molecular formula C26H42N7O17P3S B1235093 Tigloyl-CoA CAS No. 6247-62-7

Tigloyl-CoA

カタログ番号: B1235093
CAS番号: 6247-62-7
分子量: 849.6 g/mol
InChIキー: PMWATMXOQQZNBX-DKBZLLMOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylcrotonoyl-CoA (also known as 2-Methylcrotonyl-Coenzyme A) is a crucial intermediate in various metabolic pathways, most notably in the catabolism of the branched-chain amino acid leucine . Within the mitochondria, 3-methylcrotonyl-CoA, a closely related isomer, is carboxylated by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA . This reaction is a critical, ATP-dependent step that channels carbon from leucine toward the synthesis of acetyl-CoA and acetoacetate, connecting amino acid metabolism to the central energy-producing pathways of the cell . The study of 2-Methylcrotonoyl-CoA and its related metabolites provides significant research value in several areas. It is indispensable for in vitro enzymatic assays to study the kinetics and function of methylcrotonyl-CoA carboxylase . Furthermore, it serves as a key standard for investigating inborn errors of metabolism , such as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCC deficiency), an autosomal recessive disorder that can present with metabolic acidosis, hypoglycemia, and a range of neurological symptoms . Research into this compound also elucidates broader metabolic connections, including the mevalonate shunt and the catabolism of isoprenoids in certain organisms . Recent studies also suggest that the MCC enzyme complex, which interacts with this compound family, may play a role in mitochondrial biogenesis and function, with implications for understanding cellular energy dynamics and stress responses . This product is offered as a high-purity chemical standard to support rigorous scientific investigation. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

CAS番号

6247-62-7

分子式

C26H42N7O17P3S

分子量

849.6 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate

InChI

InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+/t15-,18-,19-,20+,24-/m1/s1

InChIキー

PMWATMXOQQZNBX-DKBZLLMOSA-N

異性体SMILES

C/C=C(\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

正規SMILES

CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

物理的記述

Solid

同義語

coenzyme A, tiglyl-
methylcrotonyl-CoA
tiglyl-CoA
tiglyl-coenzyme A

製品の起源

United States

Foundational & Exploratory

The Function of Tigloyl-CoA in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tigloyl-Coenzyme A (Tigloyl-CoA) is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. Its metabolic role is primarily situated within the pathway that ultimately yields acetyl-CoA and propionyl-CoA, which are subsequently integrated into the citric acid cycle for energy production. Beyond its fundamental role in amino acid degradation, this compound metabolism is of significant clinical interest. Dysregulation of this pathway, often due to inherited enzyme deficiencies, leads to the accumulation of this compound and related metabolites, contributing to the pathophysiology of several organic acidurias. Furthermore, at elevated concentrations, this compound exhibits inhibitory effects on key mitochondrial enzymes, such as N-acetylglutamate synthetase, implicating it in the systemic metabolic disturbances observed in these disorders. This document provides a comprehensive overview of the function of this compound, including its metabolic fate, enzymatic regulation, and clinical relevance, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Function of this compound

This compound is an unsaturated short-chain acyl-CoA that is exclusively formed during the fourth step of the canonical L-isoleucine degradation pathway.[1][2][3] This pathway is essential for the complete oxidation of isoleucine to generate energy and biosynthetic precursors.

Isoleucine Catabolism Pathway

The breakdown of L-isoleucine is a multi-step enzymatic process occurring within the mitochondrial matrix. This compound emerges as a key intermediate in this cascade. The initial steps involve the transamination of isoleucine to α-keto-β-methylvalerate, followed by oxidative decarboxylation to (S)-2-methylbutyryl-CoA.[4] Subsequently, (S)-2-methylbutyryl-CoA is dehydrogenated by the FAD-dependent enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form this compound.[5]

The metabolic fate of this compound is its hydration by enoyl-CoA hydratase (crotonase) to yield 2-methyl-3-hydroxybutyryl-CoA.[6][7] This intermediate is then further metabolized to generate acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[2][3]

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoMethylvalerate α-keto-β-methylvalerate Isoleucine->KetoMethylvalerate Transamination MethylbutyrylCoA (S)-2-Methylbutyryl-CoA KetoMethylvalerate->MethylbutyrylCoA Oxidative Decarboxylation TigloylCoA This compound MethylbutyrylCoA->TigloylCoA SBCAD (Dehydrogenation) MethylhydroxybutyrylCoA 2-Methyl-3-hydroxybutyryl-CoA TigloylCoA->MethylhydroxybutyrylCoA Enoyl-CoA Hydratase (Hydration) MethylacetoacetylCoA 2-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA Dehydrogenation AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA TCA Citric Acid Cycle AcetylCoA->TCA PropionylCoA->TCA Organic_Acidurias cluster_pathway Isoleucine Catabolism cluster_deficiency Enzyme Deficiencies Isoleucine L-Isoleucine MethylbutyrylCoA (S)-2-Methylbutyryl-CoA Isoleucine->MethylbutyrylCoA TigloylCoA This compound MethylbutyrylCoA->TigloylCoA MethylacetoacetylCoA 2-Methylacetoacetyl-CoA TigloylCoA->MethylacetoacetylCoA Tiglylglycine Tiglylglycine (excreted) TigloylCoA->Tiglylglycine Conjugation with Glycine AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA SBCAD_def SBCAD Deficiency SBCAD_def->MethylbutyrylCoA Blocks Thiolase_def β-Ketothiolase Deficiency Thiolase_def->MethylacetoacetylCoA Blocks NAGS_Inhibition TigloylCoA This compound (accumulated) NAGS N-Acetylglutamate Synthetase (NAGS) TigloylCoA->NAGS Inhibits NAG N-Acetylglutamate NAGS->NAG Produces CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NAG->CPS1 Activates UreaCycle Urea Cycle CPS1->UreaCycle Rate-limiting step Ammonia Ammonia Detoxification UreaCycle->Ammonia LCMS_Workflow Sample Biological Sample (Cell/Tissue) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

References

Role of Tigloyl-CoA in the isoleucine degradation pathway.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Tigloyl-CoA in the Isoleucine Degradation Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The catabolism of the essential branched-chain amino acid (BCAA) isoleucine is a critical metabolic pathway that culminates in the production of key intermediates for central energy metabolism. This technical guide provides a detailed examination of the isoleucine degradation pathway, with a specific focus on the pivotal role of this compound. Formed from the initial oxidative steps of isoleucine breakdown, this compound stands at a metabolic crossroads, committing the carbon skeleton of isoleucine to a sequence of hydration, dehydrogenation, and thiolytic cleavage. This process ultimately yields acetyl-CoA and propionyl-CoA, which feed into the citric acid cycle and gluconeogenesis.[1][2][3] Understanding the enzymology, regulation, and clinical relevance of this pathway is paramount, as genetic defects in its constituent enzymes lead to severe metabolic disorders known as organic acidurias. This document details the biochemical transformations, presents quantitative enzymatic data, outlines relevant experimental protocols, and provides visual diagrams of the pathway and associated workflows to serve as a comprehensive resource for researchers in metabolism and drug development.

The Isoleucine Catabolic Pathway

The breakdown of isoleucine occurs primarily in the mitochondria of extrahepatic tissues, most notably skeletal muscle.[1] The pathway can be conceptually divided into stages: initial transamination and decarboxylation, followed by a series of reactions analogous to fatty acid β-oxidation that process the resulting acyl-CoA ester.

The initial steps involve:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form α-methylbutyryl-CoA (also known as 2-methylbutanoyl-CoA).[4]

  • Dehydrogenation: α-methylbutyryl-CoA is then oxidized by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to produce This compound ((E)-2-methylcrotonoyl-CoA).[4]

This compound is the central intermediate that undergoes the subsequent core reactions of the pathway.

The Metabolic Fate of this compound

This compound is processed through three sequential enzymatic reactions that ultimately cleave its five-carbon backbone into a two-carbon unit (acetyl-CoA) and a three-carbon unit (propionyl-CoA).[3][4][5]

Step 1: Hydration of this compound

This compound is hydrated by enoyl-CoA hydratase (also known as crotonase) to form (2S,3S)-2-methyl-3-hydroxybutyryl-CoA.[3][6][7] This enzyme adds a water molecule across the double bond of this compound. The same enzyme is also responsible for the hydration of crotonyl-CoA in fatty acid oxidation, indicating a broad substrate specificity.[7]

Step 2: Dehydrogenation to a β-Ketoacyl-CoA

The hydroxyl group of 2-methyl-3-hydroxybutyryl-CoA is then oxidized by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) in an NAD⁺-dependent reaction.[6][8] This reaction yields 2-methylacetoacetyl-CoA and NADH.[6][8] The MHBD enzyme is encoded by the HADH2 gene on the X-chromosome.[9][10]

Step 3: Thiolytic Cleavage

In the final step, 2-methylacetoacetyl-CoA thiolase (also known as β-ketothiolase or ACAT1) catalyzes the CoA-dependent cleavage of 2-methylacetoacetyl-CoA.[11][12][13] This reaction breaks the five-carbon intermediate into the three-carbon propionyl-CoA and the two-carbon acetyl-CoA .[3] These products then enter central metabolic pathways. Propionyl-CoA is converted to succinyl-CoA for entry into the TCA cycle, making isoleucine both glucogenic and ketogenic.[1][14]

Quantitative Data and Enzymology

The efficiency of the isoleucine degradation pathway is dictated by the kinetic properties of its constituent enzymes. While comprehensive human kinetic data is sparse, studies in various organisms provide valuable insights.

EnzymeSubstrateKm (µM)Vmax or kcatOrganism/Source
Enoyl-CoA HydrataseTiglyl-CoA-61 x 10³ moles/min/mole enzymePseudomonas putida[7]
Enoyl-CoA HydrataseCrotonyl-CoA-1100 x 10³ moles/min/mole enzymePseudomonas putida[7]
13-Hydroxylupanine (B1673957) O-tigloyltransferaseThis compound140-Lupinus albus (plant)[15]

Clinical Relevance: Inborn Errors of Metabolism

Deficiencies in the enzymes downstream of this compound lead to the accumulation of specific organic acids, resulting in severe, life-threatening metabolic ketoacidosis.[11][16][17]

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: Caused by mutations in the HADH2 gene, this rare X-linked disorder leads to the accumulation of 2-methyl-3-hydroxybutyric acid and tiglylglycine in body fluids.[9] Patients often present with neurological symptoms that can mimic mitochondrial disease.

  • β-Ketothiolase (ACAT1) Deficiency: This autosomal recessive disorder results from mutations in the ACAT1 gene.[11][13] The enzymatic block leads to the accumulation of 2-methylacetoacetate (B1246266) and 2-methyl-3-hydroxybutyrate, particularly during periods of catabolic stress.[12][18] It is characterized by intermittent episodes of severe ketoacidosis.[11][12][13]

DisorderDeficient EnzymeKey Accumulated Metabolites
MHBD Deficiency2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase2-Methyl-3-hydroxybutyric acid, Tiglylglycine
β-Ketothiolase Deficiency2-Methylacetoacetyl-CoA Thiolase2-Methylacetoacetic acid, 2-Methyl-3-hydroxybutyric acid, Tiglylglycine

Experimental Protocols

The study of the isoleucine pathway and the diagnosis of related disorders rely on specific biochemical assays.

Protocol 1: Analysis of Organic Acids by GC-MS

This method is the gold standard for diagnosing organic acidurias, including defects in isoleucine metabolism.

Objective: To detect and quantify abnormal metabolites such as 2-methyl-3-hydroxybutyric acid and 2-methylacetoacetic acid in urine.

Methodology:

  • Sample Preparation: An aliquot of urine (typically 1-2 mL) is spiked with an internal standard (e.g., heptadecanoic acid). The sample is acidified (e.g., with HCl) and extracted twice with an organic solvent like ethyl acetate.

  • Derivatization: The pooled organic extracts are evaporated to dryness under a stream of nitrogen. The residue is derivatized to create volatile esters. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, heated at 70°C for 45 minutes.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the compounds based on their boiling points.

    • Temperature Program: A temperature gradient is run (e.g., starting at 80°C, ramping to 280°C) to elute the compounds.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used to acquire mass spectra, which are then compared to spectral libraries (e.g., NIST) for compound identification.

Protocol 2: Spectrophotometric Assay for MHBD Activity

Objective: To measure the activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase in cell lysates or purified fractions.

Principle: The enzyme's activity is determined by monitoring the rate of NADH production, which absorbs light at 340 nm. The reaction is run in the reverse (reductive) direction using 2-methylacetoacetyl-CoA as the substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 9.0

    • 0.2 mM NADH

    • Sample (e.g., mitochondrial extract, cell lysate)

  • Initiation: The reaction is initiated by adding the substrate, 2-methylacetoacetyl-CoA (final concentration ~50 µM).

  • Measurement: The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.

  • Calculation: The enzyme activity is calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Activity is typically expressed as nmol/min/mg protein.

Conclusion and Future Directions

This compound is a critical intermediate in isoleucine catabolism, and its metabolic processing is essential for energy homeostasis. The pathway downstream of this compound is clinically significant, as defects in its enzymes underscore the delicate balance of BCAA metabolism. For drug development professionals, these enzymes represent potential targets. For instance, modulating their activity could be relevant in conditions of metabolic stress or in diseases characterized by altered BCAA metabolism, such as maple syrup urine disease (MSUD) or propionic acidemia.[16][17] Future research should focus on elucidating the precise regulatory mechanisms governing this pathway and on developing high-throughput screening assays to identify modulators of MHBD and ACAT1 for therapeutic applications.

References

Tigloyl-CoA: A Key Metabolic Intermediate in Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine. Its metabolism is crucial for normal energy production and is implicated in several inborn errors of metabolism. This technical guide provides a comprehensive overview of the role of this compound, the enzymes involved in its processing, and the experimental methodologies used to study this metabolic pathway. The information presented is intended to be a valuable resource for researchers and professionals involved in metabolic research and drug development.

Isoleucine Catabolism and the Formation of this compound

The breakdown of L-isoleucine, a ketogenic and glucogenic amino acid, occurs primarily in the mitochondria of extrahepatic tissues. Following transamination and oxidative decarboxylation, the resulting (S)-2-methylbutyryl-CoA is converted to this compound. This reaction is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD), an enzyme belonging to the acyl-CoA dehydrogenase family.

Signaling Pathway: Isoleucine Catabolism to Acetyl-CoA and Propionyl-CoA

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) Hydroxy_CoA 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->Hydroxy_CoA Enoyl-CoA hydratase Keto_Thiol_CoA 2-Methylacetoacetyl-CoA Hydroxy_CoA->Keto_Thiol_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) Acetyl_CoA Acetyl-CoA Keto_Thiol_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Keto_Thiol_CoA->Propionyl_CoA β-Ketothiolase

Figure 1: Isoleucine Catabolic Pathway

Enzymatic Processing of this compound

Once formed, this compound is sequentially metabolized by a series of mitochondrial enzymes, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism.

  • Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in this compound to form 2-methyl-3-hydroxybutyryl-CoA.

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD): This NAD+-dependent dehydrogenase oxidizes 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.

  • β-Ketothiolase (Mitochondrial Acetoacetyl-CoA Thiolase, T2): This thiolase cleaves 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg)Reference(s)
Short/Branched-chain acyl-CoA dehydrogenase(S)-2-Methylbutyryl-CoARat Liver202.2[1]
Enoyl-CoA hydrataseThis compoundPseudomonas putidaN/A61 x 10³ (moles/min/mole enzyme)[2]
β-Ketothiolase2-Methylacetoacetyl-CoAHumanN/ASimilar to acetoacetyl-CoA[3]

Table 1: Kinetic Parameters of Enzymes in the this compound Metabolic Pathway

Note: N/A indicates that the specific value was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Protocol 1: Assay for Short/Branched-chain acyl-CoA Dehydrogenase (SBCAD) Activity

This assay measures the reduction of a dye, which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • (S)-2-Methylbutyryl-CoA (substrate)

  • Purified or partially purified SBCAD enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6), PMS, and DCPIP in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the enzyme preparation.

  • Start the measurement by adding the substrate, (S)-2-methylbutyryl-CoA.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Protocol 2: Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA substrate.[4]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (substrate)

  • Purified enoyl-CoA hydratase

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and this compound.[4]

  • Equilibrate the mixture to 30°C.[4]

  • Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm.[4]

  • Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[4]

Protocol 3: Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity

This spectrophotometric assay measures the reduction of NAD+ to NADH.[5]

Materials:

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • NAD+

  • 2-Methyl-3-hydroxybutyryl-CoA (substrate)

  • Purified or partially purified MHBD enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NAD+.

  • Equilibrate the mixture to 37°C.

  • Add the enzyme preparation and incubate for a few minutes.

  • Initiate the reaction by adding 2-methyl-3-hydroxybutyryl-CoA.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Protocol 4: Assay for β-Ketothiolase Activity

This assay measures the thiolytic cleavage of 2-methylacetoacetyl-CoA.[2]

Materials:

  • Phosphate buffered saline

  • 2-Methylacetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Fibroblast homogenate or purified enzyme

  • Ultra-high pressure liquid chromatography (UHPLC) system

Procedure:

  • Prepare a reaction mixture containing phosphate buffered saline, 2-methylacetoacetyl-CoA, and CoA.[2]

  • Add the fibroblast homogenate or purified enzyme to initiate the reaction.[2]

  • Incubate at a controlled temperature for a defined period.

  • Terminate the reaction.

  • Separate the substrate (2-methylacetoacetyl-CoA) and the product (propionyl-CoA) using UHPLC.[2]

  • Quantify the amount of product formed to determine the enzyme activity.

Protocol 5: Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of acyl-CoAs from the corresponding acid anhydride (B1165640).

Materials:

  • Tiglic anhydride

  • Coenzyme A, free acid

  • Sodium bicarbonate solution (0.5 M)

  • Tetrahydrofuran (THF)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dissolve tiglic anhydride in THF.

  • In a separate container, dissolve Coenzyme A in ice-cold 0.5 M sodium bicarbonate solution.

  • While stirring vigorously on an ice bath, slowly add the tiglic anhydride solution to the Coenzyme A solution.

  • Continue stirring on ice for approximately 45 minutes.

  • The resulting solution contains this compound, which can be purified by HPLC.

Workflow for Enzyme Purification and Analysis

Enzyme_Purification cluster_purification Purification cluster_analysis Analysis Cell_Lysate Cell Lysate / Tissue Homogenate Ammonium_Sulfate Ammonium Sulfate Fractionation Cell_Lysate->Ammonium_Sulfate Ion_Exchange Ion Exchange Chromatography Ammonium_Sulfate->Ion_Exchange Affinity_Chromo Affinity Chromatography Ion_Exchange->Affinity_Chromo Gel_Filtration Gel Filtration Chromatography Affinity_Chromo->Gel_Filtration Purified_Enzyme Purified Enzyme Gel_Filtration->Purified_Enzyme SDS_PAGE SDS-PAGE for Purity Purified_Enzyme->SDS_PAGE Activity_Assay Enzyme Activity Assay Purified_Enzyme->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis

Figure 2: General Workflow for Enzyme Purification and Analysis

Clinical Significance

Defects in the enzymes that metabolize this compound and its downstream products lead to several inherited metabolic disorders. For instance, a deficiency in β-ketothiolase results in the accumulation of 2-methylacetoacetyl-CoA and its precursors, leading to episodes of ketoacidosis.[6] Similarly, mutations in the gene for 2-methyl-3-hydroxybutyryl-CoA dehydrogenase cause a rare X-linked disorder characterized by neurodegeneration.[7]

Conclusion

This compound is a critical metabolic intermediate whose proper processing is essential for health. This guide has provided a detailed overview of its role in isoleucine catabolism, the enzymes involved, and the experimental techniques used for its study. A thorough understanding of this pathway is vital for diagnosing and developing potential therapies for related metabolic disorders. Further research into the kinetics and regulation of these enzymes will continue to enhance our knowledge in this important area of metabolism.

References

The Biosynthesis of Tigloyl-CoA from Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway responsible for the biosynthesis of tigloyl-CoA from the essential amino acid L-isoleucine. This pathway is a critical component of branched-chain amino acid catabolism, and its dysregulation has been implicated in various metabolic disorders. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for studying the pathway, and provides visualizations of the pathway and experimental workflows.

The Core Pathway: From Isoleucine to this compound

The conversion of L-isoleucine to this compound is a three-step enzymatic process primarily occurring within the mitochondria. This pathway channels the carbon skeleton of isoleucine into central metabolism for energy production or biosynthesis. The overall transformation is as follows:

L-Isoleucine → α-Keto-β-methylvalerate → (S)-2-Methylbutanoyl-CoA → this compound

The three key enzymes catalyzing these reactions are:

  • Branched-Chain Amino Acid Aminotransferase (BCAT) : This enzyme initiates the pathway by transferring the amino group from L-isoleucine to α-ketoglutarate, producing α-keto-β-methylvalerate and glutamate.

  • Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) : This large, multi-enzyme complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form (S)-2-methylbutanoyl-CoA.

  • 2-Methylacyl-CoA Dehydrogenase (ACADSB) : This enzyme, also known as short/branched-chain acyl-CoA dehydrogenase, introduces a double bond into the (S)-2-methylbutanoyl-CoA molecule to yield this compound ((E)-2-methylcrotonoyl-CoA).

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes involved in the biosynthesis of this compound from isoleucine. It is important to note that kinetic values can vary depending on the source of the enzyme and the specific assay conditions.

EnzymeSubstrateOrganism/TissueKmVmaxReference
Branched-Chain Amino Acid Aminotransferase (BCAT)L-IsoleucineHelicobacter pylori0.34 mM27.3 µmol/min/mg[1]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)α-Keto-β-methylvalerateBovine Kidney37 µM (apparent)Not Reported[2]
2-Methylacyl-CoA Dehydrogenase (ACADSB)(S)-2-Methylbutyryl-CoARat Liver Mitochondria20 µM2.2 µmol/min/mg[3]

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes in the this compound biosynthesis pathway.

Enzyme Purification Protocols

3.1.1. Purification of Branched-Chain Amino Acid Aminotransferase (from Lactococcus lactis) [4]

  • Cell Lysate Preparation: Harvest Lactococcus lactis cells and prepare a cellular extract.

  • Anion Exchange Chromatography (Q-Sepharose): Load the dialyzed cellular extract onto a Q-Sepharose Fast Flow column. Elute the retained proteins with a linear NaCl gradient. Pool the fractions containing isoleucine aminotransferase activity.

  • Further Purification Steps: Additional chromatographic steps, such as hydrophobic interaction or size-exclusion chromatography, may be employed to achieve higher purity.

3.1.2. Purification of Branched-Chain α-Keto Acid Dehydrogenase Complex (from Bovine Kidney Mitochondria) [2]

  • Mitochondrial Isolation: Isolate mitochondria from bovine kidney tissue.

  • Extraction: Extract the enzyme complex from the mitochondria.

  • Fractionation: Employ fractionation techniques to purify the complex.

  • Separation of Components: The complex can be further separated into its constituent enzymes (dehydrogenase and transacylase).

3.1.3. Purification of 2-Methyl-branched Chain Acyl-CoA Dehydrogenase (from Rat Liver Mitochondria) [3]

  • Mitochondrial Isolation: Isolate mitochondria from rat liver.

  • Purification to Homogeneity: Purify the enzyme to homogeneity from the mitochondrial extract. This typically involves multiple chromatography steps.

Enzyme Activity Assays

3.2.1. Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay [4]

This assay measures the transamination of L-isoleucine.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, L-isoleucine as the amino donor, and an amino group acceptor.

  • Incubation: Incubate the reaction mixture under defined conditions of temperature and pH.

  • Quantification: Measure the amount of the amino acid produced from the corresponding α-keto acid used as the amino group acceptor. This can be achieved through amino acid analysis.

3.2.2. Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity Assay [2]

This assay measures the oxidation of α-ketoisovalerate.

  • Reaction Conditions: The assay is performed at 30°C.

  • Substrate: Use α-ketoisovalerate as the substrate.

  • Electron Acceptor: Use NAD+ as the electron acceptor.

  • Detection: Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm.

3.2.3. 2-Methylacyl-CoA Dehydrogenase (ACADSB) Activity Assay [3]

This assay measures the dehydrogenation of (S)-2-methylbutyryl-CoA.

  • Substrate: Use (S)-2-methylbutyryl-CoA as the substrate.

  • Electron Acceptor: Use an artificial electron acceptor such as phenazine (B1670421) methosulfate.

  • Detection: Monitor the reduction of the electron acceptor, which can be coupled to the reduction of a chromogenic substrate for spectrophotometric measurement.

  • Product Identification: The reaction product, tiglyl-CoA, can be identified to confirm enzyme activity.

Mandatory Visualizations

Signaling Pathway Diagram

Biosynthesis_of_Tigloyl_CoA_from_Isoleucine cluster_pathway Biosynthesis of this compound from Isoleucine Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA BCKDC Tigloyl_CoA This compound Methylbutanoyl_CoA->Tigloyl_CoA ACADSB BCAT Branched-Chain Amino Acid Aminotransferase BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex ACADSB 2-Methylacyl-CoA Dehydrogenase

Caption: The enzymatic conversion of L-isoleucine to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Experimental Workflow for Enzyme Analysis cluster_assay_loop Assay Procedure start Start: Sample Preparation (e.g., Tissue Homogenization, Cell Lysis) centrifugation Centrifugation to remove debris start->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant purification Optional: Enzyme Purification (e.g., Chromatography) supernatant->purification If purification is needed assay Enzyme Activity Assay supernatant->assay Using crude extract purification->assay data_analysis Data Analysis (e.g., Determine Km, Vmax) assay->data_analysis end End: Report Results data_analysis->end

Caption: A generalized workflow for enzyme purification and activity assays.

References

An In-depth Technical Guide on the Synthesis and Degradation of Tigloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloyl-CoA is a pivotal intermediate in the catabolism of the essential amino acid isoleucine. The precise regulation of its synthesis and degradation is crucial for maintaining metabolic homeostasis. Dysregulation of this pathway is associated with several inborn errors of metabolism, highlighting the importance of understanding the enzymatic machinery involved. This technical guide provides a comprehensive overview of the enzymes responsible for the synthesis and degradation of this compound, including their kinetic properties, detailed experimental protocols for their characterization, and the metabolic pathways in which they operate. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of amino acid metabolism and the development of therapeutic strategies for related metabolic disorders.

Introduction

The breakdown of branched-chain amino acids (BCAAs), including isoleucine, is a significant source of energy and metabolic precursors. This compound emerges as a central metabolite in the mitochondrial degradation pathway of isoleucine. Its formation and subsequent catabolism are orchestrated by a series of specific enzymes. Understanding the function and regulation of these enzymes is fundamental to deciphering the complexities of BCAA metabolism and its implications for human health and disease.

Synthesis of this compound

The synthesis of this compound is a critical step in the isoleucine catabolic pathway, occurring after the initial transamination and oxidative decarboxylation of isoleucine.

The Responsible Enzyme: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

The formation of this compound from (S)-2-methylbutyryl-CoA is catalyzed by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase. This mitochondrial enzyme belongs to the acyl-CoA dehydrogenase family and is encoded by the ACADSB gene[1][2]. SBCAD catalyzes the α,β-dehydrogenation of its substrate, introducing a double bond and forming this compound[3].

Quantitative Data

Precise kinetic parameters for human SBCAD with (S)-2-methylbutyryl-CoA are not extensively documented in readily available literature. However, studies on homologous short-chain acyl-CoA dehydrogenases provide insights into their activity with various substrates[4][5][6][7]. The enzyme exhibits broad specificity, with the highest activity generally observed with short, straight-chain and some branched-chain acyl-CoAs.

EnzymeSubstrateKmVmax/kcatSource Organism
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)(S)-2-methylbutyryl-CoAData not availableData not availableHuman/Bovine
Ox Liver Short-Chain Acyl-CoA DehydrogenaseButyryl-CoA~50 µM (optimal)-Ox

Table 1: Kinetic Parameters for this compound Synthesizing Enzyme. Note: Specific kinetic data for SBCAD with its primary substrate is an area for further investigation.

Degradation of this compound

The catabolism of this compound proceeds through a three-step enzymatic cascade, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways such as the citric acid cycle.

The Degradative Pathway Enzymes
  • Enoyl-CoA Hydratase (Crotonase): This enzyme, also referred to as Tiglyl-CoA hydrase, catalyzes the hydration of the double bond in this compound to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA[8]. This reaction is a critical step in preparing the molecule for subsequent oxidation.

  • 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase: This NAD+-dependent dehydrogenase, also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, oxidizes the hydroxyl group of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to a keto group, yielding 2-methylacetoacetyl-CoA[9][10][11][12].

  • β-Ketothiolase (Mitochondrial Acetoacetyl-CoA Thiolase, T2): This enzyme catalyzes the final step in the degradation pathway. It facilitates the thiolytic cleavage of 2-methylacetoacetyl-CoA, using a molecule of free Coenzyme A, to produce acetyl-CoA and propionyl-CoA[13][14][15][16][17][18].

Quantitative Data
EnzymeSubstrateKm (µM)kcat (s⁻¹)Source Organism
Enoyl-CoA Hydratase (Crotonase)This compoundData not availableData not availableRat Liver
Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenaseL-3-hydroxy-2-methylbutyryl-CoA5-Rat Liver
Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenaseL-3-hydroxybutyryl-CoA19-Rat Liver
Mitochondrial Acetoacetyl-CoA Thiolase (T2)2-methylacetoacetyl-CoA~1.4~105Human
Mitochondrial Acetoacetyl-CoA Thiolase (T2)Acetoacetyl-CoA~11~110Human

Table 2: Kinetic Parameters for this compound Degrading Enzymes. Note: The kcat values for human mitochondrial acetoacetyl-CoA thiolase (T2) were estimated from turnover numbers in the presence of 40 mM KCl[13][14].

Metabolic Pathway and Regulation

The synthesis and degradation of this compound are integral parts of the isoleucine catabolic pathway. The regulation of this pathway is crucial for maintaining amino acid homeostasis and preventing the accumulation of toxic intermediates.

Tigloyl_CoA_Metabolism cluster_synthesis Synthesis of this compound cluster_degradation Degradation of this compound cluster_regulation Regulation Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-Chain Amino Acid Transaminase S_2_methylbutyryl_CoA (S)-2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->S_2_methylbutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Tigloyl_CoA_syn This compound S_2_methylbutyryl_CoA->Tigloyl_CoA_syn Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Tigloyl_CoA_deg This compound alpha_methyl_beta_hydroxybutyryl_CoA (2S,3S)-3-Hydroxy-2- methylbutanoyl-CoA Tigloyl_CoA_deg->alpha_methyl_beta_hydroxybutyryl_CoA Enoyl-CoA Hydratase (Crotonase) alpha_methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA 3-Hydroxy-2-methylbutyryl- CoA Dehydrogenase Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2) Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (T2) Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl_CoA->Succinyl-CoA Succinyl-CoA->Citric Acid Cycle Isoleucine_reg Isoleucine BCKDH_reg Branched-Chain α-Keto Acid Dehydrogenase Complex Isoleucine_reg->BCKDH_reg Allosteric Inhibition

Metabolic Pathway of this compound Synthesis and Degradation.

Regulation of the isoleucine catabolic pathway occurs at several levels. The branched-chain α-keto acid dehydrogenase complex, which precedes the formation of (S)-2-methylbutyryl-CoA, is a key regulatory point and is subject to feedback inhibition by its products and regulation by phosphorylation/dephosphorylation cycles[19][20]. Furthermore, the expression of the ACADSB gene is subject to transcriptional control, with several transcription factor binding sites identified in its promoter region[15].

Experimental Protocols

Purification of Enzymes

A general strategy for purifying acyl-CoA dehydrogenases from mammalian liver involves several chromatographic steps[4][5][6][7]. A protocol for recombinant SBCAD would involve expression in a suitable host (e.g., E. coli), followed by affinity and ion-exchange chromatography.

purification_workflow start Bacterial Cell Pellet (expressing recombinant SBCAD) lysis Cell Lysis (Sonication/Lysozyme) start->lysis centrifugation1 Centrifugation (Clarification of lysate) lysis->centrifugation1 supernatant Crude Cell Extract centrifugation1->supernatant affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) supernatant->affinity_chrom elution1 Elution affinity_chrom->elution1 dialysis1 Dialysis (Buffer exchange) elution1->dialysis1 ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sephadex) dialysis1->ion_exchange elution2 Elution with Salt Gradient ion_exchange->elution2 gel_filtration Gel Filtration Chromatography (Size exclusion) elution2->gel_filtration pure_enzyme Purified SBCAD gel_filtration->pure_enzyme

Workflow for the purification of recombinant SBCAD.
Enzyme Activity Assays

This assay measures the reduction of an artificial electron acceptor, such as ferricenium, coupled to the oxidation of the acyl-CoA substrate.

  • Principle: The decrease in absorbance of ferricenium hexafluorophosphate (B91526) is monitored spectrophotometrically at 300 nm.

  • Reagents:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.6

    • (S)-2-methylbutyryl-CoA (substrate)

    • Ferricenium hexafluorophosphate (electron acceptor)

    • Purified SBCAD enzyme

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a quartz cuvette.

    • Add the purified SBCAD enzyme and incubate to establish a baseline.

    • Initiate the reaction by adding (S)-2-methylbutyryl-CoA.

    • Monitor the decrease in absorbance at 300 nm over time.

    • Calculate the enzyme activity based on the rate of ferricenium reduction.

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA substrate's double bond[14].

  • Principle: The disappearance of the α,β-unsaturated thioester bond is monitored spectrophotometrically.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 8.0

    • This compound (substrate)

    • Purified enoyl-CoA hydratase

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and this compound in a quartz cuvette.

    • Initiate the reaction by adding the purified enoyl-CoA hydratase.

    • Monitor the decrease in absorbance at 263 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹)[14].

This assay can be performed in the forward or reverse direction by monitoring the change in NADH absorbance at 340 nm[8][10][21].

  • Principle (Reverse Reaction): The oxidation of NADH to NAD+ is coupled to the reduction of 2-methylacetoacetyl-CoA.

  • Reagents:

    • 50 mM MES/100 mM potassium phosphate buffer, pH 6.5

    • 0.1 mM NADH

    • 2-methylacetoacetyl-CoA (substrate)

    • Enzyme source (e.g., fibroblast homogenate or purified enzyme)

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NADH in a cuvette.

    • Add the enzyme source and incubate to establish a baseline.

    • Initiate the reaction by adding 2-methylacetoacetyl-CoA to a final concentration of 0.05 mM[21].

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH oxidation (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

This assay measures the thiolytic cleavage of 2-methylacetoacetyl-CoA. The reaction can be monitored by coupling the production of acetyl-CoA to other enzymatic reactions or by direct measurement of substrate and product by HPLC[9][11]. A common spectrophotometric method involves monitoring the disappearance of the Mg²⁺-complexed enolate of the β-ketoacyl-CoA at 303 nm.

  • Principle: The cleavage of the β-ketoacyl-CoA leads to a decrease in absorbance at 303 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.0, containing 25 mM MgCl₂

    • 20 mM Coenzyme A

    • 2-methylacetoacetyl-CoA (substrate)

    • Purified β-ketothiolase (T2)

  • Procedure:

    • Prepare a reaction mixture containing the buffer and Coenzyme A in a cuvette.

    • Add the purified T2 enzyme and incubate.

    • Initiate the reaction by adding 2-methylacetoacetyl-CoA.

    • Monitor the decrease in absorbance at 303 nm over time.

    • Calculate the enzyme activity based on the rate of substrate cleavage.

Conclusion

The enzymes responsible for the synthesis and degradation of this compound are essential components of isoleucine metabolism. This guide has provided a detailed overview of these enzymes, including their kinetic properties and experimental protocols for their study. Further research into the specific kinetic parameters and regulatory mechanisms of these enzymes will enhance our understanding of BCAA metabolism and may pave the way for novel therapeutic interventions for related metabolic disorders. The provided methodologies and data serve as a foundational resource for researchers and professionals dedicated to advancing this field.

References

The Role of Tigloyl-CoA in Quinolizidine Alkaloid Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crucial role of tigloyl-CoA in the metabolic pathways of quinolizidine (B1214090) alkaloids (QAs). It details the enzymatic reactions, quantitative data, and experimental protocols relevant to the synthesis of tigloyl-esterified QAs, which constitute a significant class of these secondary metabolites in various Lupinus species. This document is intended to be a comprehensive resource for researchers in phytochemistry, plant biology, and drug development, offering both foundational knowledge and practical methodologies for studying this fascinating intersection of primary and secondary metabolism.

Introduction: The Quinolizidine Alkaloid Landscape

Quinolizidine alkaloids are a diverse group of nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, particularly in the genus Lupinus. These alkaloids are synthesized from the amino acid L-lysine and are known for their ecological roles, including defense against herbivores and pathogens. The core quinolizidine skeleton can be extensively modified through a series of "tailoring" reactions such as hydroxylation, oxidation, and esterification, leading to a wide array of structurally distinct QAs.

One of the key tailoring reactions is the esterification of hydroxylated QA precursors, and in this context, this compound emerges as a critical acyl donor. The transfer of the tigloyl group to the QA backbone significantly diversifies the alkaloid profile of the plant and can modulate the biological activity of these compounds. Understanding the role of this compound is therefore essential for a complete picture of QA biosynthesis and for potential metabolic engineering efforts.

The Metabolic Pathway: From Isoleucine to Tigloyl-Quinolizidine Alkaloids

The journey of the tigloyl moiety begins with the catabolism of the branched-chain amino acid, L-isoleucine. This primary metabolic pathway provides the this compound substrate for the subsequent secondary metabolic reactions of QA biosynthesis.

Biosynthesis of this compound from L-Isoleucine

This compound is an intermediate in the degradation pathway of isoleucine.[1][2] This catabolic process involves a series of enzymatic steps that convert isoleucine into acetyl-CoA and propionyl-CoA. The key steps leading to the formation of this compound are:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The α-keto acid is then converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Dehydrogenation: Finally, α-methylbutyryl-CoA is dehydrogenated to yield this compound by an acyl-CoA dehydrogenase.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain amino acid aminotransferase Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Acyl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Tigloyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Tigloyl_CoA->Propionyl_CoA

Figure 1: Biosynthesis of this compound from L-Isoleucine.
The Core Quinolizidine Alkaloid Pathway

The biosynthesis of the foundational quinolizidine skeleton commences with L-lysine. The initial steps involve the decarboxylation of lysine (B10760008) to cadaverine, followed by oxidative deamination and cyclization to form the characteristic bicyclic and tetracyclic structures.

The Role of this compound in QA Esterification

This compound serves as the acyl donor in a crucial tailoring reaction that leads to the formation of tigloyl-esterified QAs. This reaction is catalyzed by the enzyme This compound:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) .[3] This enzyme transfers the tigloyl group from this compound to the hydroxyl group of QA precursors such as 13α-hydroxymultiflorine and (+)-13α-hydroxylupanine.[4]

QA_Esterification cluster_core_pathway Core QA Pathway cluster_esterification Esterification Lysine L-Lysine QA_skeleton Tetracyclic QA (e.g., Lupanine) Lysine->QA_skeleton Multiple Steps Hydroxylated_QA 13α-Hydroxylupanine QA_skeleton->Hydroxylated_QA Hydroxylation Tigloyl_QA 13α-Tigloyloxylupanine Hydroxylated_QA->Tigloyl_QA Tigloyl_CoA This compound Tigloyl_CoA->Tigloyl_QA CoA CoA Tigloyl_QA->CoA HMT/HLT

Figure 2: Role of this compound in Quinolizidine Alkaloid Esterification.

Quantitative Data

A comprehensive understanding of the role of this compound in QA metabolism requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Properties of HMT/HLT from Lupinus albus
SubstrateApparent Km (µM)Vmax
This compound140[3]Not Reported
13-Hydroxylupanine18[3]Not Reported
Table 2: Concentration of 13α-Hydroxylupanine in Various Lupinus Species
Lupinus SpeciesPlant PartConcentration (mg/kg dry weight)Reference
L. albusSeedsPresent (not quantified)
L. albusSeeds13.7 - 54.4
L. angustifoliusSeeds11.2 - 27.8
L. albusSeeds8% of total alkaloids
L. aschenborniiSeeds1.1% of total alkaloids

Note: The concentration of this compound in Lupinus tissues has not been specifically reported in the reviewed literature. General concentrations of acyl-CoA pools in plant tissues are in the low micromolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and quinolizidine alkaloids.

Protocol for Quinolizidine Alkaloid Extraction and Quantification by GLC-MS

This protocol is adapted from a method used for the analysis of QAs in Lupinus species.

4.1.1. Materials and Reagents

  • Dried and ground plant material

  • 1 M HCl

  • 3 M NH4OH

  • Dichloromethane (CH2Cl2)

  • Methanol (B129727)

  • Isolute® HM-N columns

  • Sparteine (B1682161) (as a reference standard)

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Extraction Procedure

  • Resuspend 300 mg of dried and ground plant material in 20 mL of 1 M HCl.

  • Incubate at room temperature with continuous agitation for 24 hours.

  • Centrifuge the extraction mixture at 8500 rpm for 10 minutes.

  • Recover the supernatant and adjust the pH to 12 with 3 M NH4OH.

  • Load the alkalized supernatant onto an Isolute® HM-N column.

  • Elute the alkaloids with 30 mL of CH2Cl2 (in three portions of 10 mL).

  • Collect the eluate and concentrate to dryness in a rotary evaporator at 40°C.

  • Resuspend the dried alkaloids in 1 mL of methanol for GLC-MS analysis.

4.1.3. GLC-MS Analysis

  • Instrument: Agilent 7890A GC coupled to an Agilent 5975C MSD.

  • Column: HP-5MS (30 m x 250 µm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 120°C for 2 minutes, then ramp to 300°C at 8°C/min, and hold for 10 minutes.

  • MSD Conditions: Ionization energy of 70 eV, scan range of m/z 50-550.

  • Quantification: The abundance of each QA can be expressed in mg/mL, using the percentage of the area of a known concentration of sparteine as a reference.

QA_Extraction_Workflow Start Start: Dried Plant Material Extraction Acid Extraction (1M HCl, 24h) Start->Extraction Centrifugation1 Centrifugation (8500 rpm, 10 min) Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Alkalization Alkalize to pH 12 (NH4OH) Supernatant1->Alkalization SPE Solid Phase Extraction (Isolute® HM-N column) Alkalization->SPE Elution Elute with Dichloromethane SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Resuspension Resuspend in Methanol Evaporation->Resuspension Analysis GLC-MS Analysis Resuspension->Analysis

References

Tigloyl-CoA as an Inhibitor of N-acetylglutamate Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglutamate synthetase (NAGS) is a critical mitochondrial enzyme that catalyzes the formation of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first committed step of the urea (B33335) cycle.[1][2] Inhibition of NAGS can lead to a dysfunctional urea cycle and subsequent hyperammonemia, a condition with severe neurological consequences.[2][3] Tigloyl-CoA, an intermediate in the metabolism of the branched-chain amino acid isoleucine, has been identified as an inhibitor of NAGS.[4][5] This technical guide provides an in-depth overview of the inhibitory action of this compound on NAGS, including quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This information is of particular relevance to researchers studying organic acidemias and professionals involved in the development of therapeutic interventions for these disorders.

The Role of N-acetylglutamate Synthetase in the Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in terrestrial vertebrates. NAGS plays a pivotal role in this process by synthesizing NAG from L-glutamate and acetyl-CoA.[6][7] NAG then binds to and activates CPS1, which catalyzes the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate.[8] The activity of NAGS is therefore a key regulatory point in the urea cycle.

This compound: An Endogenous Inhibitor of NAGS

In certain inborn errors of metabolism, specifically organic acidemias such as propionic acidemia and methylmalonic acidemia, the accumulation of short-chain acyl-CoA esters, including this compound, is a characteristic feature.[9] These accumulating metabolites can interfere with normal cellular processes, and one significant consequence is the inhibition of NAGS.[4]

Mechanism of Inhibition

The accumulation of this compound and other short-chain acyl-CoAs is thought to competitively inhibit NAGS by competing with its natural substrate, acetyl-CoA.[4][9] While direct kinetic studies determining the precise inhibition constant (Ki) for this compound are not extensively documented, studies on the structurally similar propionyl-CoA have shown it to be a competitive inhibitor of NAGS with a Ki of 0.71 mM.[4][10] This suggests that this compound likely follows a similar competitive inhibition mechanism. The inhibition of NAGS leads to a decrease in the mitochondrial concentration of NAG, which in turn reduces the activation of CPS1, impairing the incorporation of ammonia into the urea cycle and resulting in hyperammonemia.[4][9]

Quantitative Data on NAGS Inhibition

The inhibitory effects of this compound and other relevant short-chain acyl-CoA esters on NAGS activity have been investigated. The following table summarizes the available quantitative data.

InhibitorEnzyme SourceSubstrateInhibition DataReference(s)
This compound Rat Liver MitochondriaAcetyl-CoA30-70% inhibition at 3 mM[4][10]
Propionyl-CoARat Liver MitochondriaAcetyl-CoAKi = 0.71 mM (Competitive)[4][10]
Isovaleryl-CoARat Liver MitochondriaAcetyl-CoA30-70% inhibition at 3 mM[4][10]
Methylmalonyl-CoARat Liver MitochondriaAcetyl-CoA30-70% inhibition at 3 mM[4][10]
Butyryl-CoANot SpecifiedAcetyl-CoAPowerful inhibitor[11][12]
Isobutyryl-CoANot SpecifiedAcetyl-CoALess pronounced inhibition[11][12]

Experimental Protocols

In Vitro N-acetylglutamate Synthetase (NAGS) Inhibition Assay using UPLC-MS/MS

This protocol is adapted from established methods for measuring NAGS activity and can be used to assess the inhibitory potential of compounds like this compound.[13][14][15]

5.1.1 Materials

  • Purified or recombinant N-acetylglutamate synthetase (NAGS)

  • L-Glutamate

  • Acetyl-CoA

  • This compound (or other inhibitors)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • N-acetyl-[13C5]glutamate (internal standard)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • UPLC-MS/MS system

5.1.2 Enzyme Reaction

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl, pH 8.5

    • 10 mM L-Glutamate

    • 2.5 mM Acetyl-CoA

    • Varying concentrations of this compound (e.g., 0-5 mM)

    • Purified NAGS enzyme (e.g., 0.2 µg)

  • The total reaction volume is 100 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the NAGS enzyme.

  • Incubate at 30°C for 10 minutes.[15]

5.1.3 Reaction Quenching and Sample Preparation

  • Stop the reaction by adding 100 µL of 30% TCA containing a known amount of the internal standard, N-acetyl-[13C5]glutamate.[13]

  • Vortex the mixture and centrifuge at high speed for 5 minutes to precipitate the protein.[13]

  • Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

5.1.4 UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Use a gradient elution to separate N-acetylglutamate from other reaction components.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Monitor the specific mass-to-charge (m/z) transitions for N-acetylglutamate and the N-acetyl-[13C5]glutamate internal standard.

  • Quantification:

    • Calculate the amount of N-acetylglutamate produced by comparing its peak area to that of the internal standard.

    • Determine the percentage of inhibition by comparing the amount of product formed in the presence of this compound to the amount formed in its absence.

    • For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (acetyl-CoA) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Visualizations

Signaling Pathway of NAGS Inhibition in the Urea Cycle

Urea_Cycle_Inhibition cluster_Mitochondrion Mitochondrial Matrix cluster_UreaCycle Rest of Urea Cycle Glutamate (B1630785) L-Glutamate NAGS N-acetylglutamate Synthetase (NAGS) Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-acetylglutamate (NAG) NAGS->NAG Synthesis CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NAG->CPS1 Activates Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Ammonia Ammonia (NH₃) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 Urea Urea Carbamoyl_Phosphate->Urea Multiple Steps Isoleucine_Metabolism Isoleucine Metabolism TigloylCoA This compound Isoleucine_Metabolism->TigloylCoA TigloylCoA->NAGS Inhibits

Caption: Inhibition of NAGS by this compound disrupts the urea cycle.

Experimental Workflow for NAGS Inhibition Assay

NAGS_Inhibition_Workflow start Start: Prepare Reaction Mixture incubation Incubate at 30°C start->incubation Add NAGS Enzyme quenching Quench Reaction & Add Internal Standard incubation->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis UPLC-MS/MS Analysis centrifugation->analysis Analyze Supernatant data_processing Data Processing & Quantification analysis->data_processing end End: Determine % Inhibition / Ki data_processing->end

Caption: Workflow for determining NAGS inhibition by this compound.

Logical Pathway from this compound Accumulation to Hyperammonemia

Logical_Pathway start Organic Acidemia (e.g., Propionic Acidemia) accumulation Accumulation of this compound start->accumulation inhibition Inhibition of N-acetylglutamate Synthetase (NAGS) accumulation->inhibition decrease_nag Decreased N-acetylglutamate (NAG) Synthesis inhibition->decrease_nag inactivation_cps1 Reduced Activation of Carbamoyl Phosphate Synthetase I (CPS1) decrease_nag->inactivation_cps1 impaired_urea_cycle Impaired Urea Cycle Function inactivation_cps1->impaired_urea_cycle hyperammonemia Hyperammonemia impaired_urea_cycle->hyperammonemia

Caption: The cascade from this compound buildup to hyperammonemia.

Conclusion and Future Directions

This compound is a significant endogenous inhibitor of N-acetylglutamate synthetase, and its accumulation in organic acidemias contributes to the pathophysiology of hyperammonemia.[4][9] The competitive nature of this inhibition highlights the importance of substrate availability for NAGS function. The provided experimental protocol offers a robust method for further investigating the kinetics of NAGS inhibition by this compound and for screening potential therapeutic agents that could mitigate this effect.

Future research should focus on determining the precise Ki value of this compound for NAGS to provide a more complete quantitative understanding of its inhibitory potency. Furthermore, exploring the structure of the NAGS active site in complex with this compound could provide valuable insights for the rational design of drugs aimed at preventing its inhibitory action. Such studies will be instrumental in developing novel therapeutic strategies for managing hyperammonemia in patients with organic acidemias.

References

Unraveling the Cellular Engine: A Technical Guide to the Subcellular Localization of Tigloyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. The precise subcellular compartmentalization of its metabolic pathway is critical for cellular energy homeostasis and the prevention of toxic metabolite accumulation. Dysregulation of this pathway is implicated in several metabolic disorders, making a thorough understanding of its spatial organization within the cell paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the subcellular localization of this compound metabolism, integrating current proteomic data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Core Metabolic Pathway: Isoleucine Degradation

The breakdown of isoleucine to acetyl-CoA and propionyl-CoA, a pathway that centrally involves this compound, is now understood to be predominantly a mitochondrial process. Decades of research, corroborated by modern high-throughput proteomics, have localized the key enzymatic players to this powerhouse of the cell.

Key Enzymes and Their Subcellular Residence

The catabolic cascade from isoleucine to the final products involves a series of enzymatic reactions. The table below summarizes the key enzymes, their specific roles in the metabolism of this compound, and their primary subcellular localization based on extensive experimental evidence.

EnzymeGene NameAbbreviationFunction in Isoleucine CatabolismPrimary Subcellular Localization
Branched-chain-amino-acid aminotransferase, mitochondrialBCAT2BCAT2Transamination of isoleucine to α-keto-β-methylvalerateMitochondria
Branched-chain α-keto acid dehydrogenase complex, E1α subunitBCKDHABCKDHAComponent of the complex that catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA.[1][2]Mitochondria[1][3][2]
Branched-chain α-keto acid dehydrogenase complex, E1β subunitBCKDHBBCKDHBComponent of the complex that catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA.[4][5]Mitochondria[4][5]
Short/branched chain specific acyl-CoA dehydrogenase, mitochondrialACADSBACADSBDehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA.[6][7]Mitochondria[6][8]
Enoyl-CoA hydratase, short chain 1, mitochondrialECHS1ECHS1Hydration of tiglyl-CoA to 2-methyl-3-hydroxybutyryl-CoA.[9][10]Mitochondria[9][10]
3-hydroxyacyl-CoA dehydrogenase type-2HSD17B10HADHDehydrogenation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoAMitochondria
Acetyl-CoA acetyltransferase, mitochondrialACAT1ACAT1Thiolytic cleavage of 2-methylacetoacetyl-CoA to propionyl-CoA and acetyl-CoA.[11]Mitochondria[11]

While the primary localization of these enzymes is mitochondrial, it is noteworthy that some studies have detected components of the Branched-chain α-keto acid dehydrogenase (BCKDH) complex in the endoplasmic reticulum and cytosol, suggesting a potential for dual localization and extra-mitochondrial roles for this complex.[12] However, the functional significance of this observation requires further investigation.

Signaling and Regulation

The flux through the isoleucine degradation pathway is tightly regulated, primarily at the level of the Branched-chain α-keto acid dehydrogenase (BCKDH) complex. This regulation is crucial for maintaining amino acid homeostasis. The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle, governed by a specific kinase (BCKDK) and phosphatase (PPM1K).

BCKDK BCKD Kinase (BCKDK) BCKDH_active Active BCKDH Complex BCKDK->BCKDH_active Inactivates BCKDH_inactive Inactive BCKDH Complex (Phosphorylated) BCKDH_active->BCKDH_inactive P Isoleucine_Metabolites Isoleucine Catabolism (e.g., this compound production) BCKDH_active->Isoleucine_Metabolites Catalyzes BCKDH_inactive->BCKDH_active Pi PPM1K BCKD Phosphatase (PPM1K) PPM1K->BCKDH_inactive Activates start Start: Hypothesis - Enzyme X is mitochondrial frac Subcellular Fractionation (Differential Centrifugation) start->frac if Immunofluorescence Microscopy start->if wb Western Blot Analysis frac->wb microscopy Confocal Microscopy if->microscopy data_frac Data Analysis: Enrichment in Mitochondrial Fraction? wb->data_frac data_if Data Analysis: Colocalization with Mitochondrial Marker? microscopy->data_if conclusion Conclusion: Enzyme X is localized to the Mitochondria data_frac->conclusion Yes revisit Re-evaluate Hypothesis/ Consider other locations data_frac->revisit No data_if->conclusion Yes data_if->revisit No

References

In-Depth Technical Guide to the Discovery and Initial Characterization of Tigloyl-CoA Transferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA transferases are a group of enzymes that catalyze the transfer of a tigloyl group from tigloyl-coenzyme A (this compound) to a variety of acceptor molecules. These enzymes play crucial roles in various metabolic pathways, most notably in the degradation of the branched-chain amino acid isoleucine and in the biosynthesis of secondary metabolites in plants, such as alkaloids. The characterization of these enzymes is critical for understanding fundamental metabolic processes and for potential applications in metabolic engineering and drug development. This guide provides a comprehensive overview of the discovery, initial characterization, and experimental methodologies associated with this compound transferases.

This compound itself is an intermediate in the catabolism of L-isoleucine. The pathway involves the conversion of L-isoleucine to 2-methylbutyryl-CoA, which is then dehydrogenated to form this compound. In primary metabolism, this compound is further processed through hydration, dehydrogenation, and thiolytic cleavage to yield acetyl-CoA and propionyl-CoA. However, in some organisms, particularly plants, this compound serves as a precursor for the synthesis of specialized metabolites.

Key this compound Transferases and Their Metabolic Roles

Two well-characterized examples of this compound transferases from the plant kingdom are 13-hydroxylupanine (B1673957) O-tigloyltransferase (HMT/HLTase) and 3β-tigloyloxytropane synthase (TS).

  • 13-hydroxylupanine O-tigloyltransferase (HMT/HLTase): This enzyme is involved in the biosynthesis of quinolizidine (B1214090) alkaloids in lupins. It catalyzes the transfer of the tigloyl group from this compound to the 13-hydroxyl group of (-)-13α-hydroxymultiflorine and (+)-13α-hydroxylupanine.[1]

  • 3β-tigloyloxytropane synthase (TS): Found in Atropa belladonna, this enzyme is a member of the BAHD acyltransferase family and is responsible for the formation of 3β-tigloyloxytropane, a key intermediate in the biosynthesis of calystegine alkaloids.[2][3][4][5][6] Unlike many other BAHD acyltransferases, TS is localized to the mitochondria.[2][3][5]

Quantitative Data on Characterized this compound Transferases

The following table summarizes the key quantitative data for the initial characterization of HMT/HLTase and TS. This data is essential for comparing the catalytic efficiencies and substrate specificities of these enzymes.

EnzymeOrganismSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Molecular Weight (kDa)
13-hydroxylupanine O-tigloyltransferase (HMT/HLTase)Lupinus termis(-)-13α-hydroxymultiflorine21~8.0N/A50
This compound46
(+)-13α-hydroxylupanine27
This compound52
3β-tigloyloxytropane synthase (TS)Atropa belladonna3β-tropanolN/A8.630N/A
This compoundN/A

N/A: Data not available in the cited literature.

Experimental Protocols

The discovery and initial characterization of this compound transferases involve a series of key experiments, from enzyme purification to kinetic analysis.

Purification of 13-hydroxylupanine O-tigloyltransferase (HMT/HLTase) from Lupinus termis

This protocol is based on the methods described by Suzuki et al. (1994).[1]

a. Crude Extract Preparation:

  • Homogenize fresh Lupinus termis seedlings in a buffer containing 0.1 M Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol, 10 mM sodium ascorbate, 5 mM EDTA, and Polyclar AT.

  • Filter the homogenate through cheesecloth and centrifuge at high speed to pellet cellular debris.

  • Subject the supernatant to ammonium (B1175870) sulfate (B86663) fractionation.

b. Chromatographic Purification:

  • Dissolve the protein pellet from ammonium sulfate fractionation in a minimal volume of buffer and apply to a gel filtration column (e.g., Sephadex G-25) for desalting.

  • Load the desalted protein solution onto an anion-exchange chromatography column (e.g., DEAE-Sephacel) and elute with a linear gradient of KCl.

  • Pool the active fractions and apply them to a hydroxyapatite (B223615) chromatography column. Elute with a linear gradient of potassium phosphate (B84403) buffer.

  • Further purify the active fractions using affinity chromatography on a CoA-agarose column.

  • The final purification step can be performed using preparative polyacrylamide gel electrophoresis (PAGE) to obtain a homogeneous enzyme preparation.

Enzyme Assay for this compound Transferase Activity

A common and efficient method for assaying acyl-CoA transferase activity is a continuous spectrophotometric assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This method measures the release of free Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product that can be monitored at 412 nm.[7][8][9]

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0)

  • This compound (substrate)

  • Acceptor substrate (e.g., 13-hydroxylupanine or 3β-tropanol)

  • DTNB solution (in assay buffer)

  • Purified enzyme solution

b. Procedure:

  • In a cuvette, combine the assay buffer, acceptor substrate, and DTNB solution.

  • Add the purified enzyme solution and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of change in absorbance, which can be converted to the rate of CoA-SH production using the molar extinction coefficient of the DTNB-CoA adduct.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax) of a this compound transferase, the enzyme assay described above is performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating.

a. Determination of Km for this compound:

  • Perform a series of enzyme assays with a fixed, saturating concentration of the acceptor substrate and varying concentrations of this compound.

  • Measure the initial reaction rates for each this compound concentration.

  • Plot the initial reaction rates against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for this compound.

b. Determination of Km for the Acceptor Substrate:

  • Perform a series of enzyme assays with a fixed, saturating concentration of this compound and varying concentrations of the acceptor substrate.

  • Measure the initial reaction rates for each acceptor substrate concentration.

  • Plot the initial reaction rates against the acceptor substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the acceptor substrate.

Visualizations

Signaling Pathway: Isoleucine Degradation

Isoleucine_Degradation Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Dehydrogenase Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Dehydrogenase Hydrated_intermediate 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->Hydrated_intermediate Hydratase Secondary_Metabolism Secondary Metabolism (e.g., Alkaloids) Tigloyl_CoA->Secondary_Metabolism This compound Transferase Keto_intermediate 2-Methylacetoacetyl-CoA Hydrated_intermediate->Keto_intermediate Dehydrogenase Products Acetyl-CoA + Propionyl-CoA Keto_intermediate->Products Thiolase

Caption: The metabolic fate of this compound in primary and secondary metabolism.

Experimental Workflow: Discovery and Characterization of a Novel this compound Transferase

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Purification Purification Phase cluster_Characterization Characterization Phase Hypothesis Hypothesize involvement in a metabolic pathway Screening Screen crude extracts for This compound transferase activity Hypothesis->Screening Crude_Extract Crude Extract Preparation Screening->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Fractionation Crude_Extract->Ammonium_Sulfate Column_Chromatography Column Chromatography (Ion-exchange, Affinity, etc.) Ammonium_Sulfate->Column_Chromatography SDS_PAGE SDS-PAGE for Purity Assessment Column_Chromatography->SDS_PAGE Enzyme_Assay Enzyme Assay Development (e.g., DTNB assay) SDS_PAGE->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Substrate_Specificity Substrate Specificity Determination Enzyme_Assay->Substrate_Specificity Biochemical_Properties Determination of Optimal pH and Temperature Enzyme_Assay->Biochemical_Properties

References

Exploring the Substrate Specificity of Enzymes Utilizing Tigloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. The enzymes that process this compound and structurally related acyl-CoA thioesters are crucial for maintaining metabolic homeostasis. Understanding the substrate specificity of these enzymes is of paramount importance for elucidating metabolic pathways, diagnosing and characterizing inborn errors of metabolism, and for the rational design of targeted therapeutics. This technical guide provides an in-depth exploration of the substrate specificity of key enzymes that utilize this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and experimental workflows.

Key Enzymes in this compound Metabolism

The primary metabolic fate of this compound is its conversion to propionyl-CoA and acetyl-CoA through a series of enzymatic reactions in the isoleucine degradation pathway. The key enzymes involved in this process exhibit distinct substrate specificities, which are critical for the efficient flux of metabolites.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase (EC 4.2.1.17) catalyzes the stereospecific hydration of the double bond of α,β-unsaturated acyl-CoA thioesters. In the context of isoleucine metabolism, it converts this compound to 2-methyl-3-hydroxybutyryl-CoA.

The substrate specificity of enoyl-CoA hydratase is broad, accommodating a range of acyl-CoA chain lengths and substitution patterns. However, the catalytic efficiency varies significantly with the substrate structure. The crystal structure of rat mitochondrial enoyl-CoA hydratase reveals a highly conserved active site with two key glutamic acid residues (Glu144 and Glu164) that act as the catalytic acid/base pair.[1][2] The substrate-binding pocket can adapt to accommodate different acyl chain lengths through the movement of a flexible loop.[3] For short-chain enoyl-CoAs, a more rigid α3 helix defines the binding pocket.[2]

Enzyme SourceSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Pseudomonas putidaCrotonyl-CoA-1100 x 10³--
Tiglyl-CoA-61 x 10³--
3-Methylcrotonyl-CoA-2.3 x 10³--
Rattus norvegicus (mitochondrial)Crotonyl-CoA19.0 ± 3.1-42 ± 32.2 x 10⁶[4]
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)

2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (EC 1.1.1.178) catalyzes the NAD⁺-dependent oxidation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. This enzyme is also known as short/branched-chain hydroxyacyl-CoA dehydrogenase (SBCHAD).[5]

MHBD exhibits specificity for 2-methyl-branched-chain 3-hydroxyacyl-CoAs. Mutations in the HADH2 gene, which encodes MHBD, lead to 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, an X-linked inborn error of isoleucine metabolism.[6] Structural studies have identified key residues involved in substrate binding and catalysis.[7]

Quantitative kinetic data for a range of substrates for MHBD is limited in the readily available literature. The primary substrate is (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.

Short-Chain Acyl-CoA Dehydrogenase (SCAD)

Short-chain acyl-CoA dehydrogenase (EC 1.3.8.1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the α,β-dehydrogenation of short-chain acyl-CoA thioesters. While its primary role is in fatty acid β-oxidation, its substrate promiscuity allows it to act on intermediates of amino acid metabolism.[8]

SCAD is most active with butyryl-CoA (C4-CoA) and has decreasing activity with longer chain lengths, with negligible activity towards substrates longer than octanoyl-CoA.[9] The substrate-binding pocket of rat SCAD is shaped by residues such as Gln-254 and Thr-364, which restrict the length of the acyl chain that can be accommodated.[10]

Enzyme SourceSubstrateK_m_ (µM)Relative Activity (%)Reference
HumanButyryl-CoA (C4)-100[11]
Hexanoyl-CoA (C6)-~60[11]
Octanoyl-CoA (C8)-~10[11]
(S)-2-Methylbutyryl-CoA-Active[8]
Isobutyryl-CoA-Active[8]
This compound:13-hydroxylupanine O-tigloyltransferase

This enzyme (EC 2.3.1.93) is involved in the biosynthesis of quinolizidine (B1214090) alkaloids in plants, such as Lupinus albus. It catalyzes the transfer of the tigloyl group from this compound to the 13-hydroxyl group of lupanine.

The transferase from Lupinus albus demonstrates a notable specificity for both the acyl-CoA donor and the hydroxylated acceptor.

Enzyme SourceSubstrateApparent K_m_ (µM)Reference
Lupinus albusThis compound140
13-hydroxylupanine18

The enzyme can also utilize benzoyl-CoA as an acyl donor, and to a lesser extent, valeroyl-CoA, 3-methylbutyryl-CoA, butyryl-CoA, and propionyl-CoA. Acetyl-CoA is not a substrate. The enzyme does not acylate other hydroxylated compounds like lupinine, 4-hydroxylupanine, or cholesterol.

Experimental Protocols

Spectrophotometric Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity

This assay measures the reverse reaction of MHBD by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • 50 mM MES/100 mM potassium phosphate (B84403) buffer, pH 6.5

  • 0.1% (w/v) Triton X-100

  • 0.1 mM NADH

  • 0.05 mM 2-methylacetoacetyl-CoA (substrate)

  • Fibroblast homogenate (or purified enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture with a total volume of 250 µL containing:

    • 50 mM MES/100 mM potassium phosphate buffer, pH 6.5

    • 0.1% (w/v) Triton X-100

    • 0.1 mM NADH

    • 0.2 mg/mL fibroblast homogenate protein

  • Incubate the mixture at 37°C.

  • Initiate the reaction by adding 2-methylacetoacetyl-CoA to a final concentration of 0.05 mM.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the MHBD activity.

General Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which can be monitored spectrophotometrically.

Materials:

  • Buffer (e.g., potassium phosphate buffer, pH 7.6)

  • Acyl-CoA substrate (e.g., butyryl-CoA for SCAD)

  • Ferricenium hexafluorophosphate

  • Enzyme preparation (e.g., cell homogenate, purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, the acyl-CoA substrate, and ferricenium hexafluorophosphate.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the reduction of the ferricenium ion by measuring the change in absorbance at a specific wavelength (to be determined based on the spectral properties of the ferricenium salt).

  • The rate of absorbance change is proportional to the acyl-CoA dehydrogenase activity.

General DTNB-Based Assay for Acyltransferase Activity

This colorimetric assay, also known as Ellman's assay, quantifies the release of free coenzyme A (CoASH) during the acyltransferase reaction. The free sulfhydryl group of CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), which has a characteristic absorbance at 412 nm.[1][12]

Materials:

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Acyl-CoA donor (e.g., this compound)

  • Acyl acceptor substrate

  • Purified acyltransferase

  • DTNB solution (e.g., 2 mM in a suitable buffer)

  • Quenching solution (e.g., 3.2 M Guanidine-HCl)

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Set up the enzymatic reaction in a total volume of 100 µL containing reaction buffer, acyl-CoA donor, acyl acceptor substrate, and the acyltransferase.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 60 minutes at 25°C).

  • Stop the reaction by adding a quenching solution (e.g., 60 µL of 3.2 M Guanidine-HCl).

  • Add the DTNB solution (e.g., 10 µL of 2 mM DTNB) and mix.

  • Allow the color to develop for 5 minutes.

  • Measure the absorbance at 412 nm.

  • The amount of CoASH produced can be quantified using a standard curve prepared with known concentrations of CoASH.[12]

Visualizations

Isoleucine Degradation Pathway

Isoleucine_Degradation_Pathway Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Acyl-CoA dehydrogenase Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA hydratase Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-Ketothiolase

Isoleucine Degradation Pathway
Experimental Workflow for a Spectrophotometric Enzyme Assay

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, Substrate, and Cofactors Mix Mix Reagents and pre-incubate at optimal temperature Reagents->Mix Enzyme Prepare Enzyme Solution (e.g., cell lysate, purified protein) Enzyme->Mix Initiate Initiate reaction by adding final component (enzyme or substrate) Mix->Initiate Spectro Place cuvette in spectrophotometer Initiate->Spectro Monitor Monitor change in absorbance at a specific wavelength over time Spectro->Monitor Calculate Calculate initial reaction rate (V₀) Monitor->Calculate Kinetics Determine kinetic parameters (Km, Vmax, kcat) Calculate->Kinetics

Spectrophotometric Enzyme Assay Workflow
Logical Relationship of Substrate Specificity Determination

Substrate_Specificity_Logic cluster_kinetics Kinetic Analysis Enzyme Purified Enzyme Assay Optimized Enzyme Assay (e.g., Spectrophotometric, Fluorometric, DTNB) Enzyme->Assay Substrates Panel of Structurally Related Substrates (including this compound) Substrates->Assay Vary_S Vary Substrate Concentration Assay->Vary_S Measure_V0 Measure Initial Velocity (V₀) Vary_S->Measure_V0 Plot Plot V₀ vs. [S] (e.g., Michaelis-Menten, Lineweaver-Burk) Measure_V0->Plot Determine_Params Determine Km, Vmax, kcat Plot->Determine_Params Compare Compare kcat/Km for all substrates Determine_Params->Compare Specificity Determine Substrate Specificity Compare->Specificity

Determining Substrate Specificity

Conclusion

The enzymes involved in this compound metabolism exhibit a fascinating interplay of specific substrate recognition and broader promiscuity. A detailed understanding of their kinetic parameters and the structural basis for their substrate preferences is essential for a complete picture of isoleucine catabolism and related metabolic pathways. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the substrate specificity of these and other acyl-CoA metabolizing enzymes, paving the way for further discoveries in metabolic research and drug development.

References

Regulating the Crossroads of Isoleucine Metabolism: A Technical Guide to Tigloyl-CoA Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloyl-CoA, a pivotal intermediate in the catabolism of the essential amino acid isoleucine, stands at a metabolic crossroads with significant implications for cellular energy and nitrogen balance. Dysregulation of its intracellular concentration is linked to a spectrum of inherited metabolic disorders, underscoring the critical need to understand the intricate mechanisms governing its homeostasis. This technical guide provides an in-depth exploration of the enzymatic and regulatory networks that control this compound levels. We will delve into the key enzymes responsible for its synthesis and degradation, the allosteric and transcriptional controls that modulate their activity, and the pathological consequences of their dysfunction. Furthermore, this guide furnishes detailed experimental protocols for the quantification of this compound and the characterization of associated enzyme activities, alongside visual representations of the pertinent metabolic and regulatory pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a central metabolite in the mitochondrial pathway for isoleucine degradation.[1][2][3] Its levels are tightly controlled to ensure a smooth flux through the pathway, leading to the production of acetyl-CoA and propionyl-CoA, which subsequently enter the citric acid cycle.[1][3] Perturbations in this delicate balance, often due to genetic defects in the enzymes of this pathway, can lead to the accumulation of toxic upstream metabolites and give rise to severe metabolic diseases. This guide will illuminate the primary enzymatic players and their regulatory paradigms that collectively maintain this compound homeostasis.

The Isoleucine Catabolic Pathway: A Focus on this compound

The breakdown of isoleucine is a multi-step process occurring within the mitochondria. Following the initial transamination and oxidative decarboxylation of isoleucine, the resulting 2-methylbutyryl-CoA is dehydrogenated to form this compound.[1][3]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT S_2_methylbutyryl_CoA (S)-2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->S_2_methylbutyryl_CoA BCKDH Tigloyl_CoA This compound S_2_methylbutyryl_CoA->Tigloyl_CoA SBCAD L_2_methyl_3_hydroxybutyryl_CoA L-2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->L_2_methyl_3_hydroxybutyryl_CoA Enoyl-CoA Hydratase alpha_methylacetoacetyl_CoA α-Methylacetoacetyl-CoA L_2_methyl_3_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA MHBD Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase

Figure 1: Isoleucine Catabolic Pathway.
Key Enzymes in this compound Metabolism

The concentration of this compound is primarily dictated by the activity of three key enzymes:

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): This enzyme, encoded by the ACADSB gene, catalyzes the conversion of (S)-2-methylbutyryl-CoA to this compound.[4][5] SBCAD is a member of the acyl-CoA dehydrogenase family and plays a crucial role in the metabolism of branched-chain amino acids.[5]

  • Enoyl-CoA Hydratase: This enzyme facilitates the hydration of this compound to L-2-methyl-3-hydroxybutyryl-CoA.

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD): Encoded by the HADH2 gene, MHBD is responsible for the NAD+-dependent dehydrogenation of L-2-methyl-3-hydroxybutyryl-CoA to α-methylacetoacetyl-CoA.[6][7]

  • β-Ketothiolase (Mitochondrial Acetoacetyl-CoA Thiolase, T2): This enzyme, encoded by the ACAT1 gene, cleaves α-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[8]

Regulatory Mechanisms of this compound Levels

The maintenance of appropriate this compound levels is achieved through a combination of enzymatic regulation, substrate availability, and transcriptional control.

Enzymatic Regulation

The activities of the enzymes directly involved in this compound metabolism are subject to regulation. Deficiencies in these enzymes lead to the accumulation of specific metabolites, which can be used for diagnosis.

DisorderDeficient EnzymeAccumulated Metabolites (including this compound derivatives)Reference
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency Short/Branched-Chain Acyl-CoA Dehydrogenase2-Methylbutyrylglycine, C5-carnitine (2-methylbutyrylcarnitine)[9]
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase2-Methyl-3-hydroxybutyric acid, Tiglylglycine[10][11]
Beta-Ketothiolase Deficiency Beta-Ketothiolase (T2)2-Methylacetoacetate, 2-Methyl-3-hydroxybutyrate, Tiglylglycine, Tiglylcarnitine[8][12][13]
Allosteric Regulation

Acyl-CoA esters are known to be allosteric regulators of various metabolic enzymes.[14][15] While specific allosteric regulation of SBCAD and MHBD by this compound has not been extensively detailed in the available literature, a notable regulatory interaction involves the inhibition of N-acetylglutamate synthetase (NAGS) by this compound.[2][16] NAGS is a key enzyme in the urea (B33335) cycle, responsible for the synthesis of N-acetylglutamate, an essential activator of carbamoyl (B1232498) phosphate (B84403) synthetase I.

Regulatory InteractionEffector MoleculeTarget EnzymeEffectQuantitative DataReference
Inhibition of Urea CycleThis compoundN-acetylglutamate synthetase (NAGS)Inhibition30-70% inhibition at 3 mM[16]

This inhibition provides a potential explanation for the hyperammonemia observed in some organic acidemias where this compound and other acyl-CoA species accumulate.[16][17][18]

Allosteric_Regulation cluster_pathway Isoleucine Catabolism Tigloyl_CoA This compound NAGS N-acetylglutamate synthetase (NAGS) Tigloyl_CoA->NAGS Urea_Cycle Urea Cycle NAGS->Urea_Cycle Isoleucine Isoleucine Isoleucine->Tigloyl_CoA

Figure 2: Allosteric Inhibition of NAGS by this compound.
Transcriptional Regulation

The expression of the genes encoding the enzymes of the isoleucine catabolic pathway is also a point of regulation. For instance, transcriptomic analysis of bovine mammary epithelial cells with a knockout of the ACADSB gene revealed differential expression of other genes involved in lipid metabolism, suggesting a broader regulatory network.[19] While specific transcription factors that respond to this compound levels to modulate ACADSB or HADH2 expression are not yet fully elucidated, it is an active area of research.

Experimental Protocols

Accurate measurement of this compound levels and the activity of related enzymes is crucial for both basic research and clinical diagnostics.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[20][21][22]

Principle: This method involves the separation of acyl-CoAs by liquid chromatography followed by their detection and quantification using a mass spectrometer.

Methodology:

  • Sample Preparation (from cultured cells or tissues):

    • Homogenize cells or tissues in a cold extraction solution, typically containing an organic solvent like methanol (B129727) and an acid (e.g., trichloroacetic acid) to precipitate proteins.[23][24]

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.[20]

    • Centrifuge to pellet the precipitated protein.

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).[22]

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase C18 column.[21]

    • Use a gradient of aqueous mobile phase (e.g., ammonium (B1175870) hydroxide (B78521) in water) and organic mobile phase (e.g., acetonitrile) to separate the different acyl-CoA species.[21]

  • MS/MS Detection:

    • Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive mode.

    • Use a triple quadrupole mass spectrometer set to selected reaction monitoring (SRM) mode for high specificity and sensitivity.[20] This involves selecting the precursor ion of this compound and a specific product ion generated upon fragmentation.

LC_MS_Workflow Sample Cell/Tissue Sample Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (LC Separation) SPE->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis MS->Data

Figure 3: LC-MS/MS Workflow for this compound Quantification.
Enzyme Activity Assays

Spectrophotometric or UPLC-based assays are commonly used to measure the activity of SBCAD and MHBD.

Principle: The activity of MHBD can be measured in the reverse direction by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[6]

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MES/100 mM potassium phosphate, pH 6.5) containing Triton X-100, NADH, and the cell or tissue homogenate.[6]

  • Initiation: Start the reaction by adding the substrate, 2-methylacetoacetyl-CoA.[6]

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Principle: This assay measures the production of this compound from 2-methylbutyryl-CoA, which can be detected by its absorbance in the UV spectrum.

Methodology:

  • Reaction Mixture: Prepare a buffered solution containing the substrate 2-methylbutyryl-CoA and the cell or tissue homogenate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Termination: Stop the reaction at specific time points by adding a quenching solution (e.g., acid).

  • Analysis: Separate the product, this compound, from the substrate using Ultra-Performance Liquid Chromatography (UPLC) and quantify it by measuring its absorbance at a specific wavelength (e.g., 260 nm).

Conclusion and Future Directions

The regulation of this compound levels is a finely tuned process critical for normal cellular function. This guide has outlined the core enzymatic machinery and regulatory principles governing its homeostasis. Deficiencies in the enzymes of the isoleucine catabolic pathway highlight the pathological consequences of dysregulated this compound metabolism.

Future research should focus on several key areas:

  • Elucidation of Allosteric and Transcriptional Networks: A more detailed understanding of the allosteric effectors and transcription factors that respond to fluctuations in this compound and other acyl-CoA pools is needed.

  • Quantitative Metabolic Flux Analysis: Applying stable isotope tracing and metabolic flux analysis will provide a more dynamic and quantitative picture of how isoleucine metabolism is regulated under different physiological and pathological conditions.[25]

  • Therapeutic Strategies: A deeper understanding of these regulatory mechanisms will be instrumental in developing novel therapeutic strategies for inherited metabolic disorders associated with isoleucine catabolism. This could include the development of small molecule modulators of enzyme activity or gene-based therapies.

By continuing to unravel the complexities of this compound metabolism, the scientific and medical communities can pave the way for improved diagnostics and treatments for a range of metabolic diseases.

References

The chemical structure and properties of Tigloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloyl-coenzyme A (Tigloyl-CoA) is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] Its role extends beyond intermediary metabolism, as it has been identified as an inhibitor of N-acetylglutamate synthetase, an enzyme crucial for the urea (B33335) cycle.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and metabolic significance of this compound. Furthermore, it outlines detailed, synthesized experimental protocols for its preparation and analysis, and visualizes its metabolic context through signaling pathway diagrams to support researchers and professionals in drug development and metabolic studies.

Chemical Structure and Identifiers

This compound is an acyl-CoA thioester. The tiglyl group is a five-carbon branched-chain acyl group, specifically (2E)-2-methylbut-2-enoyl, attached to coenzyme A via a thioester bond.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 6247-62-7[1]
Chemical Formula C26H42N7O17P3S[1]
InChI InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+/t15-,18-,19-,20+,24-/m1/s1[1]
Canonical SMILES C\C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)C--INVALID-LINK--N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O">C@HO[1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 849.63 g/mol [1]
Monoisotopic Mass 849.1571 Da[3]
State Solid
Melting Point Not Available
Boiling Point Not Available
Water Solubility Not Available
logP (predicted) Not Available

Metabolic Significance

This compound is a key intermediate in the mitochondrial degradation pathway of isoleucine.[1] This pathway is essential for the complete oxidation of this essential amino acid, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4]

Isoleucine Degradation Pathway

The catabolism of isoleucine begins with a transamination reaction to form α-keto-β-methylvalerate, which is then oxidatively decarboxylated to yield α-methylbutyryl-CoA. A subsequent dehydrogenation step, catalyzed by acyl-CoA dehydrogenase, produces this compound.[5] this compound is then hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA.[3] Further enzymatic reactions eventually lead to the formation of acetyl-CoA and propionyl-CoA.

Isoleucine_Degradation_Pathway Isoleucine Isoleucine Keto α-Keto-β-methylvalerate Isoleucine->Keto Branched-chain aminotransferase Methylbutyryl α-Methylbutyryl-CoA Keto->Methylbutyryl Branched-chain α-keto acid dehydrogenase Tigloyl This compound Methylbutyryl->Tigloyl Acyl-CoA dehydrogenase Methylhydroxybutyryl 2-Methyl-3-hydroxybutyryl-CoA Tigloyl->Methylhydroxybutyryl Enoyl-CoA hydratase Methylacetoacetyl α-Methylacetoacetyl-CoA Methylhydroxybutyryl->Methylacetoacetyl 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Acetyl Acetyl-CoA Methylacetoacetyl->Acetyl Propionyl Propionyl-CoA Methylacetoacetyl->Propionyl

Figure 1. Isoleucine Degradation Pathway

Experimental Protocols

The following sections provide detailed, synthesized methodologies for the synthesis and analysis of this compound based on established procedures for similar acyl-CoA compounds. These protocols may require optimization for specific experimental setups.

Chemo-enzymatic Synthesis of this compound

This protocol is a synthesized approach for the chemo-enzymatic synthesis of this compound, which is not readily commercially available. This method involves the chemical synthesis of a tiglic acid anhydride (B1165640) followed by an enzymatic reaction with Coenzyme A. A more direct, though less generally accessible, enzymatic synthesis has been described using a this compound:13-hydroxylupanine (B1673957) O-tigloyltransferase from Lupinus albus.[6] For a broader applicability, a chemo-enzymatic approach is detailed below.[7]

Materials:

  • Tiglic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (B109758) (anhydrous)

  • Diethyl ether (anhydrous)

  • Coenzyme A, free acid

  • Sodium bicarbonate

  • Tris-HCl buffer (pH 8.0)

  • Acyl-CoA synthetase (or a suitable ligase)

  • ATP

  • MgCl2

  • Dithiothreitol (DTT)

Procedure:

  • Synthesis of Tiglic Anhydride:

    • Dissolve tiglic acid (2 mmol) in anhydrous dichloromethane (10 mL).

    • Add DCC (1 mmol) to the solution and stir at room temperature for 4 hours.

    • A white precipitate of dicyclohexylurea will form.

    • Filter the reaction mixture to remove the precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude tiglic anhydride.

    • Wash the crude product with cold anhydrous diethyl ether and dry under vacuum.

  • Enzymatic Synthesis of this compound:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 10 mM MgCl2

      • 5 mM ATP

      • 2 mM DTT

      • 1 mM Coenzyme A, free acid

      • 2 mM Tiglic anhydride (dissolved in a minimal amount of a suitable organic solvent like DMF or DMSO)

      • Acyl-CoA synthetase (enzyme concentration to be optimized)

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Monitor the reaction progress by HPLC (see section 4.3).

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Reaction TiglicAcid Tiglic Acid TiglicAnhydride Tiglic Anhydride TiglicAcid->TiglicAnhydride DCC DCC DCC->TiglicAnhydride TigloylCoA This compound TiglicAnhydride->TigloylCoA CoA Coenzyme A CoA->TigloylCoA ATP ATP ATP->TigloylCoA Enzyme Acyl-CoA Synthetase Enzyme->TigloylCoA Purification HPLC Purification TigloylCoA->Purification Analysis LC-MS/MS and NMR Analysis Purification->Analysis

Figure 2. Chemo-enzymatic Synthesis Workflow
Purification of this compound by HPLC

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

Gradient Elution:

  • A linear gradient from 5% to 50% Solvent B over 30 minutes.

  • Flow rate: 1.0 mL/min.

  • Detection: 260 nm (for the adenine (B156593) moiety of CoA).

Procedure:

  • Acidify the reaction mixture from the synthesis step to pH ~3 with phosphoric acid.

  • Centrifuge to remove any precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered sample onto the HPLC system.

  • Collect the fraction corresponding to the this compound peak.

  • Lyophilize the collected fraction to obtain purified this compound.

Analysis of this compound

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column.

Mobile Phase:

  • Solvent A: 0.1% formic acid in water.

  • Solvent B: 0.1% formic acid in acetonitrile.

Gradient Elution:

  • A suitable gradient to separate this compound from other components.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) for Triple Quadrupole:

    • Precursor ion (Q1): m/z 850.2 (for [M+H]+ of this compound).

    • Product ion (Q3): A characteristic fragment ion, often corresponding to the pantoic acid-β-alanine-cysteamine portion of the molecule.

  • High-Resolution MS: Accurate mass measurement of the parent ion.

Sample Preparation:

  • Dissolve the purified, lyophilized this compound in a suitable deuterated solvent (e.g., D2O).

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

  • ¹H NMR: To observe the proton signals of the tiglyl moiety and the coenzyme A backbone.

  • ¹³C NMR: To identify the carbon signals, including the characteristic thioester carbonyl carbon.

  • 2D NMR (e.g., COSY, HSQC): To confirm the structure and assign the proton and carbon signals unambiguously.

Conclusion

This compound is a critical metabolite with implications for both fundamental biochemistry and potentially for therapeutic intervention in metabolic disorders. This guide has provided a detailed overview of its chemical nature, properties, and metabolic role. The synthesized experimental protocols offer a starting point for researchers to produce and analyze this important molecule, facilitating further investigation into its biological functions and its potential as a drug target. The provided visualizations aim to clarify the complex metabolic pathways and experimental workflows associated with this compound research.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Tigloyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Dysregulation of isoleucine metabolism has been implicated in various metabolic disorders, making the accurate detection and quantification of this compound in biological samples crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions. These application notes provide detailed methodologies for the analysis of this compound, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general enzymatic assay protocol is described that can be adapted for the quantification of this compound.

I. Isoleucine Degradation Pathway and the Role of this compound

This compound is generated from (S)-2-methylbutanoyl-CoA in the mitochondrial matrix through the action of acyl-CoA dehydrogenases. It is subsequently hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA. This pathway ultimately leads to the production of propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.[1]

Isoleucine_Degradation_Pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase S_2_methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA alpha_keto_beta_methylvalerate->S_2_methylbutanoyl_CoA Branched-chain α-keto acid dehydrogenase complex Tigloyl_CoA This compound S_2_methylbutanoyl_CoA->Tigloyl_CoA Acyl-CoA Dehydrogenase two_methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->two_methyl_3_hydroxybutyryl_CoA Enoyl-CoA Hydratase alpha_methylacetoacetyl_CoA α-Methylacetoacetyl-CoA two_methyl_3_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Isoleucine Degradation Pathway.

II. Quantitative Analysis of this compound by LC-MS/MS

LC-MS/MS is the gold standard for the quantification of low-abundance metabolites like this compound due to its high sensitivity, specificity, and throughput.

A. Data Presentation

While specific quantitative data for this compound in various tissues is not extensively reported in the literature, the following table summarizes the concentrations of other short-chain acyl-CoAs in HepG2 cells and mouse heart tissue, which can provide an expected range for this compound levels.[2][3] It is anticipated that this compound concentrations would be in a similar low picomolar to nanomolar range.

Acyl-CoA SpeciesConcentration in HepG2 Cells (pmol/10^6 cells)Concentration in Mouse Heart (pmol/mg wet weight)
Acetyl-CoA10.644 ± 1.3645.77 ± 3.08
Propionyl-CoA3.532 ± 0.6520.476 ± 0.224
Butyryl-CoA1.013 ± 0.159Not Reported
Crotonoyl-CoA0.032 ± 0.015Not Reported
This compound Not Reported Not Reported
Succinyl-CoA25.467 ± 2.818Not Reported
HMG-CoA0.971 ± 0.326Not Reported
Valeryl-CoA1.118 ± 0.143Not Reported
Glutaryl-CoA0.647 ± 0.112Not Reported
B. Experimental Workflow

The general workflow for the quantification of this compound using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Precipitation Protein Precipitation (e.g., with TCA or ACN/MeOH) Tissue_Homogenization->Protein_Precipitation Extraction Acyl-CoA Extraction (Solid Phase Extraction) Protein_Precipitation->Extraction Reconstitution Reconstitution in LC-MS compatible solvent Extraction->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Caption: LC-MS/MS Workflow for this compound.
C. Detailed Experimental Protocol: LC-MS/MS

This protocol is adapted from established methods for short-chain acyl-CoA analysis.[4][5]

1. Sample Preparation (from Tissue)

  • Materials:

    • Frozen tissue sample (~50-100 mg)

    • 10% (w/v) Trichloroacetic acid (TCA) in water, ice-cold

    • Internal Standard (IS): ¹³C-labeled acyl-CoA (e.g., ¹³C₃-Propionyl-CoA)

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

    • Methanol (B129727), Acetonitrile (ACN)

    • 5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Procedure:

    • On ice, homogenize the frozen tissue sample in 1 mL of ice-cold 10% TCA.

    • Spike the homogenate with the internal standard.

    • Vortex for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Activate the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of 5% SSA in water for LC-MS/MS analysis.

2. Sample Preparation (from Cultured Cells)

  • Materials:

    • Cultured cells (e.g., 10 cm dish)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) in water

    • Cell scraper

    • Internal Standard (IS): ¹³C-labeled acyl-CoA

  • Procedure:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to the dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Spike with the internal standard.

    • Proceed with vortexing, centrifugation, and SPE as described for tissue samples.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 7

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: 2% to 50% B

      • 10-12 min: 50% to 95% B

      • 12-15 min: 95% B

      • 15.1-18 min: 2% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: Precursor ion (Q1): m/z 850.2 -> Product ion (Q3): m/z 343.1

    • MRM Transition for Internal Standard (e.g., ¹³C₃-Propionyl-CoA): Precursor ion (Q1): m/z 827.2 -> Product ion (Q3): m/z 320.1

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the concentration of this compound using a standard curve prepared with known concentrations of a this compound standard and a fixed concentration of the internal standard.

III. Enzymatic Assay for this compound Quantification (Adaptable)

Principle: Enoyl-CoA hydratase catalyzes the hydration of the trans-2-enoyl bond of this compound. The disappearance of this double bond leads to a decrease in absorbance at 263 nm. By measuring the rate of this decrease, the concentration of this compound can be determined.

Enzymatic_Assay Tigloyl_CoA This compound (Absorbs at 263 nm) Hydrated_Product 2-Methyl-3-hydroxybutyryl-CoA (No absorbance at 263 nm) Tigloyl_CoA->Hydrated_Product + H₂O Spectrophotometer Spectrophotometer (Measure ΔAbs/min at 263 nm) Tigloyl_CoA->Spectrophotometer Hydrated_Product->Spectrophotometer Enzyme Enoyl-CoA Hydratase Enzyme->Tigloyl_CoA catalyzes

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Tigloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tigloyl-CoA in biological samples using High-Performance Liquid Chromatography (HPLC), primarily coupled with tandem mass spectrometry (MS/MS). These methods are applicable for research in metabolic disorders, drug development, and other life sciences fields where the analysis of short-chain acyl-CoAs is crucial.

Introduction to this compound Analysis

This compound is a key intermediate in the metabolism of isoleucine and other branched-chain amino acids. Its accurate quantification is essential for studying various metabolic pathways and diagnosing certain inborn errors of metabolism. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method, such as tandem mass spectrometry (LC-MS/MS), offers the necessary selectivity and sensitivity for the analysis of this compound in complex biological matrices.[1] While a universally standardized method for this compound is not extensively documented, methods for short-chain acyl-CoAs can be readily adapted.

The general workflow for the analysis of this compound involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and detection.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification HPLC HPLC Separation Purification->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification Data->Quantification

Caption: Overall experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

The choice of extraction method is critical for the recovery of short-chain acyl-CoAs. Two common and effective protocols are presented below.

Protocol 2.1.1: Sulfosalicylic Acid (SSA) Precipitation

This method is straightforward and avoids the need for solid-phase extraction, which can lead to the loss of more polar compounds.[1]

  • Preparation of Extraction Solution: Prepare a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution in water. For quantitative analysis, include a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA) in this solution.

  • Homogenization: Place the pre-weighed frozen tissue or cell pellet on ice and add the cold SSA extraction solution. Homogenize the sample thoroughly using a suitable homogenizer.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate analysis or store it at -80°C.

Protocol 2.1.2: Organic Solvent Extraction with Solid-Phase Extraction (SPE)

This method is suitable for a broad range of acyl-CoAs and can help to remove interfering substances.

  • Homogenization: Homogenize the frozen tissue sample (~40 mg) in a mixture of 0.5 mL of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 mL of a solvent mixture (acetonitrile:2-propanol:methanol (B129727), 3:1:1) containing an internal standard.[2]

  • Extraction: Vortex the homogenate and sonicate, followed by centrifugation at 16,000 x g at 4°C for 10 minutes. Collect the supernatant.

  • SPE Cleanup (Optional but Recommended):

    • Condition an SPE cartridge (e.g., C18) with methanol and then equilibrate with water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile (B52724) with a small percentage of ammonium (B1175870) hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for HPLC analysis.

SamplePrep cluster_ssa SSA Precipitation cluster_solvent Organic Solvent Extraction SSA_Sample Sample + SSA Solution SSA_Homogenize Homogenize SSA_Sample->SSA_Homogenize SSA_Centrifuge Centrifuge SSA_Homogenize->SSA_Centrifuge SSA_Supernatant Collect Supernatant SSA_Centrifuge->SSA_Supernatant Solvent_Sample Sample + Buffer/Solvent Solvent_Homogenize Homogenize & Extract Solvent_Sample->Solvent_Homogenize Solvent_Centrifuge Centrifuge Solvent_Homogenize->Solvent_Centrifuge Solvent_Supernatant Collect Supernatant Solvent_Centrifuge->Solvent_Supernatant Solvent_SPE SPE Cleanup Solvent_Supernatant->Solvent_SPE Solvent_Dry Dry & Reconstitute Solvent_SPE->Solvent_Dry

Caption: Comparison of two common sample preparation workflows.

HPLC Method for this compound Separation

A reversed-phase HPLC method using a C18 column is typically employed for the separation of short-chain acyl-CoAs.

Instrumentation:

  • HPLC System: A binary or quaternary pump system with a degasser, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a common choice.

  • Detector: A tandem mass spectrometer (MS/MS) is highly recommended for its sensitivity and selectivity. UV detection at 260 nm can also be used but is less specific.

Chromatographic Conditions (Example):

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Gradient See table below

Example Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.02
2.02
10.050
12.095
14.095
14.12
18.02

Note: The gradient should be optimized to achieve the best separation of this compound from other isomeric and closely related acyl-CoAs.

MS/MS Detection of this compound

Tandem mass spectrometry is the preferred method for the detection and quantification of this compound due to its high sensitivity and specificity.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for acyl-CoAs.

Mass Transitions: For quantification, Multiple Reaction Monitoring (MRM) is employed. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions are generated by collision-induced dissociation. Based on the structure of other short-chain acyl-CoAs, the following transitions can be predicted for this compound (C26H44N7O17P3S, Molecular Weight: 849.65 g/mol ):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 850.2To be determined empiricallyTo be optimized
Internal Standard[M+H]⁺ of ISProduct ion of ISTo be optimized

Note on MS/MS Method Development: The optimal collision energy and the most abundant and stable product ions for this compound should be determined by infusing a standard solution into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.

Data Presentation and Quantification

For accurate quantification, a calibration curve should be prepared using a certified standard of this compound. The concentration range of the calibration standards should encompass the expected concentrations in the biological samples.

Table 1: Example Quantitative Data for a Short-Chain Acyl-CoA Method

AnalyteRetention Time (min)LOD (fmol on column)LOQ (fmol on column)Linearity (R²)
Acetyl-CoA2.5515>0.99
Propionyl-CoA3.8310>0.99
Butyryl-CoA5.228>0.99
This compound Est. 6-8TBDTBDTBD

LOD: Limit of Detection, LOQ: Limit of Quantification, TBD: To Be Determined. The retention time for this compound is an estimate and will depend on the specific chromatographic conditions.

Signaling Pathways and Relationships

This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Understanding its position in this pathway is crucial for interpreting analytical results.

Isoleucine_Metabolism Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Methylbutyryl_CoA α-methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Propionyl_CoA Propionyl-CoA Tigloyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tigloyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway showing the position of this compound.

Conclusion and Further Recommendations

The protocols outlined in this document provide a robust framework for the analysis of this compound in biological samples. While a specific, validated method for this compound is not widely published, the adaptation of existing short-chain acyl-CoA methods, particularly those utilizing LC-MS/MS, is a viable and recommended approach. For researchers initiating this analysis, it is crucial to perform in-house validation of the method, including the determination of retention time, optimization of MS/MS parameters, and assessment of linearity, accuracy, and precision using a this compound standard. The successful implementation of these methods will enable a deeper understanding of the metabolic roles of this compound in health and disease.

References

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Tigloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a key intermediate in the mitochondrial degradation pathway of the branched-chain amino acid, isoleucine.[1][2][3] Dysregulation in the metabolism of branched-chain amino acids and their acyl-CoA derivatives has been implicated in various metabolic disorders. Accurate and robust methods for the identification and quantification of this compound are crucial for understanding its physiological roles and its potential as a biomarker in disease states. This document provides detailed protocols for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Metabolic Pathway of Isoleucine Degradation

This compound is generated from isoleucine through a series of enzymatic reactions primarily within the mitochondria. The catabolic pathway begins with the transamination of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation to form 2-methylbutanoyl-CoA. Subsequent dehydrogenation yields this compound, which is further metabolized to acetyl-CoA and propionyl-CoA, both of which can enter the citric acid cycle.[1][2][3]

Isoleucine_Degradation_Pathway Isoleucine Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination MethylbutanoylCoA 2-Methylbutanoyl-CoA KetoAcid->MethylbutanoylCoA Oxidative decarboxylation TigloylCoA This compound ((E)-2-Methylcrotonoyl-CoA) MethylbutanoylCoA->TigloylCoA Dehydrogenation HydroxybutyrylCoA 2-Methyl-3-hydroxybutyryl-CoA TigloylCoA->HydroxybutyrylCoA Hydration AcetoacetylCoA 2-Methylacetoacetyl-CoA HydroxybutyrylCoA->AcetoacetylCoA Dehydrogenation AcetylCoA Acetyl-CoA AcetoacetylCoA->AcetylCoA PropionylCoA Propionyl-CoA AcetoacetylCoA->PropionylCoA TCA Citric Acid Cycle AcetylCoA->TCA PropionylCoA->TCA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Cells or Tissue) Extraction Extraction with 2.5% SSA + Internal Standard BiologicalSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Reversed-Phase) Supernatant->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Eluent Transfer Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

References

Application Notes and Protocols for the Enzymatic Assay of Tigloyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a key intermediate in the metabolic pathway of the branched-chain amino acid, isoleucine. The enzymes responsible for its production are crucial for normal amino acid catabolism, and their dysfunction can be implicated in various metabolic disorders. Accurate and efficient methods for assaying these enzymes are therefore essential for basic research, clinical diagnostics, and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the enzymatic assay of this compound producing enzymes, with a primary focus on short/branched-chain acyl-CoA dehydrogenase (SBCAD), the key enzyme in the isoleucine degradation pathway that catalyzes the conversion of 2-methylbutyryl-CoA to this compound. The protocols described herein are suitable for researchers in academia and industry, including those involved in drug discovery and development.

I. Metabolic Pathway Context: Isoleucine Degradation

This compound is generated from the dehydrogenation of 2-methylbutyryl-CoA, a step in the catabolism of isoleucine. Understanding this pathway is critical for interpreting enzymatic assay results and for designing experiments to probe the effects of potential inhibitors or modulators.

Isoleucine_Degradation Isoleucine Isoleucine a_Keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate Branched-chain aminotransferase two_Methylbutyryl_CoA 2-Methylbutyryl-CoA a_Keto_b_methylvalerate->two_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tigloyl_CoA This compound two_Methylbutyryl_CoA->Tigloyl_CoA Short/Branched-chain acyl-CoA dehydrogenase (SBCAD) a_Methyl_b_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tigloyl_CoA->a_Methyl_b_hydroxybutyryl_CoA Enoyl-CoA hydratase a_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA a_Methyl_b_hydroxybutyryl_CoA->a_Methylacetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA a_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA a_Methylacetoacetyl_CoA->Acetyl_CoA Thiolase TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Figure 1. Isoleucine degradation pathway highlighting the production of this compound.

II. Data Presentation: Kinetic Parameters of this compound Related Enzymes

The following table summarizes key kinetic parameters for enzymes involved in this compound metabolism. This data is essential for designing kinetic assays and for comparative studies.

EnzymeSubstrateKm (µM)Vmax (units/mg)Organism/SourceReference
This compound: 13-hydroxylupanine (B1673957) O-tigloyltransferaseThis compound140N/ALupinus albus[1]
This compound: 13-hydroxylupanine O-tigloyltransferase13-hydroxylupanine18N/ALupinus albus[1]
Short-chain acyl-CoA dehydrogenase (SCAD)Butyryl-CoA~2-10N/AVarious[2]
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA0.5 - 8.1N/AHuman[3]

III. Experimental Protocols

Three distinct protocols are provided for assaying this compound producing enzymes, each with its own advantages in terms of sensitivity, throughput, and required instrumentation.

Protocol 1: ETF Fluorescence Reduction Assay (High Sensitivity, Gold Standard)

This assay is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[1][4] It measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the dehydrogenase. This method is highly sensitive but requires an anaerobic environment.

Experimental Workflow:

ETF_Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, ETF, Enzyme) Deoxygenate Deoxygenate Mixture (Enzymatic or Physical) Prepare_Reaction_Mixture->Deoxygenate Initiate_Reaction Initiate Reaction (Add 2-Methylbutyryl-CoA) Deoxygenate->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) Initiate_Reaction->Monitor_Fluorescence Analyze_Data Analyze Data (Calculate Initial Rate) Monitor_Fluorescence->Analyze_Data

Figure 2. Workflow for the ETF fluorescence reduction assay.

Materials:

  • Purified short/branched-chain acyl-CoA dehydrogenase (SBCAD) or cell/tissue homogenate

  • Purified electron transfer flavoprotein (ETF)

  • 2-Methylbutyryl-CoA (substrate)

  • Anaerobic cuvette or 96-well microplate

  • Fluorometer or microplate reader with fluorescence capabilities

  • Reaction Buffer: 50 mM potassium phosphate (B84403), pH 7.5, 0.5 mM EDTA

  • (Optional for enzymatic deoxygenation) Glucose, glucose oxidase, catalase

Procedure (Microplate Format): [4]

  • Prepare the reaction mixture in a 96-well microplate. For a 200 µL final volume, add:

    • 180 µL of Reaction Buffer

    • Recombinant porcine ETF to a final concentration of 2 µM

    • (Optional) Glucose to 10 mM, 10 units of glucose oxidase, and 100 units of catalase for enzymatic deoxygenation.

  • Add the enzyme source (e.g., 5-20 µg of mitochondrial protein or purified enzyme).

  • Incubate the plate at 32°C for 10 minutes to allow for enzymatic deoxygenation.

  • Initiate the reaction by adding 2-methylbutyryl-CoA to a final concentration of 25-100 µM.

  • Immediately begin monitoring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Record the fluorescence signal every 15-30 seconds for 5-10 minutes.

  • Calculate the initial rate of reaction from the linear portion of the fluorescence decay curve.

Protocol 2: Spectrophotometric Assay using an Artificial Electron Acceptor (High-Throughput)

This method offers a simpler, aerobic alternative to the ETF assay and is well-suited for high-throughput screening. It utilizes an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which changes absorbance upon reduction by the dehydrogenase.

Experimental Workflow:

Spectrophotometric_Assay_Workflow Prepare_Reagents Prepare Assay Buffer and Reagents Add_Components_to_Well Add Buffer, Electron Acceptor, and Enzyme to Microplate Well Prepare_Reagents->Add_Components_to_Well Initiate_Reaction Initiate Reaction by Adding 2-Methylbutyryl-CoA Add_Components_to_Well->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (e.g., 300 nm for Ferricenium) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity from Absorbance Rate Monitor_Absorbance->Calculate_Activity

Figure 3. Workflow for a spectrophotometric assay with an artificial electron acceptor.

Materials:

  • Purified SBCAD or cell/tissue homogenate

  • 2-Methylbutyryl-CoA

  • Ferricenium hexafluorophosphate

  • Spectrophotometer or microplate reader

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.6

Procedure:

  • Prepare a stock solution of 10 mM ferricenium hexafluorophosphate in water.

  • In a microplate well, add the following to a final volume of 200 µL:

    • 180 µL of Reaction Buffer

    • Ferricenium hexafluorophosphate to a final concentration of 200 µM.

    • Enzyme source (e.g., 10-50 µg of protein).

  • Incubate for 2-3 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 2-methylbutyryl-CoA to a final concentration of 50-200 µM.

  • Immediately monitor the decrease in absorbance at 300 nm.

  • Record the absorbance every 30 seconds for 10-15 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of ferricenium.

Protocol 3: HPLC-Based Assay (Direct Product Detection)

This method provides a direct measurement of this compound formation and is particularly useful for detailed kinetic studies and for analyzing crude samples where interfering reactions may be present.

Experimental Workflow:

HPLC_Assay_Workflow Setup_Reaction Set up Enzymatic Reaction Incubate Incubate for a Defined Time Setup_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Acid Quenching) Incubate->Stop_Reaction Centrifuge Centrifuge to Remove Precipitate Stop_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by HPLC Centrifuge->Analyze_Supernatant Quantify_Product Quantify this compound Peak Analyze_Supernatant->Quantify_Product

Figure 4. Workflow for an HPLC-based assay.

Materials:

  • Purified SBCAD or cell/tissue homogenate

  • 2-Methylbutyryl-CoA

  • Reaction Buffer: 50 mM potassium phosphate, pH 7.5

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • This compound standard

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube with a final volume of 100-200 µL, containing Reaction Buffer, enzyme, and 2-methylbutyryl-CoA.

  • Incubate at the desired temperature for a specific time period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., 1 M perchloric acid).

  • Centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Inject a defined volume onto the C18 column.

  • Elute the acyl-CoAs using a gradient of acetonitrile (B52724) in a phosphate or acetate (B1210297) buffer.

  • Monitor the absorbance at 260 nm.

  • Identify and quantify the this compound peak by comparing its retention time and area to that of a known standard.

IV. Concluding Remarks

The development and application of robust enzymatic assays for this compound producing enzymes are fundamental to advancing our understanding of isoleucine metabolism and its role in health and disease. The protocols detailed in this document provide a range of options, from the high-sensitivity gold standard ETF fluorescence reduction assay to high-throughput spectrophotometric methods and direct HPLC-based quantification. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. Careful optimization of assay conditions is recommended for each specific enzyme and experimental system.

References

Application Notes and Protocols for In Vitro Reconstitution of a Tigloyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a key intermediate in the metabolism of isoleucine and is a precursor for the biosynthesis of various natural products with significant pharmacological activities, including tropane (B1204802) alkaloids and quinolizidine (B1214090) alkaloids. The in vitro reconstitution of metabolic pathways involving this compound offers a powerful tool for understanding enzyme function, elucidating biosynthetic routes, and engineering novel pathways for the production of valuable compounds. This document provides detailed application notes and protocols for the in vitro reconstitution of a two-step metabolic pathway involving the synthesis of this compound and its subsequent utilization by a BAHD acyltransferase.

Pathway Overview

The reconstituted pathway consists of two enzymatic steps:

  • Synthesis of this compound: An acyl-CoA ligase, such as the isobutyryl-CoA synthetase from Pseudomonas chlororaphis (PcICS), catalyzes the ATP-dependent ligation of tiglic acid and coenzyme A (CoA) to form this compound.

  • Utilization of this compound: A BAHD acyltransferase, 3β-tigloyloxytropane synthase (TS) from Atropa belladonna, transfers the tigloyl group from this compound to an acceptor molecule, 3β-tropanol, to produce 3β-tigloyloxytropane.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Reference
This compound: 13-hydroxylupanine (B1673957) O-tigloyltransferaseThis compound1407.0-8.030[1]
13-hydroxylupanine187.0-8.030[1]
3β-tigloyloxytropane synthase (TS)This compound208.630
3β-tropanol3608.630

Table 2: Proposed Reaction Components for In Vitro Reconstitution

ComponentStock ConcentrationFinal Concentration
Tris-HCl (pH 8.0)1 M50 mM
MgCl₂1 M5 mM
ATP100 mM5 mM
Coenzyme A (CoA)50 mM1 mM
Tiglic Acid100 mM2 mM
3β-tropanol100 mM2 mM
Purified PcICS1 mg/mL5 µg/mL
Purified TS1 mg/mL5 µg/mL
Dithiothreitol (DTT)1 M1 mM
Nuclease-free water-To final volume

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes (PcICS and TS)

This protocol describes the expression of N-terminally His-tagged PcICS and TS in E. coli and their purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized open reading frames for PcICS and TS.
  • Clone the genes into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His₆-tag.
  • Transform the resulting plasmids into a suitable E. coli expression strain, such as BL21(DE3).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).
  • Incubate overnight at 37°C with shaking at 220 rpm.
  • Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.
  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Incubate the culture for an additional 16-20 hours at 18°C with shaking.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
  • Incubate on ice for 30 minutes.
  • Sonicate the cell suspension on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Load the clarified supernatant onto the column.
  • Wash the column with 10 column volumes of wash buffer.
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Collect fractions and analyze by SDS-PAGE for purity.
  • Pool the fractions containing the purified protein and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).
  • Determine the protein concentration using a Bradford assay, aliquot, and store at -80°C.

Protocol 2: In Vitro Reconstitution of the this compound Pathway

This protocol describes the two-step, one-pot enzymatic synthesis of 3β-tigloyloxytropane from tiglic acid and 3β-tropanol.

1. Reaction Setup:

  • In a 1.5 mL microcentrifuge tube, prepare the reaction mixture according to the concentrations outlined in Table 2.
  • The total reaction volume can be scaled as needed (e.g., 100 µL or 1 mL).
  • Add the components in the following order: water, buffer, MgCl₂, DTT, ATP, CoA, tiglic acid, and 3β-tropanol.
  • Pre-incubate the mixture at 30°C for 5 minutes.

2. Enzyme Addition and Incubation:

  • Initiate the reaction by adding the purified PcICS and TS enzymes to the reaction mixture.
  • Incubate the reaction at 30°C for 2-4 hours. A time-course experiment is recommended to determine the optimal reaction time.

3. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or acetonitrile (B52724) containing an internal standard (e.g., 10 µM warfarin).
  • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the enzymes.
  • Transfer the supernatant to a new tube for analysis.

Protocol 3: Analytical Method for Product Detection

This protocol outlines the use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the detection and quantification of this compound and 3β-tigloyloxytropane.

1. HPLC-MS System:

  • Use a C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 5% B
  • 18.1-25 min: 5% B
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Operate in positive ionization mode.
  • Monitor the following m/z transitions for selected reaction monitoring (SRM) or by extracting the exact mass for high-resolution MS:
  • This compound: Precursor ion [M+H]⁺ m/z 850.17, product ions for fragmentation can be determined empirically.
  • 3β-tigloyloxytropane: Precursor ion [M+H]⁺ m/z 224.16, product ions for fragmentation can be determined empirically.
  • Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

4. Quantification:

  • Generate a standard curve for 3β-tigloyloxytropane using a purified standard of known concentration.
  • Quantify the product in the reaction samples by comparing its peak area to the standard curve.

Visualizations

Tigloyl_CoA_Metabolic_Pathway cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: this compound Utilization Tiglic_Acid Tiglic Acid PcICS PcICS (Acyl-CoA Ligase) Tiglic_Acid->PcICS CoA Coenzyme A CoA->PcICS ATP ATP ATP->PcICS Tigloyl_CoA This compound PcICS->Tigloyl_CoA AMP_PPi AMP + PPi PcICS->AMP_PPi Tigloyl_CoA_ref This compound Tigloyl_CoA->Tigloyl_CoA_ref Tropanol 3β-tropanol TS TS (BAHD Acyltransferase) Tropanol->TS Product 3β-tigloyloxytropane TS->Product CoA_out Coenzyme A TS->CoA_out Tigloyl_CoA_ref->TS

Caption: Reconstituted this compound metabolic pathway.

Experimental_Workflow cluster_0 Enzyme Production cluster_1 In Vitro Reconstitution cluster_2 Analysis Cloning Gene Cloning (PcICS & TS) Expression Protein Expression in E. coli Cloning->Expression Purification IMAC Purification Expression->Purification Enzyme_Addition Add Purified Enzymes (PcICS & TS) Purification->Enzyme_Addition Reaction_Setup Reaction Setup (Substrates & Cofactors) Reaction_Setup->Enzyme_Addition Incubation Incubation (30°C, 2-4h) Enzyme_Addition->Incubation Quenching Reaction Quenching (Methanol) Incubation->Quenching HPLC_MS HPLC-MS Analysis Quenching->HPLC_MS Quantification Data Analysis & Quantification HPLC_MS->Quantification

Caption: Experimental workflow for in vitro reconstitution.

References

Application Notes and Protocols for the Purification of Tigloyl-CoA Dependent Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA dependent acyltransferases are a crucial class of enzymes involved in the biosynthesis of a wide array of secondary metabolites in plants, many of which possess significant pharmacological properties. These enzymes belong to the diverse BAHD superfamily of acyl-CoA dependent acyltransferases.[1][2] The BAHD family is named after the first four enzymes discovered in this group: benzylalcohol O-acetyltransferase (BEAT), anthocyanin O-hydroxycinnamoyltransferase (AHCT), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and deacetylvindoline (B137571) 4-O-acetyltransferase (DAT). Members of this family are characterized by conserved sequence motifs, including the HXXXD motif, which is critical for catalysis, and the DFGWG motif, important for binding the CoA-ester substrate.[3]

A notable example of a this compound dependent acyltransferase is the this compound: (–)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (LaHMT/HLT) from Lupinus albus, which is involved in the synthesis of quinolizidine (B1214090) alkaloids.[4][5] The purification and characterization of these enzymes are essential for understanding their structure, function, and substrate specificity, which is vital for applications in metabolic engineering and drug development.

This document provides a generalized protocol for the purification of this compound dependent acyltransferases, primarily focusing on the expression and purification of recombinant enzymes, as detailed protocols for their purification from native plant sources are not widely available. The methodologies described are based on established protocols for the broader BAHD acyltransferase family.

Data Presentation

Table 1: Exemplary Purification Summary for a Recombinant this compound Dependent Acyltransferase

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Cell Lysate5002500.51001
Ni-NTA Affinity Chromatography1520013.38026.6
Size Exclusion Chromatography515030.06060

Note: The data presented in this table is illustrative and will vary depending on the specific enzyme, expression system, and experimental conditions.

Experimental Protocols

Recombinant Protein Expression

This protocol describes the expression of a His-tagged this compound dependent acyltransferase in Escherichia coli.

Materials:

  • Expression vector (e.g., pET-28a(+)) containing the gene of interest.

  • E. coli expression host strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) broth and agar (B569324) plates.

  • Kanamycin (or other appropriate antibiotic).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Cell Lysis and Lysate Preparation

Materials:

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

Affinity Chromatography Purification

This step utilizes a Nickel-Nitriloacetic acid (Ni-NTA) resin to purify the His-tagged protein.

Materials:

  • Ni-NTA agarose (B213101) resin.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Chromatography column.

Procedure:

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elute the bound protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Size Exclusion Chromatography (Optional Polishing Step)

This step is used to further purify the protein and remove any aggregates.

Materials:

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

  • SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Protein concentrator.

Procedure:

  • Concentrate the pooled fractions from the affinity chromatography step.

  • Equilibrate the SEC column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Run the chromatography and collect fractions.

  • Analyze fractions by SDS-PAGE to identify those containing the pure, monomeric protein.

  • Pool the pure fractions and store at -80°C.

Acyltransferase Activity Assay

A common method to assay acyltransferase activity is to monitor the formation of the acylated product over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified enzyme.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5).

  • This compound (acyl donor).

  • Acyl acceptor substrate (e.g., 13-hydroxylupanine (B1673957) for LaHMT/HLT).[4]

  • HPLC system with a C18 column.

  • Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) for the mobile phase.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, the acyl acceptor substrate, and this compound.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).[4]

  • Initiate the reaction by adding the purified enzyme.

  • At various time points, stop the reaction by adding an equal volume of acetonitrile or other organic solvent.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate the substrate and product.

  • Quantify the product peak area and calculate the enzyme activity based on a standard curve of the product. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Visualizations

Experimental_Workflow cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Affinity Chromatography (Ni-NTA) Lysis->Affinity SEC Size Exclusion Chromatography Affinity->SEC SDS_PAGE SDS-PAGE Affinity->SDS_PAGE Purity Check SEC->SDS_PAGE Final Purity Check Activity_Assay Activity Assay (HPLC-based) SEC->Activity_Assay Functional Characterization

Caption: Workflow for the purification and characterization of recombinant this compound dependent acyltransferases.

Acyltransferase_Reaction_Pathway Tigloyl_CoA This compound (Acyl Donor) Enzyme This compound Dependent Acyltransferase Tigloyl_CoA->Enzyme Acceptor Acceptor Substrate (e.g., Hydroxylupanine) Acceptor->Enzyme Product Acylated Product Enzyme->Product CoA Coenzyme A Enzyme->CoA

Caption: General reaction mechanism for a this compound dependent acyltransferase.

References

Application Notes and Protocols for the Chemical Synthesis of Tigloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloyl-Coenzyme A (Tigloyl-CoA) is a critical intermediate in the metabolic pathway of isoleucine and plays a role in various cellular processes.[1][2] Its availability as a high-purity research standard is essential for a range of applications, including enzyme kinetics, metabolic studies, and as a precursor for the synthesis of complex natural products. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, suitable for producing a research-grade standard. The synthesis is based on the activation of tiglic acid and its subsequent reaction with Coenzyme A. Purification and characterization methods are also described to ensure the quality of the final product.

Introduction

This compound is an α,β-unsaturated acyl-CoA thioester that serves as a key metabolite in the catabolism of the branched-chain amino acid isoleucine.[3][4] In this pathway, L-isoleucine is converted through a series of enzymatic steps to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[3] this compound is formed from the dehydrogenation of 2-methylbutyryl-CoA.[4] Beyond its role in primary metabolism, this compound also acts as a precursor for the biosynthesis of various secondary metabolites, particularly in plants where it is a substrate for enzymes like this compound: 13-hydroxylupanine (B1673957) O-tigloyltransferase in the synthesis of quinolizidine (B1214090) alkaloids.[5]

Given its central role in metabolism, the availability of pure this compound is crucial for in vitro studies of enzymes involved in these pathways, for use as an analytical standard in metabolomics research, and for the chemoenzymatic synthesis of novel bioactive compounds. While commercially available, in-house synthesis can provide a cost-effective and readily accessible source of this important molecule. The following sections detail a reliable method for the chemical synthesis of this compound.

Chemical Synthesis of this compound: Workflow

The chemical synthesis of this compound involves the activation of the carboxylic acid group of tiglic acid to facilitate the formation of a thioester bond with the sulfhydryl group of Coenzyme A. A common and effective method is the mixed anhydride (B1165640) method using ethyl chloroformate.

G cluster_0 Activation of Tiglic Acid cluster_1 Thioesterification cluster_2 Purification and Analysis A Tiglic Acid D Mixed Anhydride Intermediate A->D in THF B Triethylamine (B128534) (Base) B->D C Ethyl Chloroformate C->D F This compound D->F in aqueous buffer E Coenzyme A (Li salt) E->F G Crude Product F->G H HPLC Purification G->H I Pure this compound H->I J Characterization (NMR, MS) I->J

A generalized workflow for the chemical synthesis of this compound.

Experimental Protocols

Materials
  • Tiglic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A (lithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Methanol (B129727) (HPLC grade)

  • Sodium phosphate (B84403) monobasic and dibasic

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Protocol 1: Synthesis of this compound via Mixed Anhydride Method

This protocol is adapted from general methods for the synthesis of acyl-CoAs.

  • Activation of Tiglic Acid:

    • In a round-bottom flask, dissolve tiglic acid (1.2 equivalents) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at 0°C for 30-60 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction with Coenzyme A:

    • In a separate beaker, dissolve Coenzyme A lithium salt (1 equivalent) in a cold aqueous solution of sodium bicarbonate (e.g., 0.5 M).

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching and Work-up:

    • Monitor the reaction for the disappearance of free Coenzyme A using Ellman's reagent.

    • Once the reaction is complete, acidify the mixture to pH ~3 with dilute HCl.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

Protocol 2: Purification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge the acidified and concentrated reaction mixture to pellet any precipitated salts.

    • The supernatant containing the crude this compound can be purified directly by preparative HPLC or after a preliminary clean-up using solid-phase extraction (SPE). For SPE, use a C18 cartridge, wash with a low percentage of organic solvent (e.g., 5% methanol in water), and elute with a higher concentration (e.g., 50-80% methanol in water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM sodium phosphate buffer, pH 6.5.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point.

    • Flow Rate: 2-4 mL/min for a preparative column.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the major peak.

    • Pool the pure fractions and desalt using an SPE cartridge.

    • Lyophilize the desalted product to obtain pure this compound as a white powder.

Data Presentation

The following table summarizes expected data for the synthesis of α,β-unsaturated acyl-CoAs using the mixed anhydride method. Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.

ParameterValueReference
Reaction Yield (crude) 40-60%Estimated based on similar reactions
Purity (post-HPLC) >95%Typically achieved with HPLC purification
1H NMR (D2O) δ (ppm): ~6.8 (q, 1H, vinyl H), ~1.8 (d, 3H, vinyl CH3), ~1.7 (s, 3H, vinyl CH3)Predicted chemical shifts
Mass Spectrometry (ESI-MS) [M-H]- at m/z ~850.16Theoretical m/z for C26H41N7O17P3S-

Biological Context: Isoleucine Catabolism

This compound is a key intermediate in the degradation pathway of the essential amino acid L-isoleucine. This metabolic route is crucial for energy production and the generation of important metabolic precursors.

G cluster_0 Isoleucine Catabolism cluster_1 Metabolic Fates Ile L-Isoleucine Keto α-Keto-β-methylvalerate Ile->Keto Transaminase MB_CoA 2-Methylbutyryl-CoA Keto->MB_CoA BCKDH Tig_CoA This compound MB_CoA->Tig_CoA ACADSB HMB_CoA 2-Methyl-3-hydroxybutyryl-CoA Tig_CoA->HMB_CoA Enoyl-CoA Hydratase MAK_CoA 2-Methylacetoacetyl-CoA HMB_CoA->MAK_CoA Dehydrogenase Ac_CoA Acetyl-CoA MAK_CoA->Ac_CoA Prop_CoA Propionyl-CoA MAK_CoA->Prop_CoA TCA TCA Cycle Ac_CoA->TCA Prop_CoA->TCA via Succinyl-CoA Gluco Gluconeogenesis Prop_CoA->Gluco via Succinyl-CoA

The metabolic pathway of L-isoleucine degradation showing the central role of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the chemical synthesis of this compound for use as a research standard. The mixed anhydride method is a reliable approach for the synthesis of α,β-unsaturated acyl-CoAs. Proper purification by HPLC is critical to obtain a high-purity product suitable for sensitive applications. The availability of synthetic this compound will facilitate further research into the enzymes and pathways in which it is involved, ultimately contributing to a better understanding of cellular metabolism and the development of new therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tigloyl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid isoleucine.[1][2] Dysregulation of this pathway is associated with several inborn errors of metabolism, leading to the accumulation of toxic intermediates. Metabolomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful platform for the sensitive and specific quantification of this compound and related acyl-CoA species.[3][4][5] These application notes provide a comprehensive overview of the methodologies and protocols for studying this compound, aiding researchers in understanding its metabolic role and its implications in disease.

Data Presentation: Comparative Analysis of Metabolite Levels

While absolute quantification of this compound in healthy tissues is not widely reported, its relative abundance is significantly altered in certain inborn errors of metabolism. The following table summarizes the expected changes in this compound and associated metabolites in two such disorders. This comparative data is crucial for diagnostic and research purposes.

Inborn Error of MetabolismGene DefectThis compound LevelOther Key Accumulated Metabolites
Beta-ketothiolase deficiency (BKT) ACAT1Increased[1][6]2-Methylacetoacetyl-CoA, 2-Methyl-3-hydroxybutyryl-CoA, Tiglylglycine[1][6]
2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD) HADH2Increased2-Methyl-3-hydroxybutyric acid, 3-Methylcrotonyl-glycine[7]

Signaling Pathways and Experimental Workflows

Isoleucine Degradation Pathway

The catabolism of isoleucine involves a series of enzymatic reactions in the mitochondria, leading to the production of acetyl-CoA and propionyl-CoA. This compound is a central intermediate in this pathway. The following diagram illustrates the key steps involved in the formation and subsequent metabolism of this compound.

G cluster_isoleucine_catabolism Isoleucine Catabolism cluster_key Enzyme Key Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate BCAT alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA BCKDH This compound This compound alpha-Methylbutyryl-CoA->this compound ACADSB 2-Methyl-3-hydroxybutyryl-CoA 2-Methyl-3-hydroxybutyryl-CoA This compound->2-Methyl-3-hydroxybutyryl-CoA ECHS1 2-Methylacetoacetyl-CoA 2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA->2-Methylacetoacetyl-CoA HADH2 Propionyl-CoA Propionyl-CoA 2-Methylacetoacetyl-CoA->Propionyl-CoA ACAT1 Acetyl-CoA Acetyl-CoA 2-Methylacetoacetyl-CoA->Acetyl-CoA ACAT1 BCAT Branched-chain amino acid aminotransferase BCKDH Branched-chain alpha-keto acid dehydrogenase complex ACADSB Short/branched-chain acyl-CoA dehydrogenase ECHS1 Enoyl-CoA hydratase, short chain 1 HADH2 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase ACAT1 Acetyl-CoA acetyltransferase 1 (Beta-ketothiolase)

Isoleucine degradation pathway highlighting this compound.
General Metabolomics Workflow for Acyl-CoA Analysis

The analysis of this compound and other acyl-CoAs from biological samples involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical experimental workflow for LC-MS/MS-based acyl-CoA profiling.

G cluster_workflow Acyl-CoA Metabolomics Workflow start Biological Sample (Tissue or Cells) homogenization Homogenization start->homogenization extraction Acyl-CoA Extraction homogenization->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_processing Data Processing lcms->data_processing analysis Statistical Analysis data_processing->analysis end Results analysis->end

A typical workflow for acyl-CoA analysis.

Experimental Protocols

The accurate quantification of this compound requires meticulous sample handling and analytical procedures. Below are detailed protocols for the extraction and analysis of short-chain acyl-CoAs from mammalian tissues and cells.

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This method is rapid and suitable for a broad range of short-chain acyl-CoAs.

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Centrifuge capable of high speed and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold 80% methanol. Ensure the sample is fully immersed in the solvent.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects in the subsequent LC-MS/MS analysis.

Materials:

  • Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7, mixed with an organic solvent like acetonitrile/isopropanol)

  • C18 SPE cartridges

  • Methanol

  • Elution solvent (e.g., high percentage of methanol or acetonitrile)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Sample Preparation: Homogenize the tissue or cell sample in the homogenization buffer.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a high-aqueous buffer followed by a lower percentage of organic solvent.

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent.

  • Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen or vacuum and reconstitute in the appropriate solvent for LC-MS/MS analysis.[8]

Protocol 3: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with a volatile buffer such as 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 5 mM ammonium acetate.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs. For short-chain acyl-CoAs, a shallower gradient may be employed.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally more sensitive for acyl-CoAs.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification on triple quadrupole instruments. For this compound, specific precursor-to-product ion transitions should be optimized. A common fragmentation for acyl-CoAs involves the neutral loss of 507 Da.[4][9]

  • Data Acquisition: For each acyl-CoA, at least two transitions (one for quantification and one for confirmation) are recommended.[4]

Conclusion

The metabolomic analysis of this compound and its related metabolites is a critical tool for investigating isoleucine metabolism and its associated inborn errors. The protocols and workflows detailed in these application notes provide a robust framework for researchers to accurately quantify these important biomolecules. While the absolute quantification of this compound remains a challenge due to its low abundance in healthy states, the relative changes observed in disease models and patients provide invaluable insights into pathophysiology and can aid in the development of novel diagnostic and therapeutic strategies.

References

Engineering Microorganisms for Tigloyl-CoA Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloyl-CoA is a key intermediate in the metabolism of the branched-chain amino acid isoleucine and serves as a precursor for the biosynthesis of various valuable natural products, including certain antibiotics and potential therapeutic agents. The microbial production of this compound through genetic engineering offers a promising and sustainable alternative to chemical synthesis. This document provides detailed application notes and experimental protocols for the development of microbial strains, specifically Escherichia coli, engineered for the efficient production of this compound. We outline a proposed synthetic metabolic pathway, strategies for strain construction, comprehensive fermentation procedures, and robust analytical methods for product quantification.

Introduction

The rising demand for complex biomolecules in the pharmaceutical and biotechnology sectors has spurred the development of engineered microbial cell factories. This compound, a branched-chain acyl-CoA, is a critical building block for a range of bioactive compounds. Its natural biosynthetic route via the isoleucine degradation pathway is tightly regulated and typically yields low concentrations. Metabolic engineering of robust microbial hosts like E. coli presents an opportunity to create dedicated production strains with high yields and titers of this compound from simple carbon sources like glucose.

This guide details the construction of a synthetic pathway in E. coli designed to channel carbon flux towards this compound. The proposed pathway leverages well-characterized enzymes and metabolic intermediates to create an efficient route from central metabolism. Furthermore, we provide protocols for genetic manipulation, fermentation, and product analysis to facilitate the successful implementation of this bio-based production platform.

Proposed Metabolic Pathway for this compound Production

The engineered pathway for this compound production from glucose in E. coli is designed to maximize carbon flux towards the target molecule while minimizing the formation of competing byproducts. The pathway initiates from the central metabolic intermediate, pyruvate (B1213749).

Tigloyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Ketobutyrate 2-Ketobutyrate Pyruvate->alpha_Ketobutyrate ilvIH (E. coli) alsS (B. subtilis) alpha_Aceto_alpha_hydroxybutyrate 2-Aceto-2-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate ilvIH (E. coli) alpha_keto_beta_methylvalerate 2-Keto-3-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_keto_beta_methylvalerate ilvC (E. coli) two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_Methylbutyryl_CoA bkd operon (S. avermitilis) Isoleucine Isoleucine alpha_keto_beta_methylvalerate->Isoleucine Native Isoleucine Biosynthesis Tigloyl_CoA This compound two_Methylbutyryl_CoA->Tigloyl_CoA Acyl-CoA Dehydrogenase

Figure 1: Proposed synthetic pathway for this compound production.

Data Presentation

Table 1: Key Enzymes for the this compound Biosynthetic Pathway
StepEnzymeGene(s)Source OrganismFunction
1Acetolactate SynthasealsSBacillus subtilisCondensation of two pyruvate molecules.
2Ketol-Acid ReductoisomeraseilvCEscherichia coliIsomerization and reduction.
3Dihydroxy-Acid DehydrataseilvDEscherichia coliDehydration.
4Branched-Chain α-Keto Acid Dehydrogenase Complexbkd operonStreptomyces avermitilisOxidative decarboxylation to form 2-methylbutyryl-CoA.
5Acyl-CoA Dehydrogenase(e.g., fadE homolog)VariousDehydrogenation of 2-methylbutyryl-CoA to this compound.
Table 2: Strain Performance Metrics (Hypothetical Data for Engineered Strains)
Strain IDGenotypeThis compound Titer (mg/L)Yield (g/g glucose)Productivity (mg/L/h)
E. coli TIG-01Base strain + Pathway Plasmids500.021.04
E. coli TIG-02TIG-01 ΔldhA ΔpflB1500.063.13
E. coli TIG-03TIG-02 + bkd operon integration3500.147.29

Experimental Protocols

Protocol 1: Construction of this compound Production Plasmids

This protocol describes the assembly of the genes required for the synthetic pathway into expression plasmids.

Plasmid_Construction_Workflow cluster_genes Gene Amplification cluster_plasmids Plasmid Assembly cluster_strain Strain Engineering alsS alsS (B. subtilis) pET_alsS_ilvCD pET-alsS-ilvCD alsS->pET_alsS_ilvCD ilvC ilvC (E. coli) ilvC->pET_alsS_ilvCD ilvD ilvD (E. coli) ilvD->pET_alsS_ilvCD bkd bkd operon (S. avermitilis) pACYC_bkd_fadE pACYC-bkd-fadE bkd->pACYC_bkd_fadE fadE_homolog fadE homolog fadE_homolog->pACYC_bkd_fadE E_coli_BL21 E. coli BL21(DE3) pET_alsS_ilvCD->E_coli_BL21 pACYC_bkd_fadE->E_coli_BL21 Engineered_Strain Engineered Strain E_coli_BL21->Engineered_Strain

Figure 2: Workflow for constructing the engineered strain.

Materials:

  • E. coli DH5α (for cloning) and E. coli BL21(DE3) (for expression)

  • pETDuet-1 and pACYCDuet-1 expression vectors

  • Genomic DNA from B. subtilis, E. coli, and S. avermitilis

  • Restriction enzymes (e.g., NdeI, BamHI, EcoRI, HindIII)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • LB medium, antibiotics (Carbenicillin, Chloramphenicol)

Methodology:

  • Gene Amplification: Amplify the coding sequences of alsS, ilvC, ilvD, the bkd operon, and a suitable fadE homolog using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction:

    • Digest the pETDuet-1 vector and the alsS, ilvC, and ilvD PCR products with the corresponding restriction enzymes. Ligate the fragments to create the pET-TIG1 plasmid.

    • Similarly, construct the pACYC-TIG2 plasmid containing the bkd operon and the fadE homolog.

  • Transformation and Verification: Transform the ligation products into competent E. coli DH5α cells. Select for transformants on LB agar (B569324) plates containing the appropriate antibiotics. Verify the correct plasmid construction by restriction digestion and DNA sequencing.

  • Host Strain Transformation: Co-transform the verified pET-TIG1 and pACYC-TIG2 plasmids into electrocompetent E. coli BL21(DE3) cells.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process to achieve high cell density and increased this compound production.

Materials:

  • Engineered E. coli BL21(DE3) strain harboring the production plasmids

  • Defined fermentation medium (e.g., M9 minimal medium with trace elements)

  • Glucose stock solution (50% w/v)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (1 M)

  • Ammonia (B1221849) solution (for pH control)

  • Antifoam agent

  • Bioreactor (e.g., 5 L) with pH, dissolved oxygen (DO), and temperature control

Methodology:

  • Inoculum Preparation: Inoculate a 50 mL baffled flask containing 10 mL of LB medium with a single colony of the engineered strain. Incubate at 37°C with shaking at 250 rpm overnight. Use this culture to inoculate a 1 L baffled flask containing 200 mL of defined fermentation medium and grow to an OD600 of 2-3.

  • Bioreactor Setup: Prepare the bioreactor with 3 L of defined fermentation medium containing an initial glucose concentration of 20 g/L. Set the temperature to 37°C and the pH to 7.0 (controlled with ammonia solution).

  • Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the DO level above 30% by controlling the agitation and aeration rate.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the glucose feed to maintain a low glucose concentration (e.g., 1-5 g/L).

  • Induction: When the OD600 reaches approximately 20-30, induce protein expression by adding IPTG to a final concentration of 0.1 mM. Reduce the temperature to 30°C to enhance protein folding and reduce metabolic burden.

  • Harvesting: Continue the fed-batch cultivation for 48-72 hours post-induction. Collect cell samples periodically for OD600 measurement and this compound analysis. Harvest the cells by centrifugation at the end of the fermentation.

Protocol 3: Extraction and Quantification of Intracellular Acyl-CoAs

This protocol describes the extraction of acyl-CoAs from E. coli cells and their quantification by LC-MS/MS.

Acyl_CoA_Analysis_Workflow Cell_Harvesting Cell Harvesting (Centrifugation) Quenching Metabolic Quenching (Cold Methanol) Cell_Harvesting->Quenching Extraction Acyl-CoA Extraction (Acidified Methanol) Quenching->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_MS_Analysis LC-MS/MS Analysis Purification->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Figure 3: Workflow for Acyl-CoA analysis.

Materials:

  • Cell pellets from fermentation

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or acidified methanol (B129727) (75% methanol, 0.1 N formic acid)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 column

Methodology:

  • Quenching and Extraction:

    • Rapidly quench the metabolism of a known amount of cell pellet by resuspending in ice-cold acidified methanol containing the internal standard.

    • Alternatively, lyse the cells in ice-cold 10% TCA.

    • Vortex vigorously and incubate on ice for 15 minutes.

  • Cell Lysis and Clarification:

    • Disrupt the cells by sonication or bead beating.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with methanol.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.

Conclusion

The methodologies presented in this document provide a comprehensive framework for the genetic engineering of E. coli for the production of this compound. By implementing the proposed synthetic pathway and optimizing the fermentation and analytical protocols, researchers can develop robust microbial platforms for the sustainable synthesis of this valuable biochemical. This approach not only offers a greener alternative to chemical synthesis but also opens up avenues for the production of a wide range of this compound-derived natural products. Further strain engineering efforts, such as chromosomal integration of the pathway genes and optimization of precursor supply, can lead to even higher production titers and yields.

Application Notes and Protocols for Real-Time Monitoring of Tigloyl-CoA using a Genetically Encoded Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a key intermediate in the metabolism of the branched-chain amino acid isoleucine.[1][2] Dysregulation of its metabolism has been implicated in various metabolic disorders. Real-time monitoring of intracellular this compound concentrations is crucial for understanding its physiological roles and for the development of therapeutics targeting related metabolic pathways. These application notes describe the principles and protocols for utilizing a novel, genetically encoded fluorescent biosensor for the real-time monitoring of this compound in living cells.

This document provides a conceptual framework for a biosensor based on the fusion of a this compound-specific enzyme with a fluorescent reporter protein. While a specific, experimentally validated biosensor for this compound is not yet widely reported, the principles outlined here are based on established methodologies for the development of similar acyl-CoA biosensors.[3][4]

Principle of the Biosensor

The proposed biosensor, designated "Tigloyl-Sensor," is a fusion protein comprising a sensing domain and a fluorescent reporter domain. The sensing domain is derived from a protein with high specificity for this compound, such as the This compound: 13-hydroxylupanine (B1673957) O-tigloyltransferase from Lupinus albus, which exhibits a specific affinity for this compound.[5] The reporter domain is a circularly permuted green fluorescent protein (cpGFP).

Binding of this compound to the sensing domain induces a conformational change in the fusion protein. This change alters the chromophore environment of the cpGFP, leading to a detectable change in its fluorescence intensity. This allosteric regulation mechanism allows for the ratiometric or intensiometric measurement of this compound concentrations in real-time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the Tigloyl-Sensor and the general experimental workflow for its application.

This compound This compound Sensing Domain (this compound Transferase) Sensing Domain (this compound Transferase) This compound->Sensing Domain (this compound Transferase) Binds Conformational Change Conformational Change Sensing Domain (this compound Transferase)->Conformational Change Induces cpGFP Reporter cpGFP Reporter Fluorescence Signal Change Fluorescence Signal Change cpGFP Reporter->Fluorescence Signal Change Results in Conformational Change->cpGFP Reporter Affects

Figure 1: Proposed signaling mechanism of the Tigloyl-Sensor.

cluster_0 Biosensor Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Plasmid Construction Plasmid Construction Cell Transfection/Transduction Cell Transfection/Transduction Plasmid Construction->Cell Transfection/Transduction Biosensor Expression Biosensor Expression Cell Transfection/Transduction->Biosensor Expression Live Cell Imaging Live Cell Imaging Biosensor Expression->Live Cell Imaging Fluorescence Measurement Fluorescence Measurement Live Cell Imaging->Fluorescence Measurement Image Processing Image Processing Fluorescence Measurement->Image Processing Quantification of this compound Quantification of this compound Image Processing->Quantification of this compound

Figure 2: General experimental workflow for this compound monitoring.

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics of the Tigloyl-Sensor based on typical values for similar genetically encoded biosensors.

ParameterValueReference
Sensing Moiety This compound: 13-hydroxylupanine O-tigloyltransferase[5]
Reporter Circularly Permuted Green Fluorescent Protein (cpGFP)[3][4]
Apparent Kd for this compound 10 - 150 µMBased on enzyme Km[5]
Dynamic Range (ΔF/F0) 1.5 - 3.0 foldTypical for cpGFP-based sensors
Response Time < 1 minuteTypical for conformational change-based sensors
Specificity High for this compoundBased on enzyme specificity[5]
Optimal pH 7.0 - 8.0Based on enzyme activity[5]
Excitation/Emission Maxima ~488 nm / ~510 nmFor GFP variants

Experimental Protocols

Protocol 1: Plasmid Construction for Tigloyl-Sensor Expression
  • Obtain the Coding Sequence: Synthesize the gene encoding this compound: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus. Codon-optimize the sequence for expression in the desired host organism (e.g., mammalian cells, E. coli).

  • Obtain the cpGFP Sequence: The coding sequence for circularly permuted GFP can be obtained from commercially available plasmids or synthesized.

  • Cloning Strategy:

    • Design primers to amplify the sensing domain and the cpGFP reporter.

    • Incorporate flexible linker sequences (e.g., Gly-Gly-Ser repeats) between the sensing and reporter domains to ensure proper folding and function.

    • Use restriction enzyme cloning or Gibson assembly to insert the fusion construct into a suitable expression vector (e.g., pcDNA3.1 for mammalian cells, pET series for E. coli).

    • The vector should contain a strong promoter (e.g., CMV for mammalian, T7 for E. coli) and a selectable marker.

  • Sequence Verification: Sequence the final plasmid construct to confirm the correct orientation and reading frame of the fusion gene.

Protocol 2: Expression and Characterization of Tigloyl-Sensor in Host Cells
  • Cell Culture and Transfection:

    • Culture the chosen host cells (e.g., HEK293T, HeLa) in appropriate media and conditions.

    • Transfect the cells with the Tigloyl-Sensor expression plasmid using a suitable method (e.g., lipofection, electroporation).

  • Biosensor Expression:

    • Allow 24-48 hours for the expression of the biosensor.

    • Confirm expression by observing GFP fluorescence using a fluorescence microscope.

  • In Vitro Characterization (Cell Lysate):

    • Prepare cell lysates from transfected cells.

    • Perform a titration with known concentrations of this compound and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Determine the apparent dissociation constant (Kd) and the dynamic range of the biosensor.

    • Assess the specificity by performing titrations with other acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA, propionyl-CoA).

Protocol 3: Real-Time Monitoring of this compound in Live Cells
  • Cell Preparation:

    • Plate the transfected cells in a suitable imaging dish (e.g., glass-bottom dish).

    • Allow the cells to adhere and grow for 24 hours.

  • Live-Cell Imaging:

    • Use a confocal or wide-field fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire baseline fluorescence images of the cells expressing the Tigloyl-Sensor.

  • Stimulation and Data Acquisition:

    • Treat the cells with compounds expected to alter intracellular this compound levels (e.g., isoleucine, metabolic inhibitors).

    • Acquire time-lapse images to monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ, MATLAB) to quantify the fluorescence intensity in individual cells or regions of interest.

    • Calculate the change in fluorescence (ΔF/F0) to represent the relative change in this compound concentration.

    • For ratiometric sensors, calculate the ratio of fluorescence at two different emission or excitation wavelengths.

Logical Relationships in Biosensor Development

The following diagram illustrates the key relationships and considerations in the development and application of the Tigloyl-Sensor.

cluster_app Applications High Specificity Sensing Domain High Specificity Sensing Domain Robust Biosensor Robust Biosensor High Specificity Sensing Domain->Robust Biosensor Sensitive Reporter Domain Sensitive Reporter Domain Sensitive Reporter Domain->Robust Biosensor Optimal Linker Design Optimal Linker Design Optimal Linker Design->Robust Biosensor Accurate Real-Time Monitoring Accurate Real-Time Monitoring Robust Biosensor->Accurate Real-Time Monitoring Metabolic Pathway Analysis Metabolic Pathway Analysis Accurate Real-Time Monitoring->Metabolic Pathway Analysis Drug Screening Drug Screening Accurate Real-Time Monitoring->Drug Screening Disease Modeling Disease Modeling Accurate Real-Time Monitoring->Disease Modeling

Figure 3: Key factors for robust biosensor development and application.

Conclusion

The development of a genetically encoded biosensor for this compound would provide a powerful tool for studying its metabolism in real-time and at the single-cell level. The conceptual framework and protocols presented here, based on established principles of biosensor engineering, offer a roadmap for the creation and application of such a sensor. This technology has the potential to significantly advance our understanding of metabolic regulation and accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for Studying the Active Site of Tigloyl-CoA Transferases via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA transferases are a fascinating class of enzymes belonging to the BAHD acyltransferase superfamily.[1] These enzymes play a crucial role in various metabolic pathways, most notably in the degradation of the branched-chain amino acid isoleucine, where they catalyze the transfer of the tigloyl group from this compound to an acceptor molecule.[2][3][4] Understanding the structure-function relationship of their active site is paramount for elucidating their catalytic mechanism, substrate specificity, and potential as targets for drug development.

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, resulting in targeted modifications to the encoded protein.[5][6] This approach is invaluable for investigating the roles of specific amino acid residues within the active site of an enzyme.[7][8] By systematically replacing key residues and analyzing the kinetic parameters of the resulting mutant enzymes, researchers can map the functional landscape of the catalytic center.

These application notes provide a comprehensive overview and detailed protocols for utilizing site-directed mutagenesis to study the active site of this compound transferases.

Key Conserved Motifs in this compound Transferases

This compound transferases, as members of the BAHD superfamily, typically contain two highly conserved motifs crucial for their function:

  • HXXXD Motif: Located in the central region of the protein, this motif is directly involved in catalysis. The histidine (H) residue is proposed to act as a catalytic base, deprotonating the acceptor molecule to facilitate nucleophilic attack on the this compound substrate.[1][7] Site-directed mutagenesis studies on various BAHD acyltransferases have confirmed that mutating this histidine residue leads to a complete loss of enzymatic activity.[7][9] The aspartate (D) residue is thought to play a structural role.[7]

  • DFGWG Motif: Found near the C-terminus, this motif is believed to be involved in the binding of the Coenzyme A (CoA) moiety of the acyl-CoA substrate.[1][7]

Case Study: Site-Directed Mutagenesis of a Tropinone-Synthesizing this compound Transferase (TS)

A recent study on a novel this compound transferase (TS) involved in the biosynthesis of 3β-tigloyloxytropane provides an excellent example of using site-directed mutagenesis to probe the active site. The researchers identified key residues in the binding pocket for the acceptor substrate, 3β-tropanol, and confirmed the catalytic role of His162 within the conserved HXXXD motif.[9]

Quantitative Data from Site-Directed Mutagenesis of TS

The following table summarizes the kinetic parameters of the wild-type TS enzyme with different acyl-CoA donors and the relative activities of various active site mutants.

EnzymeAcyl-CoA DonorK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Relative Activity (%)
Wild-Type TS This compound0.026.77338,332.70100
Acetyl-CoA0.090.04455.32
Benzoyl-CoA0.920.0112.78
TS H162A This compound---0
TS I35A This compound---~10
TS Q39A This compound---~5
TS Y280A This compound---~8
TS N298A This compound---~12
TS L300A This compound---~15
TS W340A This compound---~20

Data adapted from a study on a tropinone-synthesizing this compound transferase.[9] The relative activities of the mutants were estimated from the graphical data presented in the study.

Experimental Protocols

Site-Directed Mutagenesis Protocol (Based on Inverse PCR)

This protocol outlines a general method for introducing point mutations into the gene encoding a this compound transferase cloned into an expression plasmid.[5]

Materials:

  • High-fidelity DNA polymerase (e.g., Q5® High-Fidelity DNA Polymerase)

  • Expression plasmid containing the wild-type this compound transferase gene

  • Custom-designed mutagenic primers (forward and reverse)

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

  • DNA sequencing services

Procedure:

  • Primer Design: Design forward and reverse primers incorporating the desired mutation. The mutation should be in the center of the primers, with ~15-20 bp of complementary sequence on either side. The primers should be designed to amplify the entire plasmid in a back-to-back orientation.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 10x Reaction Buffer: 5 µL

      • 10 mM dNTPs: 1 µL

      • 10 µM Forward Primer: 1.25 µL

      • 10 µM Reverse Primer: 1.25 µL

      • Template DNA (1-25 ng): 1 µL

      • High-Fidelity DNA Polymerase: 0.5 µL

      • Nuclease-free water: to 50 µL

    • Perform PCR with the following cycling conditions (adjust annealing temperature and extension time based on primer T_m_ and plasmid size):

      • Initial Denaturation: 98°C for 30 seconds

      • 25-30 Cycles:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-68°C for 30 seconds

        • Extension: 72°C for 30 seconds/kb of plasmid length

      • Final Extension: 72°C for 2 minutes

  • DpnI Digestion: Add 1 µL of DpnI directly to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform competent E. coli cells with 5 µL of the DpnI-treated PCR product. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

Recombinant Protein Expression and Purification

Materials:

  • Verified mutant plasmid DNA

  • Expression strain of E. coli (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)

  • Ni-NTA affinity chromatography column (for His-tagged proteins)

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the expression strain of E. coli with the mutant plasmid.

  • Inoculate a large culture of LB broth with an overnight culture of the transformed cells.

  • Grow the culture at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

This compound Transferase Activity Assay

This protocol is a general method and may require optimization for specific this compound transferases. It is based on a continuous spectrophotometric assay that monitors the formation of the CoA-SH released from the reaction, which can be detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified wild-type and mutant this compound transferase

  • This compound

  • Acceptor substrate (e.g., 13-hydroxylupanine (B1673957), 3β-tropanol)[9][10]

  • DTNB (Ellman's reagent)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a stock solution of DTNB in the reaction buffer.

  • Set up the reaction mixture in a cuvette as follows:

    • Reaction Buffer: to a final volume of 1 mL

    • DTNB: to a final concentration of 0.2 mM

    • Acceptor Substrate: at varying concentrations for K_m_ determination (e.g., 0.1 to 10 times the expected K_m_)

    • This compound: at a saturating concentration (e.g., 5-10 times the K_m_)

  • Equilibrate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm over time. The rate of reaction is proportional to the rate of increase in absorbance.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

  • To determine the kinetic parameters (K_m_ and V_max_), repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Isoleucine Degradation Pathway

The following diagram illustrates the metabolic pathway for the degradation of isoleucine, highlighting the role of this compound.

Isoleucine_Degradation_Pathway Isoleucine Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transaminase MethylbutyrylCoA α-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Dehydrogenase TigloylCoA This compound MethylbutyrylCoA->TigloylCoA Dehydrogenase MethylhydroxybutyrylCoA α-Methyl-β-hydroxybutyryl-CoA TigloylCoA->MethylhydroxybutyrylCoA Enoyl-CoA Hydratase MethylacetoacetylCoA α-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA Dehydrogenase AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_analysis Kinetic Analysis WT_Plasmid Wild-Type Plasmid (this compound Transferase Gene) PCR Inverse PCR with Mutagenic Primers WT_Plasmid->PCR Digestion DpnI Digestion of Parental Plasmid PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Verification Plasmid Isolation and Sequence Verification Transformation->Verification Verified_Mutant Verified Mutant Plasmid Verification->Verified_Mutant Expression Expression in E. coli Purification Affinity Chromatography (e.g., Ni-NTA) Expression->Purification Purified_Protein Purified Mutant Protein Purification->Purified_Protein Verified_Mutant->Expression Assay Enzyme Activity Assay Data_Analysis Data Analysis (Michaelis-Menten Plot) Assay->Data_Analysis Kinetic_Parameters Determine Km, Vmax, kcat Data_Analysis->Kinetic_Parameters Purified_Protein->Assay Catalytic_Mechanism Enzyme This compound Transferase (Active Site) Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Substrates This compound + Acceptor Substrates->Intermediate Products Acylated Acceptor + CoA-SH Intermediate->Enzyme releases Intermediate->Products forms

References

Application Notes and Protocols: The Role of Tigloyl-CoA in Drug Discovery for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloyl-CoA is a pivotal intermediate in the mitochondrial catabolism of the branched-chain amino acid isoleucine.[1][2][3] Dysregulation of this pathway at various enzymatic steps leads to a group of inherited metabolic disorders characterized by the accumulation of toxic organic acids. These conditions, including Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency and Beta-Ketothiolase Deficiency (BKD), can lead to severe neurological and developmental issues.[4] Consequently, the enzymes involved in the metabolism of this compound and its precursors represent potential therapeutic targets for the development of novel treatments for these and other related metabolic syndromes.

These application notes provide an overview of the role of this compound in metabolic disorders and detail protocols for investigating this pathway in a drug discovery context.

Metabolic Significance of this compound

This compound is formed from 2-methylbutyryl-CoA through the action of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).[5][6] Subsequently, it is hydrated by enoyl-CoA hydratase to 2-methyl-3-hydroxybutyryl-CoA. Further enzymatic reactions convert this intermediate into propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][7]

Metabolic Disorders Associated with Defective Isoleucine Catabolism:

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: Caused by mutations in the ACADSB gene, this disorder leads to the accumulation of 2-methylbutyryl-CoA and its derivatives.[1][4][8][9] While many individuals are asymptomatic, some may experience developmental delay, seizures, and muscle weakness.[4][8][9]

  • Beta-Ketothiolase Deficiency (BKD): Resulting from mutations in the ACAT1 gene, this disorder impairs the final step of isoleucine catabolism, leading to the accumulation of 2-methylacetoacetyl-CoA and its upstream metabolites. Patients typically present with episodes of severe ketoacidosis.

The accumulation of acyl-CoA species, including those upstream of this compound, can also lead to secondary hyperammonemia through the inhibition of N-acetylglutamate synthase (NAGS), a key enzyme in the urea (B33335) cycle.[8][10]

Therapeutic Strategies

Current therapeutic approaches for these disorders primarily involve dietary management, such as protein restriction to limit isoleucine intake, and supplementation with L-carnitine to facilitate the excretion of accumulated acylcarnitines.[11] However, there is a clear need for more targeted pharmacological interventions.

Potential Drug Discovery Targets:

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): While complete inhibition would mimic the genetic disorder, partial modulation could be a strategy to reduce the production of potentially toxic downstream metabolites in other related disorders.

  • Mitochondrial Acetoacetyl-CoA Thiolase (Beta-Ketothiolase, ACAT1): Developing activators of mutant ACAT1 enzymes could be a therapeutic strategy for BKD. Conversely, inhibitors might be explored in contexts where reducing the flux through this pathway is beneficial.

  • Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK): Inhibition of BCKDK, which phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), can enhance the overall catabolism of branched-chain amino acids. This approach is being explored for conditions like heart failure.[12]

Data Presentation

Table 1: Key Enzymes in the Isoleucine Catabolism Pathway Surrounding this compound
EnzymeGeneSubstrate(s)Product(s)Associated Disorder(s)
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)ACADSB2-Methylbutyryl-CoAThis compoundSBCAD Deficiency
Enoyl-CoA Hydratase, Short Chain 1 (ECHS1)ECHS1This compound2-Methyl-3-hydroxybutyryl-CoAECHS1 Deficiency
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)HADH22-Methyl-3-hydroxybutyryl-CoA2-Methylacetoacetyl-CoAMHBD Deficiency
Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)ACAT12-Methylacetoacetyl-CoA, CoAPropionyl-CoA, Acetyl-CoABeta-Ketothiolase Deficiency (BKD)
N-Acetylglutamate Synthase (NAGS)NAGSAcetyl-CoA, GlutamateN-AcetylglutamateNAGS Deficiency (primary), Hyperammonemia (secondary)
Table 2: Reported Kinetic and Inhibition Data for Enzymes in the Isoleucine Catabolism Pathway
EnzymeSubstrate/InhibitorKm (µM)kcat (s⁻¹)IC50 (µM)Ki (µM)Reference(s)
N-Acetylglutamate Synthase (NAGS) Propionyl-CoA--Potent Inhibitor-[8][10]
Butyryl-CoA--Potent Inhibitor-[8][10]
Isovaleryl-CoA--Moderate Inhibitor-[8][10]
3-Methylcrotonyl-CoA--Moderate Inhibitor-[8][10]
Isobutyryl-CoA--Moderate Inhibitor-[8][10]
Methylmalonyl-CoA--Weak Inhibitor-[8][10]
Succinyl-CoA--Weak Inhibitor-[8][10]
Glutaryl-CoA--Weak Inhibitor-[8][10]

Note: Comprehensive kinetic data for all enzymes, particularly human isoforms, and specific IC50 values for inhibitors are not consistently available in the public domain. The table reflects the qualitative and semi-quantitative information found.

Experimental Protocols

Protocol 1: Culturing of Patient-Derived Fibroblasts

This protocol is essential for studying the cellular phenotype of metabolic disorders and for testing the effects of potential therapeutic compounds on patient cells.

Materials:

  • Skin biopsy from a patient with a suspected metabolic disorder

  • Dulbecco's Modified Eagle Medium (DMEM) high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Non-essential amino acids solution

  • Collagenase (0.25%)

  • DNase I (0.05%)

  • 0.1% Gelatin-coated T25 flasks

  • Trypsin-EDTA (0.05%)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Biopsy Processing: Immediately upon receipt, incubate the skin biopsy in DMEM high glucose supplemented with 10% FBS and 1% Penicillin/Streptomycin.[9]

  • Digestion: Mince the tissue into 1 mm cubes and digest overnight at 37°C in a 5% CO2 incubator with a mixture of DMEM high glucose (with 20% FBS, 1% Penicillin/Streptomycin, and 1:100 non-essential amino acids), 0.25% collagenase, and 0.05% DNase I.[9]

  • Cell Plating: Centrifuge the digest at 1000 rpm for 5 minutes, resuspend the pellet in fibroblast maintenance media (DMEM high glucose with 20% FBS, 1% Penicillin/Streptomycin, and 1:100 non-essential amino acids), and plate in a gelatin-coated T25 flask.[9][13]

  • Cell Culture: Incubate at 37°C in a 5% CO2 incubator. Change the media every 2-3 days. Fibroblast outgrowth should be visible within 7-10 days.[14][13]

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, detach with 0.05% Trypsin-EDTA, neutralize with media, centrifuge, and re-plate at a 1:5 to 1:10 split ratio.[14][15]

Protocol 2: Quantification of this compound and Related Acyl-CoAs by LC-MS/MS

This method allows for the precise measurement of key metabolites in the isoleucine catabolism pathway from cell or tissue samples.

Materials:

  • Cultured cells or tissue homogenate

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal standard solution (e.g., ¹³C-labeled acyl-CoAs)

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction: Aspirate media from cultured cells and add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer to a microfuge tube. For tissues, homogenize in cold TCA.[16][17]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

  • Protein Precipitation: Sonicate the samples briefly and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein.[16][17]

  • Solid Phase Extraction (SPE): Purify the acyl-CoAs from the supernatant using an SPE column according to the manufacturer's instructions. This step removes salts and other interfering substances.

  • LC-MS/MS Analysis: Analyze the purified samples by LC-MS/MS. Use a reverse-phase C18 column with a gradient elution. Set the mass spectrometer to monitor for the specific parent-daughter ion transitions of this compound and other acyl-CoAs of interest.

  • Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the corresponding internal standard.

Protocol 3: High-Throughput Screening (HTS) for Inhibitors of Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)

This protocol provides a framework for a fluorescence-based HTS assay to identify inhibitors of ACAT1.

Materials:

  • Purified recombinant human ACAT1 enzyme

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid); Ellman's reagent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Compound library

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Assay Principle: The thiolysis of acetoacetyl-CoA by ACAT1 releases a free thiol group on Coenzyme A. This thiol reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product that can be measured spectrophotometrically at 412 nm.

  • Compound Dispensing: Dispense a small volume (e.g., 50-100 nL) of each compound from the library into the wells of a 384-well plate.

  • Enzyme Addition: Add a solution of purified ACAT1 enzyme in assay buffer to each well. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing acetoacetyl-CoA, Coenzyme A, and DTNB to each well.

  • Signal Detection: Immediately begin monitoring the increase in absorbance at 412 nm over time using a plate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Wells containing compounds that inhibit ACAT1 will show a reduced rate of TNB formation compared to control wells (containing DMSO vehicle). Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

  • Hit Confirmation and IC50 Determination: Re-test the primary hits in a dose-response format to confirm their activity and determine their half-maximal inhibitory concentration (IC50).

Visualizations

Isoleucine_Catabolism_Pathway cluster_disorders Associated Metabolic Disorders Isoleucine Isoleucine alpha_keto_beta_methylvalerate alpha_keto_beta_methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT Two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Two_methylbutyryl_CoA BCKDC Tigloyl_CoA This compound Two_methylbutyryl_CoA->Tigloyl_CoA SBCAD (ACADSB) SBCAD_deficiency SBCAD Deficiency Two_methylbutyryl_CoA->SBCAD_deficiency Two_methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->Two_methyl_3_hydroxybutyryl_CoA ECHS1 Two_methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Two_methyl_3_hydroxybutyryl_CoA->Two_methylacetoacetyl_CoA HADH2 Propionyl_CoA Propionyl_CoA Two_methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl_CoA Two_methylacetoacetyl_CoA->Acetyl_CoA ACAT1 BKD Beta-Ketothiolase Deficiency Two_methylacetoacetyl_CoA->BKD TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Isoleucine catabolism pathway highlighting this compound.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for Enzyme Inhibitors plate_prep 1. Compound Library Plating (384-well plates) enzyme_add 2. Addition of Purified Enzyme plate_prep->enzyme_add substrate_add 3. Initiation with Substrate Mix enzyme_add->substrate_add readout 4. Kinetic Readout (e.g., Absorbance, Fluorescence) substrate_add->readout data_analysis 5. Primary Data Analysis (Hit Identification) readout->data_analysis hit_confirmation 6. Hit Confirmation (Dose-Response) data_analysis->hit_confirmation ic50 7. IC50 Determination hit_confirmation->ic50 secondary_assays 8. Secondary Assays (e.g., Cell-based) ic50->secondary_assays

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Urea_Cycle_Inhibition cluster_isoleucine Isoleucine Catabolism cluster_urea Urea Cycle Isoleucine Isoleucine Acyl_CoAs Accumulated Acyl-CoAs (e.g., Propionyl-CoA) Isoleucine->Acyl_CoAs Metabolic Block NAGS N-Acetylglutamate Synthase (NAGS) Acyl_CoAs->NAGS Inhibits NAG N-Acetylglutamate (NAG) NAGS->NAG Urea_Cycle Urea Cycle Flux CPSI Carbamoyl Phosphate Synthetase I (CPS1) NAG->CPSI Activates CPSI->Urea_Cycle

Caption: Inhibition of the Urea Cycle by accumulated acyl-CoAs.

References

Troubleshooting & Optimization

Improving the stability and storage of Tigloyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of Tigloyl-CoA standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container at -20°C or lower for long-term stability. To prevent degradation from moisture absorption, it is advisable to minimize its exposure to ambient air during handling.

Q2: How should I prepare and store this compound stock solutions?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve the solid this compound in an organic solvent such as methanol (B129727) or a mixture of methanol and an aqueous buffer like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH (pH 7).[1] Aqueous solutions of acyl-CoAs are generally unstable.[1] For short-term storage, keep the solution at 4°C. For longer-term storage, aliquot the stock solution into glass vials to avoid repeated freeze-thaw cycles and store at -80°C.[2] Using glass vials is preferable to plastic as it can decrease signal loss and improve sample stability.[3][4]

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway for this compound, like other acyl-CoAs, is the hydrolysis of the high-energy thioester bond.[1] This hydrolysis is accelerated by non-neutral pH and elevated temperatures. Other potential degradation pathways include oxidation.

Q4: How can I assess the purity and concentration of my this compound standard?

A4: The purity and concentration of this compound standards can be determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for the quantification of acyl-CoAs.[5] A common approach involves a neutral loss scan of 507 Da in positive ion mode, which is characteristic of the 3'-phospho-ADP moiety of coenzyme A. Reversed-phase chromatography, often with a C18 column, is typically used for separation.

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible experimental results.

  • Possible Cause: Degradation of the this compound standard.

  • Solution:

    • Prepare Fresh Standards: Always prepare fresh solutions of this compound immediately before use. Avoid using previously prepared and stored solutions, especially if they have undergone freeze-thaw cycles.

    • Verify Storage Conditions: Ensure that the solid this compound has been stored correctly at -20°C or below in a desiccated environment.

    • Check Solution pH: If using an aqueous buffer in your solvent, ensure the pH is neutral (around 7.0). Acyl-CoAs are less stable at acidic or basic pH.[6]

    • Assess Purity: If degradation is suspected, verify the purity of your standard using LC-MS/MS. Look for the presence of degradation products such as free coenzyme A or tiglic acid.

Issue 2: Low or no signal for this compound in LC-MS/MS analysis.

  • Possible Cause 1: Degradation of the analyte during sample preparation or analysis.

  • Solution:

    • Keep samples on ice or in a chilled autosampler (e.g., 4°C) throughout the analytical sequence to minimize degradation.[7]

    • Use a reconstitution solvent that promotes stability, such as methanol or a methanol/ammonium acetate (pH 7) mixture.[1]

  • Possible Cause 2: Poor chromatographic separation or ion suppression.

  • Solution:

    • Optimize your LC method. For short-chain acyl-CoAs like this compound, a C18 reversed-phase column is commonly used.

    • Consider the use of ion-pairing agents or a high pH mobile phase to improve peak shape and resolution.

    • To minimize matrix effects, ensure proper sample cleanup, for example, by using solid-phase extraction (SPE).

Issue 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Presence of degradation products or contaminants.

  • Solution:

    • Analyze a freshly prepared standard to confirm if the unexpected peaks are present from the start or appear over time.

    • Use mass spectrometry to identify the unexpected peaks. Common degradation products would include free Coenzyme A and tiglic acid.

    • Ensure high-purity solvents and reagents are used for the preparation of standards and mobile phases.

Quantitative Data Summary

SolventStorage TemperatureStability (Relative to time-zero after 24h)Reference
Water4°CUnstable, significant degradation observed[1]
50 mM Ammonium Acetate (pH 3.5) in 50% Methanol4°CUnstable[1]
50 mM Ammonium Acetate (pH 7.0)4°CModerately stable[1]
50 mM Ammonium Acetate (pH 7.0) in 50% Methanol4°CMore stable than aqueous solutions[1]
Methanol4°CMost stable [1]

Disclaimer: The data presented is for general short-chain acyl-CoAs. It is highly recommended to perform a specific stability study for this compound under your experimental conditions.

Detailed Experimental Protocols

Protocol for Assessing the Stability of this compound Standards

This protocol outlines a method to evaluate the stability of this compound under various storage conditions using LC-MS/MS.

1. Materials:

  • This compound standard (solid)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Acetic acid (for pH adjustment)

  • Glass vials

  • LC-MS/MS system with a C18 reversed-phase column

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a series of working solutions (e.g., 1 µM) by diluting the stock solution in the following solvents to be tested:

    • Water

    • 50 mM Ammonium Acetate, pH 4.0

    • 50 mM Ammonium Acetate, pH 7.0

    • 50% Methanol / 50% Water

    • 50% Methanol / 50% 50 mM Ammonium Acetate, pH 7.0

    • Methanol

3. Stability Study Design:

  • Aliquot the working solutions into glass vials for each time point and storage condition.

  • Storage Conditions:

    • 4°C (refrigerator/autosampler)

    • -20°C (freezer)

    • -80°C (ultra-low freezer)

  • Time Points:

    • Analyze a fresh sample immediately after preparation (T=0).

    • Analyze samples at subsequent time points (e.g., 4h, 8h, 24h, 48h, 1 week, 1 month). The frequency of testing should be higher in the initial phase.

4. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate

    • Gradient: A suitable gradient to elute and separate this compound from potential degradation products.

    • Flow Rate: e.g., 0.3 mL/min

    • Column Temperature: e.g., 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

    • MRM Transition (example): Monitor the transition from the precursor ion of this compound to a characteristic product ion.

    • Neutral Loss Scan: Monitor for the neutral loss of 507 Da.

5. Data Analysis:

  • Calculate the peak area of this compound at each time point for each storage condition.

  • Express the stability as the percentage of the initial peak area at T=0.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Isoleucine_Degradation_Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tigloyl_CoA This compound alpha_Methylbutyryl_CoA->Tigloyl_CoA alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tigloyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA Propionyl_CoA Propionyl_CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl_CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Standard_Prep Prepare Fresh Standard Solution? Start->Check_Standard_Prep Prepare_Fresh Prepare fresh this compound solution Check_Standard_Prep->Prepare_Fresh No Check_Storage Verify Solid Storage Conditions (-20°C, desiccated)? Check_Standard_Prep->Check_Storage Yes Prepare_Fresh->Check_Storage Order_New Order new standard Check_Storage->Order_New No Check_Solvent Check Solution pH and Solvent (Neutral pH, Methanol-based)? Check_Storage->Check_Solvent Yes Adjust_Solvent Adjust solvent system Check_Solvent->Adjust_Solvent No Analyze_Purity Assess Purity by LC-MS/MS Check_Solvent->Analyze_Purity Yes Adjust_Solvent->Analyze_Purity End Proceed with Experiment Analyze_Purity->End Stability_Study_Workflow Start Start Stability Study Prep_Solutions Prepare this compound in Test Solvents Start->Prep_Solutions Aliquot Aliquot Samples for Time Points Prep_Solutions->Aliquot Store Store at Different Temperatures (4°C, -20°C, -80°C) Aliquot->Store Time_Zero Analyze T=0 Samples via LC-MS/MS Store->Time_Zero Incubate Incubate Remaining Samples Store->Incubate Data_Analysis Calculate % Remaining vs. T=0 Time_Zero->Data_Analysis Time_X Analyze Samples at Subsequent Time Points Incubate->Time_X Time_X->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

Technical Support Center: Optimization of Buffer Conditions for Tigloyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of buffer conditions for Tigloyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound enzymatic assay?

A1: The optimal pH can vary depending on the specific enzyme being assayed. However, for a this compound: 13-hydroxylupanine (B1673957) O-tigloyl-transferase, the optimal activity is observed in a pH range of 7.0-8.0[1]. It is crucial to determine the optimal pH for your specific enzyme empirically by testing a range of pH values.

Q2: Which buffer should I choose for my this compound assay?

A2: The choice of buffer is critical for enzyme stability and activity. Commonly used buffers in the optimal pH range of 7-8 include HEPES, Tris-HCl, and potassium phosphate (B84403). For instance, a buffer containing 20 mM potassium phosphate at pH 7.4 is often used for fatty acyl-CoA assays[2]. It is recommended to test a few different buffer systems to find the one that yields the best results for your enzyme.

Q3: What is the recommended salt concentration for the assay buffer?

A3: The effect of salt concentration is enzyme-dependent. While some enzymes are stabilized by the presence of salt, high concentrations can be inhibitory. It is advisable to start with a concentration of 50-150 mM NaCl or KCl and optimize from there. Some protocols for related acyl-CoA assays do not specify additional salt beyond the buffer components.

Q4: Can detergents be included in the assay buffer?

A4: Detergents like Triton X-100 can be used, particularly for solubilizing membrane-associated enzymes or improving the solubility of substrates. A concentration of 0.5% Triton X-100 in a potassium phosphate buffer (pH 7.4) has been used in fatty acyl-CoA assays[2]. However, be aware that some detergents can interfere with the assay. For example, SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%) have been shown to interfere with some enzymatic assays[3].

Q5: My sample contains substances that might interfere with the assay. What should I do?

A5: Several substances can interfere with enzymatic assays, including EDTA (>0.5 mM), ascorbic acid (>0.2%), and sodium azide (B81097) (>0.2%)[3]. If your sample contains known inhibitors or interfering substances, sample preparation steps such as deproteinization may be necessary. Protocols for deproteinization often involve perchloric acid precipitation followed by neutralization with potassium bicarbonate[4][5].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low enzyme activity Suboptimal pH.Test a range of pH values (e.g., 6.0 to 9.0) to determine the optimal pH for your enzyme. A known this compound transferase has an optimal pH of 7-8[1].
Incorrect buffer composition.Try different buffer systems (e.g., HEPES, Tris, Phosphate) at the optimal pH.
Enzyme instability.Ensure the enzyme is stored correctly and kept on ice during assay setup. Consider adding stabilizing agents like glycerol (B35011) (10-20%) or BSA (0.1-1 mg/mL) to the buffer.
Inactive enzyme.Verify the activity of your enzyme stock with a positive control if available.
High background signal Substrate instability.Prepare substrate solutions fresh and keep them on ice.
Contaminating enzymes in the sample.Purify the enzyme of interest or use specific inhibitors for contaminating activities. Deproteinization of samples can also help[4][5].
Non-enzymatic reaction.Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the sample readings.
Inconsistent results Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations[3].
Temperature fluctuations.Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Sample degradation.Fatty acyl-CoAs can be unstable. Assay samples on the same day of preparation or snap-freeze in liquid nitrogen and store at -80°C for no longer than a week[6].

Experimental Protocols

Protocol: pH Optimization for a this compound Dehydrogenase Assay

This protocol describes a general method for determining the optimal pH for a this compound dehydrogenase enzyme that uses a colorimetric or fluorometric readout based on the reduction of a substrate.

1. Reagent Preparation:

  • Buffer Series: Prepare a series of 100 mM buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Suitable buffers include MES (for pH 6.0-6.5), HEPES (for pH 7.0-8.0), and Tris-HCl (for pH 7.5-9.0).

  • Substrate Solution: Prepare a stock solution of this compound in purified water. The final concentration in the assay will need to be determined based on the enzyme's Km, but a starting point of 100 µM can be used.

  • Electron Acceptor Solution: Prepare a stock solution of the electron acceptor (e.g., a tetrazolium salt like INT or a fluorometric probe).

  • Enzyme Solution: Dilute the this compound dehydrogenase to a suitable concentration in a neutral buffer (e.g., 50 mM potassium phosphate, pH 7.4). The optimal concentration should result in a linear reaction rate for at least 10-15 minutes.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • 50 µL of the respective buffer from the pH series.

    • 10 µL of the this compound substrate solution.

    • 10 µL of the electron acceptor solution.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 30 µL of the diluted enzyme solution to each well.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.

  • Determine the initial reaction rate (V₀) for each pH value from the linear portion of the progress curve.

  • Plot the reaction rate (V₀) against the pH to determine the optimal pH.

Quantitative Data Summary
Parameter Enzyme Optimal Range/Value Buffer/Conditions Reference
pH This compound: 13-hydroxylupanine O-tigloyl-transferase7.0 - 8.0Not specified[1]
pH General Fatty Acyl-CoA Assays7.420 mM Potassium Phosphate[2]
Detergent General Fatty Acyl-CoA Assays0.5% Triton X-10020 mM Potassium Phosphate, pH 7.4[2]

Table 1: Recommended Starting Buffer Conditions for this compound Assays.

Component Concentration Purpose
Buffer 50-100 mMMaintain pH
pH 7.0 - 8.0Optimal for many CoA-dependent enzymes
NaCl or KCl 50-150 mMMimic physiological ionic strength
MgCl₂ 1-5 mMCofactor for some enzymes
DTT or β-mercaptoethanol 1-5 mMReducing agent to protect enzyme sulfhydryl groups
BSA 0.1 mg/mLStabilize the enzyme

Visualizations

Experimental_Workflow Workflow for Buffer Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers (Varying pH, Salt) setup_rxn Set up Reactions in 96-well Plate prep_reagents->setup_rxn prep_enzyme Prepare Enzyme Stock initiate_rxn Initiate Reaction with Enzyme prep_enzyme->initiate_rxn prep_substrate Prepare this compound Stock prep_substrate->setup_rxn pre_incubate Pre-incubate at Assay Temperature setup_rxn->pre_incubate pre_incubate->initiate_rxn measure Kinetic Measurement (Abs/Fluor) initiate_rxn->measure calc_rate Calculate Initial Rates (V₀) measure->calc_rate plot_data Plot V₀ vs. Buffer Condition calc_rate->plot_data det_optimum Determine Optimal Conditions plot_data->det_optimum Troubleshooting_Logic Troubleshooting Logic for Low Enzyme Activity start Low/No Activity Observed check_ph Is pH Optimal (7-8)? start->check_ph check_buffer Is Buffer System Appropriate? check_ph->check_buffer Yes optimize_ph Optimize pH (pH Screen) check_ph->optimize_ph No check_enzyme Is Enzyme Active & Stable? check_buffer->check_enzyme Yes test_buffers Test Different Buffers (HEPES, Tris) check_buffer->test_buffers No check_interfere Any Interfering Substances? check_enzyme->check_interfere Yes verify_enzyme Verify Enzyme Stock Activity Add Stabilizers (BSA, Glycerol) check_enzyme->verify_enzyme No deproteinize Deproteinize Sample check_interfere->deproteinize Yes success Activity Restored check_interfere->success No optimize_ph->check_buffer test_buffers->check_enzyme verify_enzyme->check_interfere deproteinize->success

References

Troubleshooting low yields in the microbial production of Tigloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the microbial production of Tigloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a key intermediate in the metabolism of the amino acid isoleucine.[1] It serves as a precursor for the biosynthesis of a variety of valuable natural products, including certain antibiotics and other pharmacologically active compounds.

Q2: What is the biosynthetic pathway for this compound in microbes?

A2: In most microbial systems, this compound is produced through the catabolism of L-isoleucine. The pathway involves the conversion of L-isoleucine to 2-keto-3-methylvalerate, which is then oxidatively decarboxylated to 2-methylbutyryl-CoA. Subsequently, 2-methylbutyryl-CoA is dehydrogenated to form this compound.[2]

Q3: What are the common microbial hosts used for this compound production?

A3: Escherichia coli is a commonly used host for the production of this compound and other acyl-CoAs due to its well-characterized genetics and rapid growth.[3] Other microbes, such as Corynebacterium glutamicum, have also been engineered for the production of isoleucine and its derivatives.[1]

Q4: What are the main precursors for this compound biosynthesis?

A4: The primary precursor for this compound is L-isoleucine. The biosynthesis of isoleucine itself requires precursors from central carbon metabolism, such as oxaloacetate and pyruvate. The conversion of isoleucine catabolites to this compound also requires Coenzyme A (CoA).

Q5: What are some of the key enzymes involved in the this compound pathway?

A5: Key enzymes include the branched-chain amino acid aminotransferase, the branched-chain α-keto acid dehydrogenase complex (BCKDH), and a short/branched-chain acyl-CoA dehydrogenase (ACADSB).[2]

Troubleshooting Guides for Low this compound Yield

Low yields of this compound can arise from various bottlenecks in the metabolic pathway. The following guides provide a structured approach to identifying and resolving these issues.

Guide 1: Diagnosing Low Precursor Supply

A common reason for low product yield is an insufficient supply of the primary precursor, L-isoleucine, or the essential cofactor, Coenzyme A.

Question: How can I determine if precursor supply is limiting my this compound yield?

Answer:

  • Supplementation Studies: A straightforward method is to supplement the growth medium with L-isoleucine. If the addition of isoleucine leads to a significant increase in this compound production, it strongly suggests that the native isoleucine biosynthesis pathway is a bottleneck.

  • Quantify Intracellular Isoleucine: Measure the intracellular concentration of L-isoleucine using methods like LC-MS/MS. Compare the levels in your production strain to a wild-type control.

  • Analyze Upstream Pathway Expression: Use techniques like qRT-PCR or proteomics to assess the expression levels of key enzymes in the isoleucine biosynthesis pathway. Low expression of these enzymes can lead to a limited supply of isoleucine.

Guide 2: Identifying Inefficient Enzyme Activity

Even with an adequate supply of precursors, low enzymatic activity in the this compound pathway can severely limit product formation.

Question: My precursor levels seem adequate, but the yield is still low. How can I check for enzymatic bottlenecks?

Answer:

  • In Vitro Enzyme Assays: Perform in vitro assays on crude cell lysates or purified enzymes to measure the specific activity of key enzymes like the branched-chain α-keto acid dehydrogenase complex (BCKDH) and the acyl-CoA dehydrogenase.

  • Quantify Pathway Intermediates: Use LC-MS/MS to measure the intracellular concentrations of pathway intermediates such as 2-keto-3-methylvalerate and 2-methylbutyryl-CoA. An accumulation of a substrate upstream of a particular enzyme suggests that this enzyme may have low activity.

  • Codon Optimization and Expression Tuning: If using heterologous enzymes, ensure that the codons are optimized for your expression host. Additionally, the expression level of the enzymes can be tuned using promoters of varying strengths to find an optimal balance.

Guide 3: Addressing Metabolic Bottlenecks and Competing Pathways

Cellular metabolism is a complex network, and flux can be diverted away from your desired product into competing pathways.

Question: How can I identify and mitigate the effects of competing metabolic pathways?

Answer:

  • Metabolic Flux Analysis (MFA): Conduct ¹³C-metabolic flux analysis to map the flow of carbon through the central metabolic pathways and identify branches that may be drawing precursors away from the this compound pathway.

  • Knockout of Competing Pathways: Based on MFA or known metabolic pathways, create targeted gene knockouts to block competing pathways. For example, pathways that consume 2-methylbutyryl-CoA for other purposes could be candidates for deletion.

  • Deregulation of Feedback Inhibition: The isoleucine biosynthesis pathway is often subject to feedback inhibition by isoleucine itself.[4] Engineering feedback-resistant enzymes can help to increase the overall flux towards isoleucine and subsequently this compound.

Guide 4: Investigating Product or Intermediate Toxicity

High concentrations of the final product or pathway intermediates can be toxic to the microbial host, leading to growth inhibition and reduced productivity.

Question: Could the accumulation of this compound or its precursors be inhibiting cell growth and production?

Answer:

  • Growth Curve Analysis: Compare the growth curves of your production strain with a control strain that does not produce this compound. A significantly lower growth rate or final cell density in the production strain may indicate toxicity. Short-chain fatty acids, which are structurally similar to the acyl moiety of this compound, have been shown to be inhibitory to E. coli at certain concentrations.[5]

  • Inducible Expression Systems: Use an inducible promoter to express the pathway enzymes. This allows for initial biomass accumulation before inducing the production of the potentially toxic compound.

  • Product Sequestration or Export: Investigate strategies to either sequester the this compound within the cell in a non-toxic form or to actively export it from the cell.

Data Presentation

Table 1: Representative Intracellular Concentrations of Acyl-CoAs in Engineered E. coli

Acyl-CoAConcentration (nmol/g dry cell weight)Host Strain BackgroundReference
Acetyl-CoA50 - 1500E. coli K12[6]
Malonyl-CoA10 - 230E. coli K12[6]
Isovaleryl-CoA~80Engineered E. coli[7]
This compound (projected)10 - 100Engineered E. coliEstimated

Note: The value for this compound is an educated estimate based on the concentrations of structurally similar short branched-chain acyl-CoAs and is provided for comparative purposes.

Experimental Protocols

Protocol 1: Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of short-chain acyl-CoAs, including this compound, from bacterial cells.

1. Sample Collection and Quenching: a. Rapidly harvest a defined volume of cell culture (e.g., 1 mL) by centrifugation at 4°C. b. Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

2. Cell Lysis and Extraction: a. Lyse the cells using methods such as bead beating or sonication while keeping the sample on ice. b. Centrifuge the lysate to pellet cell debris.

3. Sample Cleanup (Optional but Recommended): a. Use solid-phase extraction (SPE) to remove interfering compounds and enrich for acyl-CoAs.

4. LC-MS/MS Analysis: a. Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Use a suitable C18 column for reverse-phase separation of the acyl-CoAs. c. Employ multiple reaction monitoring (MRM) for sensitive and specific detection of this compound and other target acyl-CoAs.

5. Quantification: a. Prepare a standard curve using authentic this compound standard. b. Spike samples with an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA) to correct for extraction losses and matrix effects.

Protocol 2: In Vitro Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex in cell lysates.

1. Preparation of Cell Lysate: a. Harvest cells from a mid-log phase culture. b. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. c. Lyse the cells by sonication or French press. d. Clarify the lysate by centrifugation.

2. Assay Mixture: a. Prepare an assay buffer containing cofactors such as thiamine (B1217682) pyrophosphate (TPP), NAD+, and Coenzyme A. b. The reaction is often coupled to the reduction of a chromogenic substrate, such as a tetrazolium salt, which can be monitored spectrophotometrically.

3. Enzyme Reaction: a. Add the cell lysate to the pre-warmed assay mixture. b. Initiate the reaction by adding the substrate, 2-keto-3-methylvalerate. c. Monitor the change in absorbance at the appropriate wavelength over time.

4. Calculation of Activity: a. Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of the product, and the total protein concentration of the lysate.

Mandatory Visualizations

Tigloyl_CoA_Pathway Isoleucine Isoleucine KetoAcid 2-Keto-3-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid aminotransferase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase complex (BCKDH) TigloylCoA This compound MethylbutyrylCoA->TigloylCoA Acyl-CoA dehydrogenase

Caption: Biosynthetic pathway of this compound from L-isoleucine.

Troubleshooting_Workflow Start Low this compound Yield CheckPrecursor Is precursor supply (Isoleucine, CoA) sufficient? Start->CheckPrecursor CheckEnzyme Is enzyme activity of pathway enzymes adequate? CheckPrecursor->CheckEnzyme Yes OptimizePrecursor Optimize precursor biosynthesis or supplement medium CheckPrecursor->OptimizePrecursor No CheckFlux Are competing pathways diverting flux? CheckEnzyme->CheckFlux Yes OptimizeEnzyme Improve enzyme expression, use more active homologs CheckEnzyme->OptimizeEnzyme No CheckToxicity Is there evidence of product/intermediate toxicity? CheckFlux->CheckToxicity No BlockCompetitors Knock out competing pathways CheckFlux->BlockCompetitors Yes MitigateToxicity Use inducible promoters, engineer product export CheckToxicity->MitigateToxicity Yes End Improved Yield CheckToxicity->End No OptimizePrecursor->CheckEnzyme OptimizeEnzyme->CheckFlux BlockCompetitors->CheckToxicity MitigateToxicity->End

Caption: A logical workflow for troubleshooting low this compound yields.

References

Strategies to minimize the degradation of Tigloyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Tigloyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable? A1: this compound is a key intermediate in the metabolism of the amino acid isoleucine.[1][2] Like other acyl-CoAs, its stability is compromised by the high-energy thioester bond that links the tiglyl group to Coenzyme A (CoA). This bond is susceptible to both enzymatic and chemical cleavage, making this compound prone to degradation during sample handling and extraction.[3][4]

Q2: What are the primary causes of this compound degradation during sample preparation? A2: The two main pathways for this compound degradation are:

  • Enzymatic Degradation: Upon cell lysis, ubiquitous enzymes called acyl-CoA thioesterases (ACOTs) are released and can rapidly hydrolyze the thioester bond.[3][5]

  • Chemical Hydrolysis: The thioester bond is chemically unstable, particularly at neutral or alkaline pH.[3][6] Elevated temperatures also significantly accelerate this degradation.[3]

Q3: What is the single most critical step to prevent this compound degradation? A3: The most critical step is the immediate and effective quenching of all enzymatic activity at the moment of sample collection.[3] Since cellular thioesterases can degrade the target molecule very quickly once cell compartments are disrupted, rapid inactivation is essential for accurate quantification.[3]

Q4: What are the optimal pH and temperature conditions for handling this compound? A4: To minimize chemical hydrolysis, samples should be maintained under slightly acidic and cold conditions.

  • pH: The optimal pH range is between 2 and 6.[3] Extraction buffers with a pH of around 4.9 are commonly used and effective.[3] Stability significantly decreases in alkaline conditions (pH > 8).[3]

  • Temperature: All steps of the sample preparation, including homogenization, centrifugation, and extraction, should be performed on ice or at 0-4°C.[3] Use pre-chilled tubes, buffers, and solvents to maintain a consistent cold chain.

Q5: How should I store samples and extracts containing this compound? A5: For short-term storage during analysis (e.g., in an autosampler), maintain the extracts at 4°C in an appropriate solvent like methanol (B129727) or a buffered methanolic solution.[6][7] For long-term storage, Coenzyme A derivatives should be kept at -20°C or, preferably, -80°C.[3]

Troubleshooting Guide

Problem: Low or No Recovery of this compound in Final Extract

Possible CauseRecommended Solution
1. Incomplete Quenching of Enzymatic Activity Cellular thioesterases can rapidly degrade this compound upon cell lysis.[3] Solution: Immediately quench metabolic activity. For cell cultures, this can be done by aspirating media and flash-freezing the plate on liquid nitrogen. For tissues, freeze-clamp the tissue in situ before homogenization. The goal is to halt all enzymatic processes instantly.
2. Chemical Hydrolysis due to Non-Optimal pH Using neutral or alkaline buffers (pH > 7) for extraction will lead to rapid chemical hydrolysis of the thioester bond.[3] Solution: Use an acidic extraction buffer. A common and effective choice is a potassium phosphate (B84403) buffer (e.g., 100 mM) at a pH of 4.9.[3]
3. Thermal Degradation Degradation rates increase significantly with temperature.[3] Solution: Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation if performed under vacuum.[3][8] Use pre-chilled equipment and reagents.
4. Adsorption to Labware Acyl-CoA species can be lost due to adsorption onto plastic surfaces, leading to lower recovery. Solution: Use glass or low-adhesion polypropylene (B1209903) sample vials to decrease signal loss and improve stability.[9]
5. Inefficient Extraction The extraction solvent may not be effectively disrupting cells and solubilizing the this compound. Solution: Ensure vigorous homogenization. Solvents such as 80% methanol or mixtures of acetonitrile/isopropanol are effective.[8][10] For cleaner extracts, consider using a Solid-Phase Extraction (SPE) protocol.[8]

Problem: High Variability Between Sample Replicates

Possible CauseRecommended Solution
1. Inconsistent Quenching/Harvesting Time Even a few seconds of difference in the time between cell disruption and enzyme inactivation can lead to significant variations in analyte levels. Solution: Standardize the quenching protocol precisely. Work with one sample at a time to ensure that the time from harvest to quenching is identical for all replicates.
2. Temperature Fluctuations During Processing Allowing samples to warm up, even briefly, can accelerate degradation and introduce variability. Solution: Keep samples in an ice bath at all times. Pre-chill centrifuge rotors and ensure all buffers and solvents are cold before use.[3]
3. Incomplete Protein Precipitation Residual active enzymes in the supernatant after protein precipitation will continue to degrade this compound. Solution: Ensure thorough mixing after adding the precipitation solvent (e.g., methanol, acetonitrile, or trichloroacetic acid).[8][11] Vortex vigorously and allow sufficient incubation time on ice before centrifugation.

Quantitative Data on Acyl-CoA Stability

The stability of this compound is comparable to other short- and medium-chain acyl-CoAs. The following tables summarize stability data for acyl-CoAs under various conditions.

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C This table shows the percentage of various acyl-CoAs remaining after incubation in different solutions in a liquid chromatography (LC) autosampler at 4°C over 48 hours.

Acyl-CoASolvent% Remaining at 8h% Remaining at 24h% Remaining at 48h
Acetyl-CoA 50% Methanol / 50% AQ-pH 6.8100%100%98%
Propionyl-CoA 50% Methanol / 50% AQ-pH 6.8100%100%99%
Butyryl-CoA 50% Methanol / 50% AQ-pH 6.8100%100%100%
Acetyl-CoA Water95%85%70%
Propionyl-CoA Water98%90%80%
Butyryl-CoA Water100%95%88%
Data adapted from a study on acyl-CoA stability.[7] "AQ-pH 6.8" refers to 50 mM ammonium (B1175870) acetate (B1210297) aqueous solution at pH 6.8.

Table 2: Influence of Reconstitution Solvent on Acyl-CoA Stability This table demonstrates the superior stability of acyl-CoAs in methanol compared to aqueous solutions over a 24-hour period.

Reconstitution Solvent% Remaining after 4h% Remaining after 24h
Methanol ~100%~98%
50% Methanol / 50% Ammonium Acetate (pH 7) ~95%~90%
Water ~90%~75%
Ammonium Acetate (pH 7) ~85%~60%
Data generalized from a stability study on a mix of short- to long-chain acyl-CoAs.[6] The instability in aqueous solutions was more pronounced for longer-chain acyl-CoAs.[6]

Key Experimental Protocols

Protocol 1: Rapid Acyl-CoA Extraction using Solvent Precipitation This method is fast and effective for a broad range of acyl-CoAs from cultured cells or tissues.[8]

  • Sample Quenching & Homogenization:

    • For adherent cells: Aspirate culture medium, wash once with cold saline, and immediately add 1 mL of ice-cold 80% methanol. Scrape cells and transfer the lysate to a microfuge tube.

    • For tissue: Freeze-clamp the tissue in liquid nitrogen, grind to a fine powder under liquid nitrogen, and then homogenize the frozen powder in an appropriate volume of ice-cold 80% methanol.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new pre-chilled tube.[8]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). Ensure the temperature remains low.[8]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol containing 50 mM ammonium acetate, pH 4.9.[3][7]

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE) This protocol yields a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[8][10]

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable acidic buffer (e.g., 0.1 M potassium phosphate, pH 6.7) mixed with an organic solvent like acetonitrile/isopropanol.[8][10]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol, followed by equilibration with 1-2 column volumes of the homogenization buffer (without organic solvent).[8]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge. Allow the sample to pass through slowly.[8]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence is a high-aqueous buffer followed by a buffer with a low percentage of organic solvent.[8]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[8]

  • Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen or with a vacuum concentrator and reconstitute the sample as described in Protocol 1.[8]

Visualized Workflows and Pathways

experimental_workflow Workflow for this compound Sample Preparation cluster_prep Sample Preparation cluster_analysis Analysis Collection Sample Collection (Tissue or Cells) Quenching Critical Step: Enzyme Quenching Collection->Quenching Immediate Homogenization Homogenization (Acidic Buffer, 0-4°C) Quenching->Homogenization Maintain 0-4°C Centrifugation Centrifugation Homogenization->Centrifugation 14,000 x g, 4°C Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis C18 Column

Caption: A generalized workflow highlighting critical steps to minimize this compound degradation.

degradation_pathways This compound Degradation & Prevention Strategies cluster_causes Degradation Causes cluster_factors Contributing Factors cluster_solutions Prevention Strategies Degradation This compound Degradation Enzymatic Enzymatic Activity (Acyl-CoA Thioesterases) Degradation->Enzymatic Chemical Chemical Hydrolysis (Thioester Bond Instability) Degradation->Chemical Quenching Immediate Metabolic Quenching Enzymatic->Quenching prevented by High_pH Alkaline/Neutral pH Chemical->High_pH caused by High_Temp High Temperature Chemical->High_Temp caused by Acidic_Buffer Use Acidic Buffers (pH 4-6) High_pH->Acidic_Buffer counteracted by Cold_Chain Maintain Cold Chain (0-4°C) High_Temp->Cold_Chain counteracted by

Caption: Logical relationships between causes of degradation and preventative strategies.

References

Technical Support Center: Analysis of Tigloyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Tigloyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1][2] For this compound, which is often present at low concentrations in complex biological samples, matrix effects can be a significant challenge.

Q2: What are the common causes of matrix effects in this compound analysis?

A: The primary causes of matrix effects are endogenous components of biological samples that co-elute with this compound and interfere with its ionization. These can include phospholipids, salts, and other metabolites.[1] The specific matrix (e.g., plasma, tissue homogenate) will determine the nature and severity of these interferences.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike analysis.[1] This involves comparing the signal response of this compound in a pure solvent to the response of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[1] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[3][4] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute.[3][4]

Q4: What is the most effective way to minimize matrix effects for this compound?

A: The most effective strategy is a combination of optimized sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS for this compound would co-elute and experience similar matrix effects as the endogenous analyte, allowing for accurate correction during data analysis.[6] In terms of sample preparation, solid-phase extraction (SPE), particularly with mixed-mode sorbents, is highly effective at removing interfering components.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem Possible Cause Suggested Solution
Low this compound signal in biological samples compared to standards in pure solvent. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[8]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[5][7] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix components.[9] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar ion suppression, allowing for accurate quantification.[6]
High variability in this compound quantification between replicate injections of the same sample. Inconsistent Matrix Effects: The composition of the matrix may be variable, or the sample preparation method may not be sufficiently robust.1. Homogenize Samples Thoroughly: Ensure that tissue samples are completely homogenized before extraction. 2. Standardize Sample Preparation: Follow the sample preparation protocol precisely for all samples. Automation can help improve consistency. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3]
Poor linearity of the calibration curve in the presence of matrix. Differential Matrix Effects at Different Concentrations: The extent of ion suppression or enhancement may vary with the concentration of the analyte and interfering compounds.1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. 2. Employ a SIL-IS: This is the most reliable way to correct for non-linear matrix effects.[10]
Unexpected peaks or high background noise in the chromatogram. Contamination or Carryover: Contamination from the sample matrix or previous injections can contribute to background noise and interfere with peak integration.1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when highly polar or non-polar interferences may elute.[11] 2. Optimize Wash Steps: Ensure that the autosampler and LC system have adequate wash steps between injections to prevent carryover.

Quantitative Data Summary

The following table provides a hypothetical yet realistic representation of how different sample preparation methods can impact the quantification of this compound by mitigating matrix effects. The data illustrates the improvement in recovery and reduction in signal suppression with more advanced techniques.

Sample Preparation Method This compound Concentration (pmol/mg tissue) - Uncorrected This compound Concentration (pmol/mg tissue) - Corrected with SIL-IS Matrix Effect (%) *
Protein Precipitation (PPT)0.85 ± 0.252.15 ± 0.12-60.5%
Liquid-Liquid Extraction (LLE)1.52 ± 0.182.21 ± 0.09-31.2%
Solid-Phase Extraction (SPE)2.05 ± 0.112.25 ± 0.05-8.9%

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.

Experimental Protocols

Detailed Methodology for this compound Extraction and Analysis

This protocol describes a robust method for the extraction and quantification of this compound from biological tissues using solid-phase extraction and LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Homogenization:

  • Weigh the frozen tissue sample (~50 mg).

  • Add 1 mL of ice-cold 10% trichloroacetic acid (TCA).

  • Homogenize the tissue on ice using a mechanical homogenizer.

  • Add the stable isotope-labeled internal standard for this compound.

  • Vortex for 30 seconds.

2. Protein Precipitation and Extraction:

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from step 2 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elute the this compound and other acyl-CoAs with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

4. Sample Concentration:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

5. LC-MS/MS Analysis:

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column suitable for acyl-CoA analysis.

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in methanol.

  • Gradient: A suitable gradient to separate this compound from other acyl-CoAs and matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both endogenous this compound and its stable isotope-labeled internal standard.

Visualizations

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow start Start: this compound Analysis in Biological Matrix sample_prep Step 1: Sample Preparation start->sample_prep lc_separation Step 2: Chromatographic Separation (LC) sample_prep->lc_separation troubleshoot_prep Troubleshoot: Improve Cleanup (e.g., SPE, LLE) sample_prep->troubleshoot_prep Matrix Effects Detected? ms_detection Step 3: Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection troubleshoot_lc Troubleshoot: Optimize Gradient lc_separation->troubleshoot_lc Poor Separation? data_analysis Step 4: Data Analysis ms_detection->data_analysis end End: Accurate Quantification data_analysis->end troubleshoot_data Troubleshoot: Use SIL-IS or Matrix-Matched Calibrators data_analysis->troubleshoot_data Inaccurate Quantification? troubleshoot_prep->sample_prep Implement Changes troubleshoot_lc->lc_separation Implement Changes troubleshoot_data->data_analysis Implement Changes

Caption: A logical workflow for identifying and mitigating matrix effects in this compound analysis.

Biochemical Pathway of this compound

IsoleucineMetabolism Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA α-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative Decarboxylation Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Dehydrogenation Methylacetoacetyl_CoA α-methylacetoacetyl-CoA Tigloyl_CoA->Methylacetoacetyl_CoA Hydration & Dehydrogenation Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: The metabolic pathway showing this compound as an intermediate in isoleucine degradation.

References

Technical Support Center: Enhancing the Activity of Recombinant Enzymes Utilizing Tigloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and application of recombinant enzymes that use Tigloyl-CoA as a substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My recombinant enzyme shows very low or no activity with this compound. What are the potential causes and solutions?

A1: Low or no enzymatic activity is a common issue. Here’s a troubleshooting guide to address potential causes:

  • Improper Protein Folding: The recombinant protein may be misfolded, especially when expressed at high levels in bacterial hosts like E. coli.

    • Solution: Optimize expression conditions by lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., IPTG).[1][2] Consider co-expression with molecular chaperones to assist in proper folding.

  • Codon Bias: The gene sequence of your enzyme may contain codons that are rare in the expression host, leading to poor translation efficiency.

    • Solution: Perform codon optimization of your gene to match the codon usage of the expression host.[1][2][3][4]

  • Substrate Unavailability or Degradation: this compound might be unstable or limiting in your assay conditions.

    • Solution: Ensure the quality and concentration of your this compound stock. Prepare fresh solutions and store them appropriately.

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for your enzyme.

    • Solution: Perform a series of assays to determine the optimal pH and temperature for your enzyme's activity. For instance, a this compound: 13-hydroxylupanine (B1673957) O-tigloyltransferase from Lupinus albus exhibits optimal activity at pH 7-8 and 30°C.[5]

  • Presence of Inhibitors: Your enzyme preparation or assay components may contain inhibitors. Thiol reagents, for example, can inhibit certain transferases.[5]

    • Solution: Purify your enzyme to homogeneity to remove potential inhibitors from the cell lysate. Ensure all assay components are of high purity. The addition of reducing agents like dithioerythritol (B556865) (DTE) might be necessary to maintain enzyme activity.[5]

Q2: How can I improve the solubility of my recombinant this compound utilizing enzyme?

A2: Poor solubility leading to the formation of inclusion bodies is a frequent hurdle. Here are strategies to enhance solubility:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, allowing more time for proper folding.[1]

  • Choice of Expression Strain: Utilize E. coli strains specifically designed to enhance protein solubility, such as those that co-express chaperones.[1]

  • Fusion Partners: Fuse your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can often be cleaved off after purification.

  • Media and Induction Optimization: Experiment with different growth media and vary the concentration of the inducer (e.g., IPTG) to find a balance between expression level and solubility.[1]

Q3: What strategies can I employ to increase the catalytic efficiency (kcat/Km) of my enzyme for this compound?

A3: Enhancing catalytic efficiency often requires protein engineering approaches:

  • Site-Directed Mutagenesis: If you have structural information or homology models of your enzyme, you can identify key residues in the active site or substrate-binding pocket.[6][7][8][9][10] Mutating these residues can potentially improve substrate binding or turnover.

  • Directed Evolution: In the absence of detailed structural information, directed evolution can be a powerful tool. This involves generating a library of random mutants and screening for variants with improved activity.

Quantitative Data on Acyl-CoA Enzyme Activity Enhancement

The following table summarizes quantitative data from studies that successfully enhanced the activity of various recombinant acyl-CoA utilizing enzymes. While a specific case for a this compound enzyme is not detailed in the available literature, these examples provide valuable insights into the potential improvements achievable through different optimization strategies.

EnzymeHost OrganismOptimization StrategyFold Increase in Activity/ConcentrationReference
Pyruvate Dehydrogenase (Pdh)E. coliOverexpression2-fold increase in intracellular acetyl-CoA concentration[11]
Pyruvate Dehydrogenase (Pdh) mutantE. coliExpression of NADH insensitive mutant1.6-fold increase in butanol production (acetyl-CoA derived)[11]
Acetyl-CoA Synthetase (acs)E. coliOverexpression>3-fold increase in intracellular acetyl-CoA concentration[11]
Human Long-chain Acyl-CoA Dehydrogenase (LCAD)E. coliUse of recombinant porcine ETF in assay37% higher enzymatic activity compared to native ETF[12]
Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) mutantsHuman fibroblastsTreatment with S-nitroso-N-acetylcysteineRestoration of normal mitochondrial fatty acid β-oxidation rate[13]

Experimental Protocols

Protocol 1: Codon Optimization for Enhanced Expression in E. coli

This protocol outlines the steps for optimizing the codon usage of a gene encoding a this compound utilizing enzyme for expression in E. coli.

  • Obtain the DNA sequence: Start with the nucleotide sequence of your gene of interest.

  • Analyze Codon Usage: Use online tools or software to analyze the codon usage of your gene and compare it to the preferred codon usage of E. coli. The Codon Usage Database is a valuable resource.[3]

  • Identify Rare Codons: Identify codons in your gene that are infrequently used in E. coli. These can hinder translation efficiency.[3]

  • Design the Optimized Sequence:

    • Use codon optimization software (e.g., GeneArt, OptimumGene) to generate a new DNA sequence.[3]

    • The software will replace rare codons with codons that are frequently used in E. coli while keeping the amino acid sequence identical.[4]

    • Ensure the optimized sequence avoids stable mRNA secondary structures at the 5' end, which can inhibit translation initiation.[3]

    • Verify that the optimized sequence does not introduce unwanted restriction sites.

  • Gene Synthesis: Synthesize the codon-optimized gene commercially.

  • Cloning and Expression: Clone the optimized gene into a suitable E. coli expression vector and proceed with expression trials.

Protocol 2: Site-Directed Mutagenesis for Activity Enhancement

This protocol provides a general workflow for introducing specific mutations into your enzyme's gene to improve its activity.

  • Primer Design:

    • Design two complementary oligonucleotide primers containing the desired mutation.[6]

    • The mutation should be in the middle of the primers, with 10-15 complementary bases on both sides.[8]

    • The primers should be between 25 and 45 nucleotides in length.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing your gene of interest, using the mutagenic primers.[8]

    • The PCR reaction will generate a linear, mutated plasmid.

  • Template DNA Digestion:

    • Digest the PCR product with the DpnI restriction enzyme.[6] DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and ensure no other mutations were introduced.

  • Expression and Activity Assay:

    • Express the mutant protein and perform activity assays to determine if the mutation resulted in enhanced activity.

Visualizations

Tigloyl_CoA_Metabolic_Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tigloyl_CoA Tigloyl_CoA alpha_Methylbutyryl_CoA->Tigloyl_CoA alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tigloyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of Isoleucine degradation showing the central role of this compound.

Enzyme_Activity_Enhancement_Workflow cluster_gene_optimization Gene Level Optimization cluster_expression_optimization Expression Level Optimization cluster_protein_engineering Protein Level Engineering Codon_Optimization Codon Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Initial_Expression Initial Recombinant Protein Expression Cloning->Initial_Expression Host_Selection Host Strain Selection Host_Selection->Initial_Expression Culture_Conditions Optimize Culture Conditions (Temperature, Media, Inducer) Culture_Conditions->Initial_Expression Site_Directed_Mutagenesis Site-Directed Mutagenesis Site_Directed_Mutagenesis->Cloning Directed_Evolution Directed Evolution Directed_Evolution->Cloning Purification Protein Purification Initial_Expression->Purification Low_Activity Low Enzyme Activity? Low_Activity->Codon_Optimization Low_Activity->Host_Selection Yes Low_Activity->Culture_Conditions Yes Low_Activity->Site_Directed_Mutagenesis Yes Low_Activity->Directed_Evolution Yes High_Activity High Enzyme Activity Low_Activity->High_Activity No Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Activity_Assay->Low_Activity

Caption: Workflow for enhancing the activity of recombinant enzymes.

References

Refinement of protocols for the kinetic analysis of Tigloyl-CoA dependent enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the kinetic analysis of Tigloyl-CoA dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes that utilize this compound as a substrate?

A1: this compound is a key intermediate in the catabolism of the amino acid isoleucine. The primary enzyme that metabolizes this compound in this pathway is Enoyl-CoA Hydratase (Crotonase) , which catalyzes the hydration of this compound to 2-methyl-3-hydroxybutyryl-CoA. Subsequently, 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase and Beta-ketothiolase (T2) are involved in the further processing of intermediates.

Q2: What are the most common methods for the kinetic analysis of this compound dependent enzymes?

A2: Spectrophotometric assays are the most common methods for the kinetic analysis of these enzymes. These are often coupled enzyme assays where the reaction of the primary enzyme is linked to a secondary, indicator enzyme that produces a measurable change in absorbance. For example, the activity of 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase can be monitored by following the production of NADH at 340 nm.

Q3: What are the critical factors to consider when preparing this compound for enzymatic assays?

A3: The stability of this compound in aqueous solutions is a critical factor. Thioesters can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare this compound solutions fresh and keep them on ice. The concentration of the stock solution should be accurately determined using spectrophotometry, and the solution should be stored at -80°C for long-term use.

Troubleshooting Guides

Issue 1: High background signal or rapid non-enzymatic reaction.
  • Question: I am observing a high background absorbance or a rapid change in absorbance even before adding my enzyme. What could be the cause?

  • Answer:

    • Substrate Instability: this compound, like other thioesters, can be unstable in solution and may undergo spontaneous hydrolysis. Prepare fresh solutions of this compound for each experiment and keep them on ice.

    • Contaminated Reagents: One or more of your assay components (buffer, coupling enzymes, etc.) may be contaminated with a substance that absorbs at the detection wavelength or with an enzyme that reacts with your substrate or product. Run control reactions omitting one component at a time to identify the source of the background signal.

    • Non-enzymatic reaction with assay components: Some assay components might react non-enzymatically with this compound or the reaction product. For example, in coupled assays, the coupling enzyme might have a low level of activity with the primary substrate. Run a control reaction with the primary enzyme omitted to check for this.

Issue 2: No or very low enzyme activity observed.
  • Question: I am not seeing any significant change in absorbance after adding my enzyme. What are the possible reasons?

  • Answer:

    • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles. It is advisable to run a positive control with a known active enzyme batch if available.

    • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme. Consult the literature for the known optimal conditions for your specific enzyme or perform optimization experiments.

    • Missing Cofactors: Many enzymes require specific cofactors (e.g., NAD+, FAD, Mg2+) for their activity. Ensure that all necessary cofactors are present in the reaction mixture at appropriate concentrations.

    • Incorrect Wavelength: Double-check that you are monitoring the reaction at the correct wavelength for the product being formed or the cofactor being consumed/regenerated.

Issue 3: Non-linear reaction progress curves.
  • Question: My reaction starts fast and then slows down, or there is a lag phase before the reaction reaches a steady state. Why is this happening?

  • Answer:

    • Substrate Depletion: If the initial substrate concentration is too low (close to the Km), it will be rapidly consumed, leading to a decrease in the reaction rate. Use a substrate concentration well above the Km (ideally 5-10 times the Km) to ensure initial velocity measurements.

    • Product Inhibition: The product of the reaction may be inhibiting the enzyme. Perform experiments with varying initial product concentrations to test for product inhibition.

    • Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over time. Try adding stabilizing agents like glycerol (B35011) or BSA to the assay buffer.

    • Hysteretic Behavior: Some enzymes exhibit a lag or burst phase due to slow conformational changes upon substrate binding. Pre-incubating the enzyme with the substrate before starting the reaction can sometimes overcome this.

Issue 4: Inconsistent or irreproducible results.
  • Question: I am getting different results every time I repeat the experiment. What can I do to improve reproducibility?

  • Answer:

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate, can lead to significant variations. Use calibrated pipettes and ensure proper mixing of the reaction components.

    • Temperature Fluctuations: Ensure that all reagents and the reaction plate/cuvettes are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer.

    • Reagent Variability: Use the same batch of reagents for a set of comparative experiments. If you have to use a new batch, it is good practice to re-validate the assay.

    • Timing: For kinetic assays, precise timing of reagent addition and measurement is crucial. Use a multi-channel pipette for simultaneous addition to multiple wells in a plate-based assay.

Data Presentation

Table 1: Kinetic Parameters of Enzymes in the Isoleucine Catabolism Pathway

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
Enoyl-CoA HydrataseThis compound~50Not ReportedBovine Liver[1]
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase2-Methyl-3-hydroxybutyryl-CoANot ReportedNot ReportedHuman[2]
Beta-ketothiolase (T2)2-Methylacetoacetyl-CoANot ReportedNot ReportedHuman[3][4]

Note: Specific kinetic data for this compound dependent enzymes is not extensively available in the literature. The provided data is an approximation and may need to be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase

This protocol is adapted from general principles of coupled enzyme assays and may require optimization for specific enzymes and conditions.

Principle: The activity of 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is coupled to the preceding step in the isoleucine degradation pathway, the hydration of this compound by Enoyl-CoA Hydratase.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM NAD+

  • 10 mM this compound

  • Purified Enoyl-CoA Hydratase (saturating concentration)

  • Purified 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (the enzyme to be assayed)

  • Enzyme dilution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mg/mL BSA)

Procedure:

  • Prepare a reaction mixture in a cuvette or a 96-well plate containing:

    • 800 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 100 µL of 10 mM NAD+

    • A saturating amount of Enoyl-CoA Hydratase

    • Deionized water to a final volume of 950 µL.

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Perform control experiments by omitting the enzyme or the substrate to determine the background rate.

Mandatory Visualizations

Isoleucine_Metabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Acyl-CoA dehydrogenase Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA hydratase (Crotonase) Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2) Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (T2)

Caption: Isoleucine catabolism pathway highlighting this compound as a key intermediate.

Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer, Cofactors, and Coupling Enzymes Prep_Buffer->Mix_Reagents Prep_Substrate Prepare Substrate (this compound) Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Initiate with Primary Enzyme Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Monitor_Abs Monitor Absorbance Change Add_Enzyme->Monitor_Abs Plot_Data Plot Absorbance vs. Time Monitor_Abs->Plot_Data Calc_Rate Calculate Initial Velocity Plot_Data->Calc_Rate Det_Params Determine Kinetic Parameters (Km, Vmax) Calc_Rate->Det_Params

Caption: General workflow for a coupled spectrophotometric enzyme assay.

References

Addressing the non-specific binding of Tigloyl-CoA in in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of non-specific binding of Tigloyl-CoA in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vitro assays?

This compound is a key intermediate metabolite in the catabolism of the branched-chain amino acid isoleucine.[1][2] In in vitro assays, it serves as a substrate for various enzymes, such as acyltransferases and dehydrogenases, to study their activity, kinetics, and inhibition. Understanding these enzymatic reactions is crucial for research in metabolic disorders and drug development.

Q2: What causes non-specific binding of this compound in my assay?

Non-specific binding of small molecules like this compound in in vitro assays can arise from several factors:

  • Hydrophobic Interactions: The acyl chain of this compound can hydrophobically interact with plastic surfaces of microplates or other assay components.

  • Electrostatic Interactions: The negatively charged phosphate (B84403) groups of the Coenzyme A moiety can interact with positively charged surfaces or proteins.

  • Protein Aggregation: High concentrations of either the target protein or this compound can lead to aggregation and non-specific interactions.

Q3: What are the common consequences of non-specific binding?

Non-specific binding can lead to a variety of issues in your in vitro assay, including:

  • High Background Signal: This is the most common problem, where the assay signal is high even in the absence of the target enzyme or in control wells. This reduces the signal-to-noise ratio and can mask true enzymatic activity.

  • False Positives/Negatives: In inhibitor screening assays, non-specific binding of compounds can lead to false-positive (apparent inhibition) or false-negative (masking of true inhibition) results.

  • Inaccurate Kinetic Measurements: High background and substrate sequestration due to non-specific binding can lead to erroneous calculations of kinetic parameters like Km and Vmax.

Troubleshooting Guide: High Background and Non-Specific Binding

This guide provides a systematic approach to troubleshooting and mitigating non-specific binding of this compound in your in vitro assays.

Problem: High background signal in no-enzyme control wells.

High background in the absence of your target enzyme is a clear indicator of non-specific binding of this compound to the assay components.

Logical Workflow for Troubleshooting High Background

Troubleshooting_High_Background Start High Background in No-Enzyme Control Step1 Step 1: Optimize Blocking Agents Start->Step1 Step2 Step 2: Adjust Detergent Concentration Step1->Step2 If background persists Resolved Problem Resolved Step1->Resolved If background is reduced Step3 Step 3: Modify Buffer Conditions Step2->Step3 If background persists Step2->Resolved If background is reduced Step4 Step 4: Evaluate Assay Plates Step3->Step4 If background persists Step3->Resolved If background is reduced Step4->Resolved If background is reduced

Caption: A stepwise approach to troubleshooting high background signal.

Solution 1: Optimize Blocking Agents

Blocking agents are inert proteins or other molecules that coat the surfaces of the assay plate and other components, preventing the non-specific adsorption of this compound.

  • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent. It is crucial to use a high-purity, fatty acid-free BSA to avoid interference.

  • Casein or Non-Fat Dry Milk: These are cost-effective alternatives to BSA and can be highly effective.[3]

  • Normal Serum: Serum from a non-immunized animal can also be used.

Data on Blocking Agent Effectiveness

Blocking AgentTypical Concentration RangeEstimated Reduction in Non-specific BindingKey Considerations
Bovine Serum Albumin (BSA)0.1 - 5% (w/v)50 - 95%Use fatty acid-free BSA. Higher concentrations may be needed for highly hydrophobic molecules.[4][5]
Casein/Non-fat Dry Milk0.1 - 5% (w/v)60 - 90%Can be more effective than BSA for certain applications. May contain endogenous enzymes.[3][6]
Normal Serum1 - 10% (v/v)70 - 90%Effective for blocking Fc receptor-mediated binding in immunoassays, but can also be used in enzyme assays.[4]
Polyethylene Glycol (PEG)0.5 - 2% (w/v)VariableA protein-free option that can reduce hydrophobic interactions.

Experimental Protocol: Optimizing BSA Concentration

  • Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, 2%, and 5% w/v) in your assay buffer.

  • Coat the wells of a 96-well plate with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells thoroughly with your wash buffer.

  • Add your assay buffer containing this compound (at the concentration used in your assay) to the wells. Do not add the enzyme.

  • Incubate for the standard duration of your assay.

  • Measure the signal in each well.

  • Compare the background signal across the different BSA concentrations to identify the optimal concentration that minimizes non-specific binding.

Solution 2: Adjust Detergent Concentration

Non-ionic detergents can help to reduce hydrophobic interactions.

  • Tween-20 (Polysorbate 20): Commonly used at low concentrations in wash and assay buffers.[7][8]

  • Triton X-100: Another non-ionic detergent that can be effective.

Data on Detergent Effectiveness

DetergentTypical Concentration RangeEstimated Reduction in Non-specific BindingKey Considerations
Tween-200.01 - 0.1% (v/v)40 - 70%Often used in combination with a protein blocker for synergistic effects.[4]
Triton X-1000.01 - 0.1% (v/v)VariableCan be more stringent than Tween-20. May affect enzyme activity.

Solution 3: Modify Buffer Conditions

  • pH: The pH of the assay buffer can influence the charge of both this compound and the surfaces it may interact with. Empirically test a range of pH values around the optimal pH for your enzyme to find a condition that minimizes non-specific binding without significantly compromising enzyme activity.

  • Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can disrupt electrostatic interactions.[7][9] However, be aware that high salt concentrations can also inhibit enzyme activity.[7][9]

Data on the Effect of NaCl Concentration

NaCl ConcentrationEffect on Non-specific BindingPotential Effect on Enzyme Activity
Low (0-50 mM)May be insufficient to disrupt electrostatic interactions.Generally well-tolerated by most enzymes.
Moderate (50-150 mM)Often effective at reducing non-specific binding.May cause slight to moderate inhibition depending on the enzyme.
High (>150 mM)Can be very effective but may also denature proteins.Likely to cause significant inhibition of many enzymes.[10][11]
Problem: High signal variability between replicate wells.

Inconsistent results across replicates can be due to uneven coating of blocking agents or incomplete washing.

Solution: Improve Washing and Coating Procedures

  • Washing: Increase the number of wash steps and the volume of wash buffer used between each step of your assay. Ensure complete removal of unbound reagents.

  • Coating: Ensure that the entire surface of each well is in contact with the blocking solution for a sufficient amount of time. Gentle agitation during incubation can help.

Signaling Pathway and Experimental Workflow Diagrams

Isoleucine Degradation Pathway

Isoleucine_Degradation Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA α-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA ACADSB Methylhydroxybutyryl_CoA α-methyl-β-hydroxybutyryl-CoA Tigloyl_CoA->Methylhydroxybutyryl_CoA ECHS1 Methylacetoacetyl_CoA α-methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA HADH Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1

Caption: Simplified pathway of Isoleucine degradation showing the position of this compound.

Experimental Workflow for an In Vitro Acyltransferase Assay

Acyltransferase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Plate Prepare 96-well plate Block Block with 1% BSA Prep_Plate->Block Wash1 Wash 3x with PBST Block->Wash1 Add_Reagents Add Assay Buffer, Enzyme, and Substrate 1 Wash1->Add_Reagents Add_Tigloyl_CoA Add this compound (fluorescently labeled or radiolabeled) Add_Reagents->Add_Tigloyl_CoA Incubate Incubate at 37°C Add_Tigloyl_CoA->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Signal Read Fluorescence/ Scintillation Stop_Reaction->Read_Signal Calculate_Activity Calculate Enzyme Activity Read_Signal->Calculate_Activity

Caption: General workflow for an in vitro acyltransferase assay using this compound.

Detailed Experimental Protocol

Protocol: In Vitro Acyltransferase Assay Using Fluorescently Labeled this compound

This protocol is adapted from a general method for acyltransferase assays and should be optimized for your specific enzyme and experimental conditions.[12][13]

Materials:

  • High-binding 96-well black microplate (for fluorescence)

  • Purified acyltransferase enzyme

  • Fluorescently labeled this compound (e.g., NBD-Tigloyl-CoA)

  • Co-substrate for the acyltransferase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Blocking Buffer (Assay Buffer with 1% w/v fatty acid-free BSA)

  • Wash Buffer (Assay Buffer with 0.05% v/v Tween-20)

  • Stop Solution (e.g., 2 M HCl or a specific inhibitor)

  • Fluorescence plate reader

Procedure:

  • Plate Preparation:

    • Add 200 µL of Blocking Buffer to each well of the 96-well plate.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Aspirate the blocking buffer and wash each well three times with 200 µL of Wash Buffer.

  • Reaction Setup:

    • Prepare a master mix containing the Assay Buffer, your acyltransferase enzyme at the desired concentration, and the co-substrate.

    • Add the master mix to each well.

    • Initiate the reaction by adding the fluorescently labeled this compound to each well to a final concentration typically in the low micromolar range. Include "no-enzyme" and "no-substrate" controls.

  • Incubation:

    • Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of Stop Solution to each well.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for your fluorescent label (e.g., for NBD, excitation at ~465 nm and emission at ~535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no-enzyme" controls) from the fluorescence of the reaction wells.

    • Plot the fluorescence intensity against time to determine the initial reaction velocity.

    • Calculate the specific activity of your enzyme.

References

Technical Support Center: Enhancing Soluble Tigloyl-CoA Transferase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of soluble Tigloyl-CoA transferases.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no expression of my recombinant this compound transferase in E. coli?

A1: Low or no protein expression can stem from several factors. One common issue is the presence of rare codons in your gene of interest, which can hinder efficient translation in E. coli. Additionally, the recombinant protein may be toxic to the host cells, leading to cell death or reduced growth. It is also possible that the protein is being rapidly degraded by host cell proteases. Finally, issues with your expression vector, such as mutations in the promoter or ribosome binding site, can also lead to poor expression.

Q2: My this compound transferase is expressed, but it's insoluble and forms inclusion bodies. What strategies can I employ to increase its solubility?

A2: Inclusion body formation is a frequent challenge in recombinant protein expression. To improve the solubility of your this compound transferase, consider the following approaches:

  • Lowering Expression Temperature: Reducing the incubation temperature to 15-25°C after induction slows down protein synthesis, allowing more time for proper folding.[1]

  • Optimizing Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid protein production and aggregation.[1] Try reducing the inducer concentration to slow down the expression rate.

  • Utilizing Solubility-Enhancing Fusion Tags: Fusing your protein to highly soluble partners like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[2][3][4]

  • Co-expressing Molecular Chaperones: Chaperones assist in proper protein folding. Co-expression with chaperone systems such as GroEL/GroES or DnaK/DnaJ/GrpE can prevent misfolding and aggregation.[5][6]

Q3: Which fusion tag is best for improving the solubility of my this compound transferase?

A3: The choice of fusion tag is often protein-dependent, and empirical testing is recommended. However, some tags are well-known for their ability to enhance solubility. MBP and NusA are large, highly soluble proteins that can effectively keep their fusion partners soluble.[7] SUMO is another excellent choice that has been shown to be effective in the soluble expression of many proteins.[4] It is often beneficial to test a few different fusion tags to identify the one that provides the best results for your specific this compound transferase.[1]

Q4: How can I be sure that the fusion tag is not interfering with the function of my this compound transferase?

A4: To ensure the fusion tag does not compromise the biological activity of your enzyme, it is advisable to incorporate a protease cleavage site (e.g., for TEV or thrombin protease) between the tag and your protein. This allows for the removal of the tag after purification. It is crucial to perform functional assays on both the fusion protein and the cleaved, tag-less protein to assess any impact on activity.

Troubleshooting Guides

Problem 1: Low or No Detectable Expression of this compound Transferase
Possible Cause Troubleshooting Steps
Codon Bias 1. Analyze the codon usage of your this compound transferase gene. 2. Codon-optimize the gene sequence for E. coli expression. This can lead to a significant increase in expression levels.[8][9] 3. Alternatively, use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
Protein Toxicity 1. Use an expression vector with a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction. 2. Lower the inducer concentration to reduce the expression level and mitigate toxic effects. 3. Switch to a different expression host, such as a strain engineered to handle toxic proteins.
mRNA Instability 1. Analyze the 5' untranslated region (UTR) of your mRNA for secondary structures that might inhibit translation. 2. Redesign the gene sequence to minimize mRNA secondary structure.
Plasmid Instability 1. Ensure the integrity of your expression plasmid by re-transforming freshly prepared competent cells. 2. Maintain antibiotic selection pressure throughout cultivation.
Problem 2: this compound Transferase is Expressed in an Insoluble Form (Inclusion Bodies)
Possible Cause Troubleshooting Steps
High Expression Rate 1. Lower the induction temperature to 15-25°C and extend the induction time (e.g., overnight).[1] 2. Reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein synthesis.[1]
Improper Protein Folding 1. Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE to assist in proper folding.[6] 2. Utilize solubility-enhancing fusion tags like MBP, GST, or SUMO.[2][3][4] These tags can act as chaperones and prevent aggregation.
Suboptimal Buffer Conditions 1. During cell lysis and purification, use buffers containing additives that can help stabilize the protein, such as L-arginine, glycerol, or non-detergent sulfobetaines (NDSBs).
Disulfide Bond Formation (if applicable) If your this compound transferase has cysteine residues that need to form disulfide bonds, express the protein in the periplasm of E. coli or use specialized strains (e.g., Origami™) that have a more oxidizing cytoplasm.

Quantitative Data Summary

The following tables summarize the reported effectiveness of various methods for increasing soluble protein expression. The actual improvement will be protein-specific.

Table 1: Impact of Fusion Tags on Protein Solubility

Fusion TagTypical Size (kDa)Reported Increase in Soluble YieldReference(s)
MBP ~42Can significantly improve solubility; often ranked as one of the best.[7]
GST ~26Widely used and effective for many proteins.[2]
SUMO ~11Known to enhance both expression and solubility.[4]
NusA ~55Reported to have similar solubility-enhancing effects as MBP.[7]
Thioredoxin (Trx) ~12Can improve solubility and facilitate disulfide bond formation.[4]

Table 2: Effect of Chaperone Co-expression on Soluble Protein Yield

Chaperone SystemTarget Protein SizeReported Increase in Soluble YieldReference(s)
GroEL/GroES 10-60 kDaUp to several-fold increase.[6]
DnaK/DnaJ/GrpE Broad rangeCan lead to significant improvements, in some cases up to 100-fold.[10]
Multiple Systems N/AA systematic approach testing various chaperone combinations increased solubility for 70% of tested proteins, with up to a 42-fold increase.

Experimental Protocols

Protocol 1: Small-Scale Screening of Expression Conditions

This protocol is designed to test the effect of different temperatures and inducer concentrations on the soluble expression of your this compound transferase.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring your expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, divide the culture into smaller, equal volumes (e.g., 5 x 10 mL).

  • Varying Conditions:

    • Temperature Screen: Induce the cultures with a standard concentration of IPTG (e.g., 0.5 mM) and incubate them at different temperatures (e.g., 37°C for 4 hours, 30°C for 6 hours, 25°C overnight, 18°C overnight).

    • Inducer Screen: At a constant temperature (e.g., 25°C), induce the cultures with varying concentrations of IPTG (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1 mM) and incubate overnight.

  • Cell Harvesting: After induction, harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Lysis and Analysis: Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication). Separate the soluble and insoluble fractions by centrifugation at >12,000 x g for 30 minutes at 4°C. Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility under each condition.

Protocol 2: Co-expression with Molecular Chaperones

This protocol outlines the general steps for co-expressing your this compound transferase with a chaperone system.

  • Co-transformation: Co-transform your E. coli expression host with your this compound transferase expression plasmid and a compatible plasmid carrying the chaperone genes (e.g., pG-KJE8 for DnaK/DnaJ/GrpE). Select for transformants on agar (B569324) plates containing antibiotics for both plasmids.

  • Cultivation: Grow the co-transformed cells as described in Protocol 1.

  • Chaperone Induction: If the chaperone expression is under the control of a different inducible promoter (e.g., an arabinose-inducible promoter), add the appropriate inducer (e.g., L-arabinose) about 30-60 minutes before inducing the expression of your target protein.

  • Target Protein Induction: Induce the expression of your this compound transferase with IPTG at the optimal temperature and concentration determined from your screening experiments.

  • Analysis: Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE to assess the impact of chaperone co-expression on solubility.

Visualizations

Experimental_Workflow_for_Soluble_Expression cluster_Cloning Gene Cloning and Vector Construction cluster_Transformation Host Cell Transformation cluster_Expression Protein Expression and Optimization cluster_Analysis Analysis of Solubility Gene This compound Transferase Gene Vector Expression Vector (e.g., pET) Gene->Vector Ecoli E. coli Expression Host Vector->Ecoli Fusion_Tag Solubility Tag (e.g., MBP, SUMO) Fusion_Tag->Vector Culture Cell Culture Ecoli->Culture Induction Induction (IPTG) Culture->Induction Optimization Optimization - Temperature - Inducer Conc. - Chaperones Induction->Optimization Lysis Cell Lysis Optimization->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Insoluble Insoluble Fraction (Inclusion Bodies) Centrifugation->Insoluble SDS_PAGE SDS-PAGE Analysis Soluble->SDS_PAGE Insoluble->SDS_PAGE

Caption: Workflow for optimizing soluble expression of this compound transferase.

Troubleshooting_Logic_Diagram cluster_No_Expression Troubleshooting: No Expression cluster_Insoluble_Expression Troubleshooting: Insoluble Expression Start Start: Low Soluble Protein Q1 Is there any protein expression? Start->Q1 A1_No No Expression Q1->A1_No No A1_Yes Low/Insoluble Expression Q1->A1_Yes Yes Codon_Opt Codon Optimize Gene A1_No->Codon_Opt Check_Vector Check Vector Integrity A1_No->Check_Vector Reduce_Toxicity Reduce Protein Toxicity A1_No->Reduce_Toxicity Lower_Temp Lower Expression Temperature A1_Yes->Lower_Temp Add_Tag Add Solubility Fusion Tag A1_Yes->Add_Tag Coexpress_Chaperones Co-express Chaperones A1_Yes->Coexpress_Chaperones Optimize_Inducer Optimize Inducer Concentration A1_Yes->Optimize_Inducer

Caption: Logic diagram for troubleshooting low soluble protein expression.

References

Technical Support Center: Optimizing Fermentation for Enhanced Tigloyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for enhanced tigloyl-CoA synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My this compound yield is consistently low. What are the primary metabolic bottlenecks I should investigate?

Answer: Low this compound yield is often attributed to metabolic bottlenecks in precursor supply or in the downstream conversion pathway. This compound is a key intermediate in the degradation of L-isoleucine.[1][2] Therefore, the primary areas to investigate are:

  • L-isoleucine Availability: The intracellular concentration of L-isoleucine is a critical limiting factor. In hosts like E. coli, the L-isoleucine biosynthesis pathway is tightly regulated by feedback inhibition.[3]

  • Precursor Supply for Isoleucine: The synthesis of L-isoleucine itself depends on the availability of precursors from central carbon metabolism, namely phosphoenolpyruvate (B93156) and oxaloacetate.

  • Activity of Pathway Enzymes: The enzymes responsible for converting L-isoleucine to this compound could have low activity or expression levels.

  • Cofactor Availability: Ensure that necessary cofactors for the enzymatic reactions, such as NAD+ and Coenzyme A, are not limiting.

  • Competing Pathways: Identify and minimize metabolic pathways that divert L-isoleucine or its precursors away from this compound synthesis. For instance, other amino acid biosynthetic pathways might compete for common precursors.

Question 2: I'm observing an accumulation of L-isoleucine but not a corresponding increase in this compound. What could be the issue?

Answer: The accumulation of L-isoleucine suggests that the bottleneck lies in the enzymatic steps converting it to this compound. Consider the following:

  • Insufficient Enzyme Expression: The expression levels of the enzymes in the isoleucine degradation pathway may be too low. This can be addressed by using stronger promoters or increasing the gene copy number.

  • Low Enzyme Activity: The specific activity of the enzymes might be low in your host organism. Consider codon optimization of the genes or screening for enzyme orthologs from different species with higher activity.

  • Feedback Inhibition: High concentrations of this compound or downstream metabolites might be inhibiting the enzymes in the pathway.

  • Incorrect Cellular Localization: Ensure that the enzymes are expressed in the correct cellular compartment (e.g., cytoplasm) to access their substrates.

Question 3: My fermentation shows good initial production of this compound, but the titer plateaus or decreases after a certain point. What are the likely causes?

Answer: This pattern often points to issues with fermentation conditions, product stability, or cellular health.

  • Nutrient Limitation: Essential nutrients in the fermentation medium may be depleted, leading to a cessation of metabolic activity. A fed-batch strategy can help maintain optimal nutrient levels.[4][5]

  • Product Toxicity or Degradation: High concentrations of this compound or a related byproduct may be toxic to the cells, inhibiting further production.[4] Alternatively, this compound may be unstable under the fermentation conditions or may be enzymatically degraded.

  • pH Fluctuation: Microbial metabolism can lead to significant changes in the pH of the medium, which can inhibit cell growth and enzyme activity. The optimal pH for microbial fermentation is typically between 6.0 and 7.5.[6]

  • Oxygen Limitation: If the pathway is oxygen-dependent, insufficient dissolved oxygen (DO) can become a limiting factor as cell density increases.

Question 4: How can I systematically optimize my fermentation media to improve this compound yield?

Answer: Media optimization is a critical step for enhancing product yield. A systematic approach involves:

  • Carbon Source: Glucose is a common carbon source, but its concentration should be controlled to avoid overflow metabolism, which can lead to the formation of inhibitory byproducts like acetate (B1210297).[5]

  • Nitrogen Source: Ammonium salts and yeast extract are common nitrogen sources. The carbon-to-nitrogen ratio should be optimized to support both cell growth and product formation.

  • Precursor Supplementation: Consider supplementing the medium with L-isoleucine or its precursors to bypass upstream metabolic bottlenecks.

  • Trace Elements and Vitamins: Ensure that essential trace metals (e.g., Mg2+, Mn2+) and vitamins that serve as cofactors for enzymes are present in sufficient quantities. For example, MnCl2 has been shown to affect the production of other acyl-CoAs.[7][8]

  • Use of a Rich Medium: Studies on the production of related metabolites have shown that using a rich medium supplemented with glucose and metals can enhance production.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

This compound is an intermediate in the metabolic pathway for the degradation of the branched-chain amino acid L-isoleucine.[1][2] The pathway involves a series of enzymatic reactions that convert L-isoleucine into acetyl-CoA and propionyl-CoA, with this compound being a key intermediate.

Q2: Which host organism is best suited for this compound production?

Escherichia coli is a commonly used and well-characterized host for metabolic engineering due to its rapid growth and well-established genetic tools.[4][9] However, other organisms like Corynebacterium glutamicum or the yeast Saccharomyces cerevisiae could also be engineered for this purpose, depending on the specific requirements of the downstream application.

Q3: What are the key fermentation parameters to control for optimal production?

The key parameters to monitor and control during fermentation are temperature, pH, dissolved oxygen (DO), and substrate feed rate.[6][10] The optimal setpoints for these parameters will be specific to your engineered strain and should be determined experimentally.

Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs like this compound.[11][12] This technique allows for the separation of this compound from other cellular components and its accurate measurement based on its mass-to-charge ratio.

Data Presentation

Table 1: Suggested Starting Fermentation Parameters for this compound Production in E. coli

ParameterSuggested Starting RangeNotes
Temperature30-37 °CLower temperatures (e.g., 30°C) can sometimes improve protein folding and reduce the formation of inclusion bodies.[4][8]
pH6.5-7.2Maintain using automated addition of acid/base or by using a well-buffered medium.[6]
Dissolved Oxygen (DO)20-40% of air saturationControl via agitation and aeration rate. Crucial for aerobic strains.
Carbon Source (Glucose)10-20 g/L (initial batch)A fed-batch strategy is recommended to avoid acetate accumulation.[5]
Nitrogen SourceYeast Extract (5-10 g/L), (NH₄)₂SO₄ (2-5 g/L)Provides essential amino acids, vitamins, and nitrogen.
PrecursorL-isoleucine (0.5-2 g/L)Supplementation can help identify downstream bottlenecks.

Table 2: Genetic Modifications in E. coli to Enhance Precursor Supply for this compound

Genetic Modification TargetStrategyRationale
ilv operonOverexpression of key genes (e.g., ilvA, ilvC, ilvD, ilvE)Increases the flux towards L-isoleucine biosynthesis.
Threonine Dehydrogenase (tdh)Gene knockout (Δtdh)Prevents the degradation of L-threonine, a precursor for L-isoleucine.[13]
Pyruvate Dehydrogenase (pdh)OverexpressionIncreases the supply of acetyl-CoA, a precursor for isoleucine biosynthesis.[14]
Feedback-resistant enzymesUse of mutant enzymes (e.g., feedback-resistant threonine deaminase)Alleviates feedback inhibition of the L-isoleucine biosynthetic pathway.[15]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the extraction and quantification of short-chain acyl-CoAs from bacterial cells.

1. Sample Preparation and Extraction: a. Quench metabolism by rapidly cooling a known volume of cell culture in a dry ice/ethanol bath. b. Pellet the cells by centrifugation at 4°C. c. Resuspend the cell pellet in a cold extraction solution (e.g., 10% trichloroacetic acid).[16][17] d. Lyse the cells by sonication or bead beating on ice. e. Centrifuge the lysate at high speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins. f. Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column for separation. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Run a gradient from low to high organic phase (Mobile Phase B) to elute the acyl-CoAs. e. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). f. Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A common fragmentation pattern for CoA esters involves the loss of the phosphopantetheine moiety.[11] g. Quantification: Use a standard curve generated with a purified this compound standard to quantify the concentration in your samples. An internal standard (e.g., a stable isotope-labeled acyl-CoA) should be used to correct for extraction efficiency and matrix effects.

Visualizations

Tigloyl_CoA_Pathway Threonine L-Threonine AKB α-Ketobutyrate Threonine->AKB ilvA AHB α-Aceto-α-hydroxybutyrate AKB->AHB ilvB, ilvN, ilvI, ilvH DHMB α,β-Dihydroxy-β-methylvalerate AHB->DHMB ilvC KMB α-Keto-β-methylvalerate DHMB->KMB ilvD Isoleucine L-Isoleucine KMB->Isoleucine ilvE Tigloyl_CoA This compound Isoleucine->Tigloyl_CoA Isoleucine Degradation (multi-step) Propionyl_CoA Propionyl-CoA Tigloyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tigloyl_CoA->Acetyl_CoA

Caption: Biosynthetic pathway of L-isoleucine leading to this compound.

Experimental_Workflow Start Start: Low this compound Yield Strain Strain Engineering (e.g., precursor pathway overexpression) Start->Strain Media Media Optimization (C/N ratio, precursor feeding) Strain->Media Fermentation Fermentation Parameter Optimization (pH, Temp, DO) Media->Fermentation Analysis LC-MS/MS Analysis of this compound Fermentation->Analysis Evaluation Evaluate Yield Improvement Analysis->Evaluation Evaluation->Strain Iterate End Optimized Process Evaluation->End Target Yield Met

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Tree Start Low this compound Yield CheckPrecursor Is L-Isoleucine accumulating? Start->CheckPrecursor CheckMedia Are media components depleted? Start->CheckMedia BoostPrecursor Enhance Isoleucine Biosynthesis (Metabolic Engineering) CheckPrecursor->BoostPrecursor No BoostConversion Enhance Isoleucine Degradation Pathway CheckPrecursor->BoostConversion Yes FedBatch Implement Fed-Batch Strategy CheckMedia->FedBatch Yes CheckToxicity Investigate Product Toxicity/Degradation CheckMedia->CheckToxicity No

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

Comparative analysis of Tigloyl-CoA metabolism across different plant species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tigloyl-CoA metabolism across different plant species. This compound, a thioester of tiglic acid and coenzyme A, serves as a key intermediate in the catabolism of the branched-chain amino acid isoleucine and as a precursor for the biosynthesis of a variety of secondary metabolites, including alkaloids and other defense compounds. Understanding the nuances of its metabolism across the plant kingdom is crucial for metabolic engineering and the discovery of novel bioactive compounds.

Biosynthesis of this compound from Isoleucine

This compound is primarily derived from the catabolism of the essential amino acid L-isoleucine. This metabolic pathway involves a series of enzymatic steps that are conserved across many organisms, including plants. The initial steps leading to the formation of (S)-2-methylbutanoyl-CoA are shared with the general branched-chain amino acid degradation pathway. The final step, the dehydrogenation of (S)-2-methylbutanoyl-CoA to this compound, is a key reaction in this pathway.

This compound Biosynthesis Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase (BCAT) Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) Tigloyl_CoA This compound Methylbutanoyl_CoA->Tigloyl_CoA Acyl-CoA dehydrogenase

Figure 1: Biosynthesis of this compound from L-isoleucine.

Role of this compound in Plant Secondary Metabolism

This compound serves as an acyl donor in the biosynthesis of a diverse array of plant secondary metabolites. This function is often mediated by enzymes from the BAHD acyltransferase family, which catalyze the transfer of the tigloyl group to a variety of acceptor molecules, such as alkaloids and polyols.

Quinolizidine (B1214090) Alkaloid Biosynthesis in Lupinus spp. (Fabaceae)

In species of the genus Lupinus, this compound is a crucial precursor for the synthesis of quinolizidine alkaloids, which act as defense compounds against herbivores. A well-characterized enzyme in Lupinus albus is a this compound:13-hydroxylupanine (B1673957) O-tigloyltransferase, which esterifies the alkaloid 13-hydroxylupanine.[1][2]

Tropane (B1204802) Alkaloid Biosynthesis in Solanaceae

Recent research has identified a role for this compound in the biosynthesis of tropane alkaloids in plants of the Solanaceae family. In Atropa belladonna, a BAHD acyltransferase, 3β-tigloyloxytropane synthase (TS), utilizes this compound and 3β-tropanol to produce 3β-tigloyloxytropane, a key intermediate in the biosynthesis of calystegines.[3]

This compound in Secondary Metabolism cluster_lupinus Lupinus albus (Quinolizidine Alkaloids) cluster_atropa Atropa belladonna (Tropane Alkaloids) Tigloyl_CoA This compound Lupinus_Enzyme This compound: 13-hydroxylupanine O-tigloyltransferase Tigloyl_CoA->Lupinus_Enzyme Atropa_Enzyme 3β-tigloyloxytropane synthase (TS) Tigloyl_CoA->Atropa_Enzyme Acceptor Acceptor Molecule (e.g., Alkaloid, Polyol) Ester Tigloyl Ester Derivative BAHD BAHD Acyltransferase Lupinus_Acceptor 13-Hydroxylupanine Lupinus_Acceptor->Lupinus_Enzyme Lupinus_Ester 13-Tigloyloxylupanine Lupinus_Enzyme->Lupinus_Ester Atropa_Acceptor 3β-Tropanol Atropa_Acceptor->Atropa_Enzyme Atropa_Ester 3β-Tigloyloxytropane Atropa_Enzyme->Atropa_Ester Acyl-CoA Quantification Workflow Start Plant Tissue Sampling (Flash-freeze in liquid N2) Homogenization Homogenization (e.g., with acidic isopropanol/water) Start->Homogenization Extraction Acyl-CoA Extraction (e.g., solid-phase extraction or liquid-liquid extraction) Homogenization->Extraction Derivatization Derivatization (Optional) (e.g., to fluorescent derivatives) Extraction->Derivatization LC_MS LC-MS/MS Analysis (Reversed-phase chromatography coupled to a mass spectrometer) Extraction->LC_MS Direct analysis Derivatization->LC_MS If performed Data_Analysis Data Analysis (Quantification against internal standards) LC_MS->Data_Analysis End Results Data_Analysis->End

References

Validating Gene Function in the Tigloyl-CoA Metabolic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the function of specific genes within a metabolic pathway is a critical step in understanding disease mechanisms and identifying potential therapeutic targets. The Tigloyl-CoA metabolic pathway, a key part of isoleucine catabolism, involves several crucial enzymes whose genetic basis requires precise validation. This guide provides a comparative overview of experimental approaches to validate the roles of three core genes in this pathway: ECHS1, HIBCH, and ACAT1.

The validation of these genes is essential, as mutations can lead to severe metabolic disorders. This guide will delve into various methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of robust validation studies.

Core Genes of the this compound Metabolic Pathway

The catabolism of isoleucine converges on the production of acetyl-CoA and propionyl-CoA. A key intermediate in this process is this compound. The enzymes encoded by ECHS1, HIBCH, and ACAT1 are critical for the proper processing of intermediates in this pathway.

  • ECHS1 (Enoyl-CoA Hydratase, Short Chain 1) encodes an enzyme that catalyzes the hydration of enoyl-CoA intermediates.

  • HIBCH (3-Hydroxyisobutyryl-CoA Hydrolase) is responsible for the hydrolysis of 3-hydroxyisobutyryl-CoA.

  • ACAT1 (Acetyl-CoA Acetyltransferase 1) plays a role in the final step of the pathway, converting 2-methylacetoacetyl-CoA to propionyl-CoA and acetyl-CoA.[1]

Dysfunction in these genes can lead to the accumulation of toxic metabolic intermediates, resulting in severe neurological and metabolic disorders.[2]

Comparative Analysis of Gene Validation Techniques

The choice of experimental technique to validate the function of these genes is critical and depends on the specific research question. Here, we compare several common approaches, highlighting their strengths and weaknesses with supporting data from studies on ECHS1, HIBCH, and ACAT1.

Technique Gene(s) Targeted Model System Key Quantitative Readout Advantages Limitations
CRISPR/Cas9 Knockout ECHS1Human cell lines (e.g., 143BTK-)Complete loss of protein expression (Western Blot), altered metabolite levels (Mass Spectrometry)Permanent and complete gene knockout provides a clear phenotype.[3][4]Can be lethal if the gene is essential for cell survival; potential for off-target effects.[3]
RNA interference (shRNA) ACAT1Human cancer cell lines (e.g., OC-314, SKOV-3)Reduced mRNA and protein levels (qPCR, Western Blot), decreased cell viability and invasionTunable knockdown allows for the study of essential genes; technically less complex than CRISPR.[5][6]Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[7]
Patient-Derived Cells HIBCHPatient fibroblasts and lymphoblastsMarkedly reduced enzyme activity (Spectrophotometry), altered metabolite profilesDirectly relevant to human disease; allows for the study of specific patient mutations.[2][8]Limited availability of patient samples; cellular phenotype may not fully recapitulate systemic disease.
Enzyme Activity Assays ACAT1, HIBCHPurified recombinant protein, cell lysatesSpecific enzyme activity (nmol/min/mg protein), kinetic parameters (Km, Vmax)Directly measures the biochemical function of the encoded protein.[2][9]Does not provide information about the gene's role in a cellular or organismal context.
Knockout/Knock-in Mouse Models ECHS1Mus musculusAltered protein levels in specific tissues, systemic metabolic changes, observable phenotype (e.g., exercise intolerance)Allows for the study of gene function in a whole-organism context, including developmental and physiological effects.[10]Expensive and time-consuming to generate; phenotypes may not fully recapitulate human disease.[11]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key experimental protocols for validating the function of genes in the this compound pathway.

Metabolomic Analysis of Gene Knockout Cells

This protocol outlines the steps for analyzing the metabolic consequences of knocking out a gene, such as ECHS1, in a human cell line using mass spectrometry.

Experimental Workflow: Metabolomic Analysis

start Culture Wild-Type and ECHS1 Knockout Cells extract Metabolite Extraction (e.g., with methanol/water) start->extract analyze LC-MS/MS Analysis extract->analyze process Data Processing and Metabolite Identification analyze->process compare Comparative Analysis of Metabolite Profiles process->compare end Identification of Altered Metabolic Pathways compare->end

Workflow for metabolomic analysis of knockout cells.

Protocol Summary:

  • Cell Culture: Culture wild-type and ECHS1 knockout cells under identical conditions.

  • Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a polar solvent like a methanol/water mixture.

  • LC-MS/MS Analysis: Separate and detect metabolites using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Process the raw data to identify and quantify metabolites, followed by statistical analysis to identify significant differences between wild-type and knockout cells.[12]

Enzyme Activity Assay in Patient-Derived Fibroblasts

This protocol describes the measurement of HIBCH enzyme activity in fibroblasts cultured from a patient with a suspected HIBCH deficiency.

Experimental Workflow: Enzyme Activity Assay

start Culture Patient and Control Fibroblasts lyse Cell Lysis and Protein Quantification start->lyse assay Incubate Lysate with Substrate (3-hydroxyisobutyryl-CoA) lyse->assay measure Spectrophotometric Measurement of Product Formation assay->measure calculate Calculate Specific Activity (nmol/min/mg protein) measure->calculate end Compare Patient vs. Control Activity calculate->end

Workflow for HIBCH enzyme activity assay.

Protocol Summary:

  • Cell Culture: Grow patient and control fibroblasts to near confluence in T-25 flasks.

  • Sample Preparation: Harvest cells, lyse them to release cellular proteins, and determine the total protein concentration.

  • Enzymatic Reaction: Incubate a known amount of cell lysate with the substrate, 3-hydroxyisobutyryl-CoA.

  • Detection: Measure the rate of product formation over time using a spectrophotometer.

  • Calculation: Calculate the specific enzyme activity and compare it to control samples.[2][8]

shRNA-Mediated Gene Knockdown

This protocol details the steps for reducing the expression of a target gene, such as ACAT1, using short hairpin RNA (shRNA) delivered via a lentiviral vector.

Experimental Workflow: shRNA Knockdown

start Design and Clone ACAT1-specific shRNA package Produce Lentiviral Particles in Packaging Cells start->package transduce Transduce Target Cells (e.g., SKOV-3) package->transduce select Select for Transduced Cells (e.g., with puromycin) transduce->select validate Validate Knockdown by qPCR and Western Blot select->validate end Perform Phenotypic Assays validate->end

Workflow for shRNA-mediated gene knockdown.

Protocol Summary:

  • shRNA Design and Cloning: Design shRNA sequences targeting the ACAT1 mRNA and clone them into a lentiviral vector.

  • Lentivirus Production: Co-transfect the shRNA vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction: Infect the target cells with the lentivirus.

  • Selection: Select for successfully transduced cells using an antibiotic resistance marker present on the vector.

  • Validation: Confirm the reduction in ACAT1 mRNA and protein levels using quantitative PCR and Western blotting.[6][13]

Visualizing the this compound Metabolic Pathway

Understanding the context of these genes within their metabolic pathway is crucial. The following diagram illustrates the key steps in the this compound pathway and the points at which the enzymes encoded by ECHS1, HIBCH, and ACAT1 act.

cluster_pathway This compound Metabolic Pathway Isoleucine Isoleucine Tigloyl_CoA Tigloyl_CoA Isoleucine->Tigloyl_CoA Multiple Steps Methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->Methyl_3_hydroxybutyryl_CoA ECHS1 Three_HIB_CoA 3-Hydroxyisobutyryl-CoA Tigloyl_CoA->Three_HIB_CoA Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methyl_3_hydroxybutyryl_CoA->Methylacetoacetyl_CoA Propionyl_CoA Propionyl_CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl_CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 Three_HIB 3-Hydroxyisobutyrate Three_HIB_CoA->Three_HIB HIBCH

Key enzymatic steps in the this compound metabolic pathway.

Conclusion

Validating the role of specific genes in the this compound metabolic pathway requires a multi-faceted approach. This guide has provided a comparative framework for selecting appropriate experimental techniques, from complete gene knockouts using CRISPR/Cas9 to more nuanced studies using patient-derived cells and enzyme activity assays. By carefully considering the advantages and limitations of each method and following detailed protocols, researchers can generate robust and reproducible data to advance our understanding of these critical metabolic genes and their role in human health and disease.

References

A Kinetic Comparison of Tigloyl-CoA and Acetyl-CoA: A Tale of Two Acyl-CoAs in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular metabolism, acyl-coenzyme A (acyl-CoA) molecules are vital players, acting as carriers of acyl groups and serving as substrates for a myriad of enzymatic reactions. Among these, Tigloyl-CoA and acetyl-CoA represent two key intermediates with distinct metabolic roles. This guide provides a comparative analysis of their kinetic properties with respective enzymes, supported by experimental data and methodologies, to offer insights into their differential reactivity and metabolic significance.

While a direct kinetic comparison of this compound and acetyl-CoA with a single enzyme is not readily found in the literature—likely due to their specialized roles in different metabolic pathways—we can glean valuable insights by examining their interactions with their respective primary enzymes. This compound is a key intermediate in the degradation of the branched-chain amino acid isoleucine, whereas acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle.

Quantitative Kinetic Data

The following table summarizes the available kinetic parameters for this compound and acetyl-CoA with their respective enzymes. It is important to note that these values were determined for different enzymes under specific experimental conditions and are therefore not directly comparable for assessing substrate preference of a single enzyme. However, they provide a quantitative basis for understanding the enzymatic handling of these two acyl-CoA substrates.

SubstrateEnzymeKm (µM)Vmax or kcatOrganism/Source
This compound This compound: 13-hydroxylupanine (B1673957) O-tigloyltransferase140Not ReportedLupinus albus seedlings[1]
Acetyl-CoA Acyl-CoA Carboxylase (TfAcCCase)130 ± 1011.0 ± 0.2 (U/mg)Thermobifida fusca YX[2]

Note: The kinetic parameters are highly dependent on the specific enzyme and assay conditions. The Km (Michaelis constant) is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. Vmax (maximum velocity) and kcat (turnover number) represent the maximum rate of the enzymatic reaction.

Comparative Analysis

From the available data, we can infer the following:

  • Enzyme Specificity : The enzyme that utilizes this compound, this compound: 13-hydroxylupanine O-tigloyltransferase, is highly specific and does not accept acetyl-CoA as a substrate[1]. This highlights the distinct metabolic pathways in which these molecules participate.

  • Substrate Affinity : The apparent Km value for this compound with its transferase is 140 µM[1], while the Km for acetyl-CoA with acyl-CoA carboxylase is 130 µM[2]. These values are of a similar order of magnitude, suggesting that both enzymes have a comparable affinity for their respective substrates under the studied conditions.

Experimental Protocols

The determination of kinetic parameters for enzymes utilizing acyl-CoA substrates requires robust and sensitive assay methods. Below is a generalized protocol synthesized from established methodologies for the kinetic analysis of short-chain acyl-CoA substrates.

Generalized Protocol for Kinetic Analysis of Acyl-CoA Substrates

This protocol outlines a spectrophotometric assay, which is a common method for determining enzyme kinetics. The principle involves coupling the enzymatic reaction of interest to a secondary reaction that produces a chromogenic or fluorogenic product, allowing the reaction rate to be monitored over time.

1. Reagents and Buffers:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing any necessary cofactors (e.g., MgCl2, ATP).

  • Enzyme Solution: A purified preparation of the enzyme of interest at a known concentration.

  • Substrate Stock Solutions: Concentrated stock solutions of this compound and/or acetyl-CoA prepared in a suitable buffer. The exact concentration should be determined spectrophotometrically using the known extinction coefficient for the thioester bond.

  • Coupling Enzyme(s) and Reagents: For example, in the case of an acyl-CoA carboxylase, the reaction can be coupled to pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase to monitor ATP consumption by linking it to NADH oxidation, which can be followed at 340 nm. For other enzymes, different coupling systems may be required.

2. Assay Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, coupling enzymes, and all necessary cofactors and substrates except for the acyl-CoA substrate being tested.

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes to ensure temperature equilibrium and to allow any background reactions to complete.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the acyl-CoA substrate stock solution to the cuvette. Mix thoroughly but gently.

  • Data Acquisition: Immediately start monitoring the change in absorbance (or fluorescence) at the appropriate wavelength using a spectrophotometer or plate reader. Record the data at regular intervals for a set period.

  • Determination of Initial Velocity: Calculate the initial reaction velocity (v0) from the linear portion of the progress curve (absorbance vs. time).

  • Varying Substrate Concentration: Repeat steps 1-5 with a range of different concentrations of the acyl-CoA substrate, keeping the enzyme concentration constant.

  • Data Analysis: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.

Note on Alternative Methods: For enzymes where a coupled spectrophotometric assay is not feasible, other methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify the substrate and product over time[3][4][5].

Visualizing the Metabolic Context

To understand the distinct roles of this compound and acetyl-CoA, it is helpful to visualize their respective metabolic pathways. The following diagram, generated using Graphviz, illustrates the origin of this compound from isoleucine degradation and its relationship to the central metabolic pathway where acetyl-CoA is a key player.

MetabolicPathways cluster_isoleucine Isoleucine Degradation cluster_central Central Metabolism Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA Tigloyl_CoA Tigloyl_CoA alpha-Methylbutyryl-CoA->Tigloyl_CoA Dehydrogenation alpha-Methyl-beta-hydroxybutyryl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA Tigloyl_CoA->alpha-Methyl-beta-hydroxybutyryl-CoA alpha-Methylacetoacetyl-CoA alpha-Methylacetoacetyl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA->alpha-Methylacetoacetyl-CoA Propionyl_CoA Propionyl_CoA alpha-Methylacetoacetyl-CoA->Propionyl_CoA Thiolysis Acetyl_CoA Acetyl_CoA alpha-Methylacetoacetyl-CoA->Acetyl_CoA Thiolysis Succinyl-CoA Succinyl-CoA Propionyl_CoA->Succinyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Acetyl_CoA PDH Complex Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acid Oxidation->Acetyl_CoA Succinyl-CoA->Citric Acid Cycle

Caption: Metabolic pathways of this compound and Acetyl-CoA.

This guide provides a foundational comparison of this compound and acetyl-CoA based on available kinetic data and their metabolic contexts. For researchers in drug development, understanding the specificities and kinetic profiles of enzymes that metabolize these acyl-CoAs can provide valuable insights for targeting metabolic pathways in various disease states. The provided experimental framework can serve as a starting point for more detailed kinetic characterization of these and other acyl-CoA-utilizing enzymes.

References

Cross-Validation of Analytical Methods for Tigloyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. Tigloyl-CoA, a key intermediate in the metabolism of isoleucine, plays a crucial role in cellular bioenergetics. This guide provides a comprehensive comparison of two primary analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This document outlines the experimental protocols for both LC-MS/MS and HPLC-UV, presents a comparative summary of their performance metrics, and discusses the relative advantages and disadvantages of each technique to aid researchers in making an informed decision.

Comparative Performance of Analytical Methods

The performance of LC-MS/MS and HPLC-UV for the quantification of short-chain acyl-CoAs, including this compound, varies significantly in terms of sensitivity and selectivity. The following table summarizes key quantitative parameters for these methods, compiled from various studies on acyl-CoA analysis.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.2 fmol - 3 fmol (on column)[1]~5 pmol (on column)[2]
Limit of Quantification (LOQ) Nanomolar range[3]Micromolar range
**Linearity (R²) **>0.99[1]>0.99
Precision (%RSD) 1.2% - 12.2%[4]1% - 3% for biological samples[5]
Accuracy/Recovery 75% - 110.8%[3][4]95% - 97%[5][6]
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and accurate quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method ideal for detecting low-abundance metabolites in complex biological matrices.[7][8]

a) Sample Preparation (from cells/tissues):

  • Homogenize tissue samples or cell pellets in an ice-cold extraction solution, such as 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA).[1][9]

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA, to control for extraction variability.[9]

  • Sonicate the samples to ensure complete cell lysis.[1]

  • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.[1]

  • Purify the cleared supernatant using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) to remove the deproteinizing agent and other interfering substances.[1][9]

  • Elute the acyl-CoAs and evaporate the solvent under nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as 5% methanol (B129727) in water.

b) LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.[4][8]

    • Mobile Phase: A gradient elution with a binary solvent system is common. For example, Solvent A could be 5 mM ammonium (B1175870) acetate (B1210297) in water, and Solvent B could be acetonitrile (B52724).[8]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion-to-product ion transition for this compound. For short-chain acyl-CoAs, a common transition is the neutral loss of 507 m/z (the phospho-adenosine diphosphate (B83284) moiety).[9] A second transition can be used for qualitative confirmation.[9]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more widely available and cost-effective method, suitable for samples with higher concentrations of this compound.[5][6]

a) Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer, such as KH2PO4 buffer (pH 4.9).[10]

  • Add an organic solvent like 2-propanol or acetonitrile to precipitate proteins and extract acyl-CoAs.[10]

  • Centrifuge to pellet the precipitate.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction, similar to the LC-MS/MS protocol, to improve peak resolution.[10]

  • Concentrate the eluent and reconstitute it in the HPLC mobile phase.

b) HPLC-UV Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is standard.[10]

    • Mobile Phase: An isocratic or gradient elution with a buffer and an organic modifier is used. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 75 mM KH2PO4, pH 4.9) and acetonitrile.[10]

    • Flow Rate: Typical flow rates range from 0.5 to 1.0 mL/min.[10]

  • Detection:

    • The UV detector is set to a wavelength of 259-260 nm, which is the absorbance maximum for the adenine (B156593) base in the coenzyme A molecule.[5][10]

    • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard.

Methodology Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the general workflow and the signaling context of this compound.

G General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization & Lysis Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., TCA, Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Solvent Evaporation & Reconstitution Purification->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation Detection Detection LC_Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification

Caption: General workflow for the quantification of this compound.

G Metabolic Context of this compound Isoleucine Isoleucine Metabolism1 Isoleucine Catabolism Isoleucine->Metabolism1 Tigloyl_CoA This compound Propionyl_CoA Propionyl-CoA Tigloyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tigloyl_CoA->Acetyl_CoA Metabolism1->Tigloyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway involving this compound.

Discussion

LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for detecting trace amounts of this compound in complex biological samples. The ability to use multiple reaction monitoring provides high confidence in analyte identification and quantification, minimizing interferences from the sample matrix. However, the initial investment in instrumentation and the need for specialized expertise are significant considerations.

HPLC-UV , on the other hand, is a robust and more accessible technique. While its sensitivity is lower than that of LC-MS/MS, it is often sufficient for applications where this compound levels are relatively high. The method is straightforward to implement and operate, making it a practical option for many laboratories. The primary limitation is the potential for co-eluting compounds to interfere with the quantification, as selectivity is based solely on chromatographic retention time and UV absorbance.

Conclusion

The choice between LC-MS/MS and HPLC-UV for this compound quantification depends on the specific requirements of the research. For studies demanding high sensitivity and specificity, particularly when analyzing samples with low analyte concentrations, LC-MS/MS is the recommended method. For routine analysis of samples with higher concentrations of this compound, HPLC-UV provides a reliable and cost-effective alternative. Cross-validation of results between different analytical platforms can provide a higher degree of confidence in the obtained data, especially in pivotal drug development studies.

References

Unraveling the Evolutionary Blueprint of Tigloyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional conservation of the Tigloyl-CoA pathway reveals a remarkably preserved metabolic route for isoleucine degradation across vast evolutionary distances. This guide provides a comparative analysis of the key enzymes involved, supported by experimental data, detailed methodologies, and pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.

The catabolism of the essential branched-chain amino acid isoleucine converges on the formation of this compound, a central intermediate that is further metabolized to yield acetyl-CoA and propionyl-CoA, feeding into core cellular metabolic cycles. The enzymes facilitating this transformation exhibit significant functional conservation from bacteria to mammals, highlighting the fundamental importance of this pathway.

The Isoleucine Degradation Pathway: An Evolutionary Perspective

The breakdown of isoleucine is a multi-step enzymatic process. The initial stages, leading to the formation of this compound, are of particular interest for their evolutionary conservation. The pathway begins with the transamination of isoleucine, followed by the oxidative decarboxylation of the resulting α-keto acid. A series of subsequent reactions, including dehydrogenation, hydration, and another dehydrogenation, ultimately yield this compound.

Isoleucine_Degradation_Pathway Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA ACADSB Hydroxyacyl_CoA β-Hydroxy-α-methylbutyryl-CoA Tigloyl_CoA->Hydroxyacyl_CoA ECHS1 Ketoacyl_CoA α-Methylacetoacetyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACAT Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA ACAT

Isoleucine degradation pathway to this compound and beyond.

Comparative Analysis of Key Pathway Enzymes

The functional conservation of the this compound pathway is underscored by the kinetic properties of its constituent enzymes across different species. Below is a comparative summary of the Michaelis constant (Km), a measure of substrate affinity, for key enzymes in this pathway from various organisms.

EnzymeOrganismSubstrateKm (µM)Reference
Branched-chain Amino Acid Aminotransferase (BCAT) Escherichia coliL-Isoleucine1500[1]
Solanum lycopersicum (Tomato)L-Isoleucine310[2]
Pig (Heart)L-Isoleucine1000[3]
Branched-chain α-Ketoacid Dehydrogenase (BCKDH) Bovine (Kidney)α-Keto-β-methylvalerate37[4]
Enoyl-CoA Hydratase (ECHS1) Aeromonas caviaeCrotonyl-CoA250[5]
Rat (Liver)Crotonyl-CoA25[6]
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Pig (Heart)3-Hydroxybutyryl-CoA13[7]

Note: The Km values are indicative of the substrate concentration at which the enzyme reaches half of its maximum velocity. Lower Km values suggest a higher affinity of the enzyme for its substrate. The data presented here is sourced from various studies and experimental conditions may differ.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data.

Branched-chain Amino Acid Aminotransferase (BCAT) Activity Assay

This assay measures the transamination activity of BCAT by monitoring the formation of glutamate (B1630785).

Principle: The transamination of a branched-chain amino acid with α-ketoglutarate produces a branched-chain α-keto acid and glutamate. The rate of glutamate production is measured.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the branched-chain amino acid substrate (e.g., L-isoleucine), α-ketoglutarate, and pyridoxal (B1214274) 5'-phosphate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the purified BCAT enzyme.

  • At various time points, stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Quantify the amount of glutamate produced using a suitable method, such as HPLC or a coupled enzymatic assay with glutamate dehydrogenase, where the conversion of NAD+ to NADH is monitored spectrophotometrically at 340 nm.

BCAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Mixture Prepare Reaction Mixture Pre_Incubate Pre-incubate at 37°C Prep_Mixture->Pre_Incubate Add_Enzyme Add BCAT Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Glutamate Stop_Reaction->Quantify

Workflow for BCAT enzyme activity assay.

Measurement of Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species, including this compound.

Principle: Acyl-CoAs are extracted from biological samples, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Protocol:

  • Extraction: Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water with an internal standard).

  • Centrifugation: Pellet cellular debris by centrifugation at a high speed and low temperature.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Resuspend the dried extract in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: Separate the acyl-CoAs on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

Conclusion

The this compound pathway, a critical juncture in isoleucine catabolism, demonstrates remarkable functional conservation across the evolutionary spectrum. The kinetic parameters of the key enzymes, while showing some species-specific variations, underscore a fundamentally preserved biochemical mechanism. This guide provides a comparative framework and detailed methodologies to facilitate further research into the intricate regulation of this pathway and its potential as a target for therapeutic intervention in metabolic diseases. The provided experimental protocols offer a starting point for researchers aiming to investigate the functional aspects of these enzymes in various biological contexts.

References

Unraveling the Genesis of the Tigloyl Moiety: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

The biosynthesis of the tigloyl moiety, a common acyl group in a variety of natural products with significant biological activities, has been a subject of scientific inquiry. Isotopic labeling studies have been instrumental in confirming that the amino acid L-isoleucine serves as the primary precursor for this branched-chain acyl group. This guide provides a comparative overview of the experimental evidence, methodologies, and findings from key isotopic labeling experiments that have elucidated the biosynthetic pathway of the tigloyl moiety.

The metabolic journey from isoleucine to the tigloyl group, typically in the form of its coenzyme A ester, tiglyl-CoA, involves a series of enzymatic transformations. These steps include transamination, oxidative decarboxylation, and dehydrogenation. Isotopic labeling, coupled with analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows researchers to trace the fate of labeled atoms from a precursor molecule into the final product, thereby providing definitive evidence for the biosynthetic pathway.

Comparative Analysis of Isotopic Labeling Experiments

While numerous studies have pointed to isoleucine as the precursor of the tigloyl moiety, detailed comparative data from isotopic labeling experiments in different biological systems can provide a more nuanced understanding. A seminal study in this area investigated the biosynthesis of branched-chain esters, including those derived from the tigloyl precursor, in apples. This research provides a valuable model for understanding the incorporation of isotopically labeled precursors.

Precursor AdministeredAnalyteIsotopic Enrichment (%)Analytical MethodBiological SystemReference
[U-¹³C]-IsoleucineTigloyl-containing natural productData not available in cited literature¹³C NMRSpecific plant/microorganismHypothetical Data
[¹³C-methyl]-IsoleucineTigloyl-containing natural productData not available in cited literature¹³C NMRSpecific plant/microorganismHypothetical Data
[²H₈]-Isoleucine2-Methylbutyl acetateSpecific enrichment values detailed in full studyGC-MSMalus domestica (Apple)Rowan et al., 1996
[²H]-ValineVolatiles derived from valineSpecific enrichment values detailed in full studyGC-MSMalus domestica (Apple)Rowan et al., 1996

Note: The table above is a template for comparing quantitative data from isotopic labeling studies. Specific enrichment values from the primary literature are required for a complete comparison.

Experimental Protocols: A Methodological Blueprint

The following sections detail the typical methodologies employed in isotopic labeling studies to investigate the biosynthesis of the tigloyl moiety.

Protocol 1: Feeding of Isotopically Labeled Precursors

This protocol outlines the general procedure for administering a stable isotope-labeled precursor to a biological system.

Objective: To introduce an isotopically labeled precursor into the metabolic pathways of a plant or microorganism for incorporation into the target metabolite.

Materials:

  • Biological system (e.g., plant tissue culture, whole plants, microbial culture)

  • Isotopically labeled precursor (e.g., [U-¹³C]-L-isoleucine, [²H₈]-L-isoleucine)

  • Sterile growth medium or buffer

  • Incubation chamber with controlled environment (temperature, light)

Procedure:

  • Prepare a sterile stock solution of the isotopically labeled precursor in a suitable solvent (e.g., water, ethanol).

  • Introduce the biological system into a fresh growth medium.

  • Add the labeled precursor solution to the medium to a final desired concentration.

  • Incubate the biological system under controlled conditions for a specific period to allow for the uptake and metabolism of the precursor.

  • Harvest the biological material at the end of the incubation period and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

  • Proceed with the extraction and purification of the target natural product containing the tigloyl moiety.

Protocol 2: Analysis of Isotopic Incorporation by NMR Spectroscopy

This protocol describes the use of ¹³C NMR spectroscopy to determine the position and extent of ¹³C labeling in the tigloyl moiety.

Objective: To identify which carbon atoms in the tigloyl moiety are derived from the labeled precursor.

Materials:

  • Purified natural product containing the tigloyl moiety

  • NMR spectrometer

  • Appropriate deuterated NMR solvent

Procedure:

  • Dissolve the purified compound in a suitable deuterated solvent.

  • Acquire a high-resolution ¹³C NMR spectrum of the sample.

  • Compare the ¹³C NMR spectrum of the labeled compound with that of an unlabeled authentic standard.

  • Analyze the signal enhancements and coupling patterns in the labeled spectrum to determine the specific positions of ¹³C incorporation within the tigloyl moiety. The integration of the signals can provide a semi-quantitative measure of enrichment.

Protocol 3: Analysis of Isotopic Incorporation by Mass Spectrometry

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of deuterium-labeled volatile esters derived from the tigloyl biosynthetic pathway.

Objective: To quantify the incorporation of deuterium (B1214612) from a labeled precursor into volatile metabolites.

Procedure:

  • Extract the volatile compounds from the biological sample using a suitable method (e.g., headspace solid-phase microextraction).

  • Separate the volatile compounds using gas chromatography.

  • Analyze the separated compounds by mass spectrometry.

  • Examine the mass spectra of the target analytes for the presence of isotopologues (molecules containing deuterium).

  • Calculate the isotopic enrichment by comparing the abundance of the labeled ions to the unlabeled ions in the mass spectrum.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships in the biosynthesis of the tigloyl moiety and the general workflow of an isotopic labeling experiment.

Biosynthetic_Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation Natural_Product Tigloyl-containing Natural Product Tiglyl_CoA->Natural_Product Acyl-transfer

Caption: Biosynthetic pathway of the tigloyl moiety from L-isoleucine.

Experimental_Workflow cluster_experiment Isotopic Labeling Experiment cluster_analysis Analysis Labeled Precursor Labeled Precursor Biological System Biological System Labeled Precursor->Biological System Incubation Incubation Biological System->Incubation Extraction & Purification Extraction & Purification Incubation->Extraction & Purification NMR / MS Analysis NMR / MS Analysis Extraction & Purification->NMR / MS Analysis Data Interpretation Data Interpretation NMR / MS Analysis->Data Interpretation Pathway Confirmation Pathway Confirmation Data Interpretation->Pathway Confirmation

Caption: General workflow for an isotopic labeling study.

Comparative proteomics to identify novel proteins interacting with Tigloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tigloyl-CoA is a critical intermediate in the metabolic pathway of the essential amino acid isoleucine.[1][2] Beyond its established role in catabolism, emerging evidence suggests that, like other acyl-CoA species, this compound may participate in a broader range of cellular processes through interactions with a diverse array of proteins.[3] Identifying these protein-metabolite interactions is key to understanding the full spectrum of this compound's biological functions and its potential implications in health and disease. This guide provides a comparative overview of modern proteomic strategies that can be employed to discover and characterize novel proteins interacting with this compound, supported by generalized experimental protocols and data presentation formats.

Comparative Analysis of Proteomic Strategies

The identification of protein-metabolite interactions presents unique challenges due to their often transient and low-affinity nature.[4] Several innovative mass spectrometry-based proteomic techniques have been developed to overcome these hurdles.[5] Below is a comparison of three prominent strategies applicable to the study of the this compound interactome.

Strategy Principle Strengths Limitations Best Suited For
Chemical Proteomics (e.g., CATNIP) Utilizes a chemical probe, often an immobilized analog of the metabolite of interest (e.g., Lys-CoA), to capture binding proteins from a cell lysate.[3][6] Specific interactors are identified by competitive elution with the native metabolite (this compound).High throughput, suitable for identifying both high and low-affinity interactions, provides a global profile of the interactome.[7]Requires synthesis of a suitable chemical probe, potential for off-target binding to the probe itself.Large-scale screening for novel this compound binding proteins in a complex biological sample.
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" protein of interest is used to pull down its interacting partners ("prey"), including small molecules like this compound, from a cell lysate.[8][9]Excellent for confirming interactions with a known protein of interest and identifying components of a specific protein complex.[10]Not suitable for de novo discovery of interactors for a small molecule, requires a known protein interactor to start with.Validating a suspected interaction between a specific protein and this compound and identifying other members of the protein complex.
Thermal Proteome Profiling (TPP) Based on the principle that protein-ligand binding increases the thermal stability of the protein. Changes in protein melting points upon incubation with this compound are measured across the proteome.In vivo and in vitro applicability, does not require chemical modification of the metabolite.May miss interactions that do not significantly alter protein stability, can be technically demanding.Identifying this compound targets in their native cellular environment without the need for chemical probes.

Known and Potential Protein Interactors of this compound

While the this compound interactome is largely unexplored, a few proteins are known to bind to it, primarily enzymes involved in isoleucine metabolism. The table below summarizes these known interactors and provides a template for presenting quantitative data from future proteomics studies.

Protein Gene Function Cellular Localization Experimental Evidence Quantitative Data (Example)
N-acetylglutamate synthetaseNAGSEnzyme in the urea (B33335) cycle, inhibited by this compound.[1]MitochondriaEnzymatic assays[1]IC50: [Value] µM
13-hydroxylupanine (B1673957) O-tigloyltransferase-Enzyme involved in alkaloid biosynthesis in plants.[11]Cytoplasm (in plants)Enzymatic assays[11]Kₘ for this compound: 140 µM[11]
Medium-chain specific acyl-CoA dehydrogenase, mitochondrialACADMEnzyme in fatty acid beta-oxidation, may interact with this compound.MitochondriaInferred from substrate specificityRelative Binding Affinity: [Value]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of proteomics experiments. Below are generalized methodologies for the key experimental strategies discussed.

Chemical Proteomics: CoA/AcetylTraNsferase Interaction Profiling (CATNIP)

This protocol is adapted from methodologies used for other acyl-CoAs and is applicable for this compound.[3]

  • Preparation of Affinity Resin: A Coenzyme A analog (e.g., Lys-CoA) is immobilized on a solid support (e.g., NHS-Activated Sepharose beads).[3]

  • Cell Lysis and Proteome Extraction: Cells or tissues are lysed under non-denaturing conditions to preserve protein-metabolite interactions. The lysate is clarified by centrifugation to remove insoluble material.

  • Competitive Binding: Aliquots of the proteome are incubated with varying concentrations of free this compound (e.g., 0 µM, 10 µM, 100 µM, 1 mM) to allow for competition with the affinity resin.

  • Affinity Enrichment: The pre-incubated proteomes are then added to the CoA-analog resin and incubated to allow for the binding of CoA-interacting proteins.

  • Washing and Elution: The resin is washed extensively to remove non-specific binders. Bound proteins are then eluted.

  • Sample Preparation for Mass Spectrometry: Eluted proteins are denatured, reduced, alkylated, and digested (typically with trypsin) into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Proteins that show a dose-dependent decrease in abundance with increasing concentrations of free this compound are identified as specific interactors.[12]

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general steps for a pull-down experiment using a tagged protein of interest.[9]

  • Generation of Bait Protein: A cell line is engineered to express a tagged version (e.g., with a FLAG or HA tag) of a protein suspected to interact with this compound.

  • Cell Culture and Lysis: The engineered cells are cultured and then lysed under conditions that preserve protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with antibodies specific to the tag, which are coupled to magnetic or agarose (B213101) beads. This selectively captures the bait protein and its binding partners.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The protein complexes are eluted from the beads.

  • Mass Spectrometry Analysis: The eluted proteins are identified and quantified by LC-MS/MS. Proteins that are significantly enriched in the bait sample compared to a control (e.g., cells expressing only the tag) are considered potential interactors.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.

CATNIP_Workflow cluster_preparation Sample Preparation cluster_binding Competitive Binding & Enrichment cluster_analysis Analysis proteome Cell Lysate (Proteome) incubation Pre-incubation (Proteome + this compound) proteome->incubation tigloyl_coa This compound (Competitor) tigloyl_coa->incubation beads CoA-analog Beads enrichment Affinity Enrichment beads->enrichment incubation->enrichment wash Wash enrichment->wash elution Elution wash->elution ms LC-MS/MS elution->ms data_analysis Data Analysis ms->data_analysis

A simplified workflow for the CATNIP chemoproteomics strategy.

Isoleucine_Metabolism isoleucine Isoleucine intermediate1 α-keto-β-methylvalerate isoleucine->intermediate1 tigloyl_coa This compound intermediate1->tigloyl_coa propionyl_coa Propionyl-CoA downstream Further Metabolism propionyl_coa->downstream acetyl_coa Acetyl-CoA acetyl_coa->downstream tigloyl_coa->propionyl_coa tigloyl_coa->acetyl_coa nags N-acetylglutamate synthetase tigloyl_coa->nags inhibition urea_cycle Urea Cycle nags->urea_cycle

Metabolic pathway of Isoleucine showing the position of this compound.

Conclusion

The exploration of the this compound interactome is a promising frontier in understanding cellular metabolism and signaling. The comparative proteomics strategies outlined in this guide provide a robust toolkit for researchers to identify and characterize novel protein-Tigloyl-CoA interactions. By selecting the most appropriate method and adhering to rigorous experimental protocols, scientists can generate high-quality, reproducible data that will ultimately illuminate the broader biological roles of this important metabolite. The continued development of innovative proteomic and chemoproteomic techniques will undoubtedly accelerate these discoveries, offering new avenues for therapeutic intervention in metabolic diseases.

References

Validating the Physiological Role of Tigloyl-CoA: A Comparative Guide to Knockout Mutants and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to validate the physiological function of Tigloyl-CoA, a key intermediate in the catabolism of the essential amino acid isoleucine. Understanding the precise role of this compound is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. This document critically evaluates the use of knockout mutants, the gold standard for in vivo gene function analysis, and compares it with alternative techniques, offering insights into the strengths and limitations of each approach.

The Central Role of this compound in Metabolism

This compound is a pivotal intermediate in the mitochondrial degradation pathway of isoleucine. Its metabolism is essential for energy production and maintaining metabolic homeostasis. Dysregulation of this pathway can lead to the accumulation of toxic intermediates, resulting in severe metabolic disorders. Validating the specific physiological functions of this compound is therefore a critical area of research.

Below is a diagram illustrating the metabolic pathway of isoleucine degradation, highlighting the position of this compound.

Tigloyl_CoA_Pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Tigloyl_CoA This compound alpha_methylbutyryl_CoA->Tigloyl_CoA SCAD alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tigloyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA alpha_methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Isoleucine degradation pathway highlighting this compound.

Knockout Mutants: A Powerful Tool for In Vivo Validation

The generation of knockout (KO) animal models, particularly mice, through targeted gene disruption has been instrumental in understanding the in vivo consequences of enzyme deficiencies in metabolic pathways involving this compound. A key example is the study of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. SCAD is the enzyme responsible for the dehydrogenation of α-methylbutyryl-CoA to this compound. Therefore, a SCAD knockout model provides a valuable system to infer the physiological importance of proper this compound metabolism by observing the consequences of its dysregulation.

Phenotypic Consequences of Impaired this compound Metabolism in SCAD KO Mice

SCAD-deficient mice exhibit a range of metabolic abnormalities that shed light on the critical role of the isoleucine degradation pathway. These mice present with severe organic aciduria, characterized by the excretion of ethylmalonic acid and methylsuccinic acid.[1] Upon fasting, these animals develop a fatty liver and hypoglycemia.[1] Furthermore, elevated concentrations of butyrylcarnitine (B1668139) have been observed in the urine and muscle of these mice.[1] These findings closely mirror the biochemical signatures observed in human patients with SCAD deficiency.[1]

The workflow for generating and analyzing a knockout mouse model to study this compound function is depicted below.

Knockout_Workflow cluster_generation KO Mouse Generation cluster_analysis Phenotypic Analysis Design_gRNA Design gRNA targeting SCAD gene Microinjection Microinjection of CRISPR/Cas9 components into zygotes Design_gRNA->Microinjection Embryo_Transfer Embryo Transfer to surrogate mothers Microinjection->Embryo_Transfer Genotyping Genotyping of offspring to identify KO mice Embryo_Transfer->Genotyping Metabolic_Profiling Metabolic Profiling (Urine, Blood) Genotyping->Metabolic_Profiling Tissue_Analysis Histological Analysis of Liver and Muscle Genotyping->Tissue_Analysis Enzyme_Assays Enzyme Activity Assays Genotyping->Enzyme_Assays Physiological_Tests Fasting Challenge, Exercise Tolerance Genotyping->Physiological_Tests

Caption: Workflow for validating this compound function using knockout mice.

Quantitative Data from SCAD Knockout Mouse Studies

The following table summarizes key quantitative findings from studies on SCAD-deficient mice, providing a clear comparison with wild-type controls.

ParameterWild-Type (WT) MiceSCAD Knockout (KO) MiceFold Change (KO vs. WT)Reference
Urinary Metabolites
Ethylmalonic AcidUndetectableSignificantly Elevated-[1]
Methylsuccinic AcidUndetectableSignificantly Elevated-[1]
N-ButyrylglycineUndetectableSignificantly Elevated-[1]
Blood/Plasma Metabolites
ButyrylcarnitineLowElevated-[1]
Physiological Parameters (Fasted)
Blood GlucoseNormalHypoglycemicDecreased[1]
Liver TriglyceridesNormalElevated (Fatty Liver)Increased[1]

Alternative Approaches for Functional Validation

While knockout models provide invaluable in vivo data, other techniques offer complementary and sometimes more nuanced insights into the function of metabolic intermediates like this compound. These methods can be particularly useful for dissecting specific enzymatic steps or for high-throughput screening.

Comparison of Methodologies
FeatureKnockout MutantsRNA Interference (RNAi)Flux Balance Analysis (FBA)In Vitro Enzyme Assays
Principle Permanent gene deletion in an organism.Transient gene silencing via mRNA degradation.Computational modeling of metabolic fluxes.Direct measurement of enzyme activity with purified components.
System In vivo (whole organism).In vitro (cell culture) or in vivo.In silico (computational).In vitro (cell-free).
Advantages - Provides systemic physiological context.- Allows for long-term studies.- Gold standard for in vivo gene function.- Relatively rapid and cost-effective.- Can be used for high-throughput screening.- Allows for titratable knockdown.- Predictive and systems-level analysis.- Can simulate effects of multiple gene knockouts.- Does not require genetic manipulation.- Precise measurement of kinetic parameters.- Allows for characterization of enzyme-substrate interactions.- High-throughput screening of inhibitors/activators.
Limitations - Time-consuming and expensive to generate.- Potential for developmental compensation.- Ethical considerations for animal use.- Incomplete knockdown can lead to ambiguous results.- Off-target effects are a concern.- In vivo delivery can be challenging.- Relies on the accuracy of the metabolic model.- Does not account for regulatory mechanisms.- Predictions require experimental validation.- Lacks physiological context.- May not reflect in vivo enzyme activity.- Requires purified enzyme and substrates.

The logical relationship between these different validation approaches is illustrated below.

Validation_Approaches cluster_invivo In Vivo cluster_invitro_insilico In Vitro / In Silico Hypothesis Hypothesized Function of this compound Knockout_Mutants Knockout Mutants Hypothesis->Knockout_Mutants RNAi RNA Interference Hypothesis->RNAi FBA Flux Balance Analysis Hypothesis->FBA Enzyme_Assays In Vitro Enzyme Assays Hypothesis->Enzyme_Assays Physiological_Validation Physiological_Validation Knockout_Mutants->Physiological_Validation Provides systemic validation Cellular_Validation Cellular_Validation RNAi->Cellular_Validation Validates function at cellular level Systems_Level_Prediction Systems_Level_Prediction FBA->Systems_Level_Prediction Predicts metabolic impact Biochemical_Characterization Biochemical_Characterization Enzyme_Assays->Biochemical_Characterization Characterizes enzymatic step

Caption: Interplay of different methods for validating this compound function.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key protocols.

Generation of SCAD Knockout Mice using CRISPR/Cas9
  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the SCAD gene. Synthesize the gRNAs in vitro.

  • Zygote Microinjection: Co-inject the designed gRNAs and Cas9 mRNA/protein into the pronuclei of fertilized mouse zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

  • Genotyping: After birth, perform PCR and DNA sequencing on tail biopsies from the pups to identify founders with the desired gene knockout.

  • Breeding: Establish a colony of homozygous SCAD knockout mice through controlled breeding of the identified founders.

Metabolite Analysis in Mouse Plasma and Urine using GC-MS
  • Sample Collection: Collect blood via cardiac puncture into EDTA-coated tubes and urine from metabolic cages. Centrifuge blood to obtain plasma.

  • Metabolite Extraction:

    • Plasma: Precipitate proteins with a cold organic solvent (e.g., methanol/acetonitrile). Centrifuge and collect the supernatant.

    • Urine: Dilute urine samples with water and centrifuge to remove debris.

  • Derivatization: Evaporate the extracted metabolites to dryness and derivatize them to increase their volatility for GC-MS analysis. A common method is two-step derivatization using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: Inject the derivatized samples into a gas chromatograph coupled to a mass spectrometer. Separate the metabolites on a suitable capillary column and detect them using the mass spectrometer.

  • Data Analysis: Identify and quantify metabolites by comparing their retention times and mass spectra to a library of known standards.

In Vivo RNA Interference (RNAi) for Silencing Metabolic Enzymes
  • siRNA/shRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of the enzyme of interest.

  • Delivery Vehicle Formulation: Encapsulate the siRNA/shRNA into a suitable in vivo delivery vehicle, such as lipid nanoparticles or viral vectors (e.g., adeno-associated virus).

  • In Vivo Administration: Administer the formulated RNAi therapeutic to the animal model via an appropriate route (e.g., intravenous injection).

  • Assessment of Knockdown: After a specified period, harvest tissues of interest and measure the mRNA and protein levels of the target enzyme to confirm knockdown efficiency.

  • Phenotypic Analysis: Conduct metabolic and physiological analyses as described for the knockout model to assess the functional consequences of gene silencing.

Conclusion

The validation of this compound's physiological function is a multifaceted process that benefits from the integration of various experimental approaches. Knockout mouse models, particularly those targeting key enzymes like SCAD, provide indispensable in vivo evidence of the systemic consequences of impaired this compound metabolism. The resulting phenotypes, including organic aciduria and fatty liver, directly inform our understanding of the critical role of this metabolic intermediate.

Alternative methods such as RNA interference, flux balance analysis, and in vitro enzyme assays offer complementary data, enabling a more granular and comprehensive understanding. RNAi allows for rapid and scalable gene silencing studies in cellular models, while FBA provides a powerful predictive tool for systems-level metabolic analysis. In vitro enzyme assays are essential for detailed biochemical characterization.

For researchers and drug development professionals, a combinatorial approach that leverages the strengths of each of these methodologies will be the most effective strategy to fully elucidate the physiological functions of this compound and to identify and validate novel therapeutic targets for related metabolic disorders.

References

Tigloyl-CoA and its Derivatives: A Comparative Guide to Biomarkers in Specific Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Tigloyl-CoA and its downstream metabolites as biomarkers for a panel of specific metabolic diseases, including Beta-ketothiolase deficiency, Propionic Acidemia, Methylmalonic Aciduria, and 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) deficiency. Through a comparative analysis with other established biomarkers, this document aims to equip researchers and drug development professionals with the necessary data to inform diagnostic assay development and therapeutic monitoring strategies.

Introduction to this compound in Metabolism

This compound is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] Enzymatic defects in this pathway can lead to the accumulation of this compound and its subsequent conversion to more readily detectable downstream metabolites, such as tiglylglycine. These accumulating metabolites serve as crucial biomarkers for the diagnosis and monitoring of several inborn errors of metabolism. This guide will delve into the quantitative performance of these biomarkers and provide detailed experimental protocols for their detection.

Comparative Analysis of Biomarkers

The diagnostic utility of this compound derivatives is best understood in the context of the specific metabolic disorder and in comparison to other relevant biomarkers. The following tables summarize the quantitative data available for key biomarkers in Beta-ketothiolase deficiency, Propionic Acidemia, Methylmalonic Aciduria, and HIBCH deficiency.

Beta-ketothiolase Deficiency (BKTD)

BKTD is an autosomal recessive disorder affecting isoleucine and ketone body metabolism.[2] The deficiency of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme leads to the accumulation of upstream metabolites.[3]

Table 1: Comparison of Biomarkers for Beta-ketothiolase Deficiency

BiomarkerMatrixPatient Concentration RangeControl Concentration RangeDiagnostic Performance
Tiglylglycine Urine20.7 - 497 mmol/mol creatinine[1][4]< 2.0 mmol/mol creatinine[4]High sensitivity and specificity, particularly during ketoacidotic episodes.[2][3]
2-Methyl-3-hydroxybutyrateUrineMarkedly elevated[2]Not typically detectedA key diagnostic marker, often measured alongside tiglylglycine.[3]
2-MethylacetoacetateUrineMarkedly elevated during acute episodes[2]Not typically detectedHighly specific but may be absent between crises.[2]
Tiglylcarnitine (B1262128) (C5:1)Plasma/Blood SpotElevated[3]NormalUseful for newborn screening, but less specific than urinary organic acids.
ButanoneUrineExcessive amounts detected by NMR[5]Not typically detectedA specific but less commonly measured marker.[5]

Note: Direct comparative studies with ROC curve analysis for these biomarkers are limited in the literature. The diagnostic performance is largely based on the significant differences in concentration between affected individuals and controls.

Propionic Acidemia (PA)

PA is an inborn error of metabolism resulting from a deficiency of the enzyme propionyl-CoA carboxylase.[6] This leads to the accumulation of propionyl-CoA and its byproducts.

Table 2: Comparison of Biomarkers for Propionic Acidemia

BiomarkerMatrixPatient Concentration RangeControl Concentration RangeDiagnostic Performance
Propionylcarnitine (B99956) (C3)Plasma/Blood SpotElevated[6]Within normal limitsPrimary biomarker for newborn screening; C3/C2 and C3/C0 ratios enhance specificity.[6][7]
Tiglylglycine UrineOften elevated[6][8]< 2.0 mmol/mol creatinine[4]A secondary, but often present, biomarker.[8]
2-Methylcitric acidUrine/PlasmaElevated[9][10]Not typically detectedA characteristic and reliable diagnostic marker.[10]
3-HydroxypropionateUrineElevated[6]Not typically detectedA key metabolite indicating the accumulation of propionyl-CoA.
PropionylglycineUrinePresent[6]Not typically detectedAnother glycine (B1666218) conjugate formed from excess propionyl-CoA.

Note: While propionylcarnitine (C3) is the primary screening marker, a panel of urinary organic acids, including tiglylglycine and 2-methylcitric acid, is crucial for a definitive diagnosis.

Methylmalonic Aciduria (MMA)

MMA comprises a group of disorders characterized by the inability to convert methylmalonyl-CoA to succinyl-CoA.[11] This enzymatic block leads to the accumulation of methylmalonic acid and other upstream metabolites.

Table 3: Comparison of Biomarkers for Methylmalonic Aciduria

BiomarkerMatrixPatient Concentration RangeControl Concentration RangeDiagnostic Performance
Methylmalonic Acid (MMA)Urine/PlasmaSignificantly elevated[7][12][13]Low to undetectableThe hallmark biomarker for this condition. Urinary MMA/creatinine (B1669602) ratio has an AUC of 0.71 for vitamin B12 deficiency-related MMA.[14][15]
Propionylcarnitine (C3)Plasma/Blood SpotElevated[7]Within normal limitsElevated due to the upstream accumulation of propionyl-CoA. The C3/C2 ratio is also informative.[7]
Tiglylglycine UrineCan be elevated[4]< 2.0 mmol/mol creatinine[4]A secondary finding due to the backup in the isoleucine catabolic pathway.
2-Methylcitric acidUrine/PlasmaElevated[9]Not typically detectedIndicates the accumulation of propionyl-CoA.[9]
Fibroblast Growth Factor 21 (FGF21) & Growth Differentiation Factor 15 (GDF15)PlasmaElevated, particularly in severe forms[12]NormalEmerging biomarkers associated with mitochondrial dysfunction in MMA.[12]

Note: The diagnosis of MMA relies heavily on the quantification of methylmalonic acid. Other markers, including tiglylglycine, provide a more complete metabolic picture.

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency

HIBCH deficiency is a rare autosomal recessive disorder of valine metabolism.[16] A defect in the HIBCH enzyme leads to the accumulation of 3-hydroxyisobutyryl-CoA.

Table 4: Comparison of Biomarkers for HIBCH Deficiency

BiomarkerMatrixPatient Concentration RangeControl Concentration RangeDiagnostic Performance
3-Hydroxy-isobutyryl-carnitine (Hydroxy-C4-carnitine)Plasma/Blood Spot0.88 - 1.23 µM[16]< 0.3 µM[16]A key diagnostic finding, reported in almost all subjects.[16][17][18]
2-Methyl-2,3-dihydroxybutyric acidUrineSmall quantities may be excreted[16]Not typically detectedA urinary organic acid marker.
S-(2-carboxypropyl)cysteine and S-(2-carboxypropyl)cysteamineUrineCan be detected through MS/MS analysis[16][19]Not typically detectedSpecific metabolites of the accumulated methacrylyl-CoA.[19]

Note: The primary and most reliable biomarker for HIBCH deficiency is the elevation of 3-hydroxy-isobutyryl-carnitine in plasma or dried blood spots.

Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the role of this compound and the process of its validation as a biomarker, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Isoleucine Catabolism and Associated Disorders Isoleucine Catabolism Pathway Isoleucine Isoleucine Tigloyl_CoA This compound Isoleucine->Tigloyl_CoA Three_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Isoleucine->Three_Hydroxyisobutyryl_CoA ...multiple steps... Propionyl_CoA Propionyl-CoA Tigloyl_CoA->Propionyl_CoA Tiglylglycine Tiglylglycine Tigloyl_CoA->Tiglylglycine BKTD Beta-ketothiolase Deficiency Tigloyl_CoA->BKTD Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PA Propionic Acidemia Propionyl_CoA->PA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA MMA Methylmalonic Aciduria Methylmalonyl_CoA->MMA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Three_Hydroxyisobutyrate 3-Hydroxyisobutyrate Three_Hydroxyisobutyryl_CoA->Three_Hydroxyisobutyrate HIBCHD HIBCH Deficiency Three_Hydroxyisobutyryl_CoA->HIBCHD

Caption: Isoleucine catabolism pathway highlighting the position of this compound and related metabolic blocks.

Biomarker Validation Workflow Experimental Workflow for Biomarker Validation cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Validation Patient_Sample Patient Sample (Urine/Blood Spot) Internal_Standard Add Internal Standard Patient_Sample->Internal_Standard Extraction Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MSMS->Quantification Statistical_Analysis Statistical Analysis (Sensitivity, Specificity) Quantification->Statistical_Analysis Comparison Comparison with other Biomarkers Statistical_Analysis->Comparison

Caption: A generalized workflow for the validation of metabolic biomarkers like this compound derivatives.

Experimental Protocols

Detailed and validated experimental protocols are critical for the reliable quantification of these biomarkers. Below are representative protocols for the analysis of urinary tiglylglycine by Gas Chromatography-Mass Spectrometry (GC-MS) and plasma acylcarnitines (including this compound derivatives) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantitative Analysis of Urinary Tiglylglycine by GC-MS

This protocol is based on methods for urinary organic acid analysis.[4][16]

1. Sample Preparation:

  • To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., tiglyl[13C, 15N]glycine).[4]

  • Acidify the urine to a pH < 2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to create volatile trimethylsilyl (B98337) (TMS) derivatives.

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5MS).

  • Injection: Inject a small volume of the derivatized sample.

  • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature to separate the analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and monitor for characteristic ions of the TMS-derivative of tiglylglycine and the internal standard.

4. Quantification and Data Analysis:

  • Generate a calibration curve using known concentrations of tiglylglycine.

  • Quantify the amount of tiglylglycine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the result to the urinary creatinine concentration.

Protocol 2: Quantitative Analysis of Tiglylcarnitine (C5:1) in Dried Blood Spots by LC-MS/MS

This protocol is a standard method for acylcarnitine profiling in newborn screening.

1. Sample Preparation:

  • Punch a small disc (e.g., 3 mm) from a dried blood spot into a microtiter plate well.

  • Add an extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

  • Agitate the plate to facilitate the extraction of acylcarnitines into the solution.

  • Centrifuge the plate and transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient elution with solvents such as water and acetonitrile (B52724) containing a small amount of formic acid to aid ionization.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for tiglylcarnitine and its corresponding internal standard.

3. Quantification and Data Analysis:

  • Quantify tiglylcarnitine by comparing the response ratio of the analyte to its internal standard against a calibration curve prepared in a similar matrix.

  • Results are reported in concentration units (e.g., µmol/L).

Conclusion

This compound and its derivatives, particularly tiglylglycine and tiglylcarnitine, are validated and valuable biomarkers for the diagnosis and management of several inborn errors of metabolism. While their presence is a strong indicator of a metabolic block in the isoleucine catabolic pathway, a comprehensive diagnosis relies on a panel of biomarkers. For Beta-ketothiolase deficiency and Propionic Acidemia, urinary tiglylglycine is a key diagnostic marker. In Methylmalonic Aciduria, it serves as a secondary indicator. For HIBCH deficiency, the focus shifts to 3-hydroxy-isobutyryl-carnitine. The provided experimental protocols offer a foundation for the accurate and reliable quantification of these critical analytes, supporting further research and the development of improved diagnostic and therapeutic strategies.

References

A Structural Showdown: Unraveling the Acyl-CoA Binding Domain Family

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of protein domains is paramount. This guide provides a comprehensive structural and functional comparison of the Acyl-CoA Binding Domain (ACBD) family of proteins, crucial players in lipid metabolism and cellular signaling. We present quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of these versatile domains.

Acyl-CoA binding domains are highly conserved protein motifs responsible for binding and transporting acyl-CoA esters, which are central metabolites in fatty acid metabolism. The mammalian genome encodes at least seven ACBD proteins (ACBD1-7), each with a unique molecular architecture conferred by additional domains that dictate their specific cellular roles. This guide delves into the structural distinctions that underpin their diverse functions.

At a Glance: Comparative Analysis of Acyl-CoA Binding Domains

The following table summarizes the key structural features and known acyl-CoA binding affinities of prominent members of the ACBD family. The core of each of these proteins is the acyl-CoA binding (ACB) domain, a compact structure of four α-helices. The functional diversity arises from the variable N- and C-terminal domains.

FeatureACBD1 (ACBP)ACBD2 (ECI2)ACBD3 (GCP60)ACBD4ACBD5ACBD6
Additional Domains NoneEnoyl-CoA isomeraseGOLD (Golgi dynamics) domain, Transmembrane domainTransmembrane domainTransmembrane domainAnkyrin repeats
Subcellular Localization Cytosol, NucleusPeroxisomes, MitochondriaGolgi apparatus, ERPeroxisomesPeroxisomes, ERCytosol
Primary Function Intracellular acyl-CoA transport and pool maintenanceFatty acid β-oxidationGolgi structure, protein transport, PKA signalingPeroxisome-ER tethering, lipid metabolismPeroxisome-ER tethering, VLCFA metabolismProtein N-myristoylation, lipid remodeling
Reported Acyl-CoA Binding Preference (Kd) High affinity for C14-C22 acyl-CoAs[1]-Binds palmitoyl-CoA[2]Similar preference for long and very-long acyl-CoAs[3]Preferential binding of very-long-chain acyl-CoAs (VLC-CoAs)[3][4]Strong preference for unsaturated C18:1-CoA (Kd ≈ 3.5 µM) and C20:4-CoA over saturated C16:0-CoA[5]

In Detail: Experimental Protocols for ACBD Characterization

Objective comparison of ACBD proteins relies on robust experimental data. Below are detailed protocols for key techniques used to characterize the structure and function of these domains.

Recombinant Protein Expression and Purification

This protocol describes the expression of His-tagged ACBD proteins in E. coli for subsequent biochemical and structural analysis.

  • Cloning: The coding sequence for the ACBD of interest is cloned into a bacterial expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice. The lysate is then centrifuged to pellet cell debris.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged ACBD protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can be further polished by size-exclusion chromatography if necessary.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd).[6][7][8][9]

  • Sample Preparation: The purified ACBD protein and the acyl-CoA ligand are dialyzed extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to ensure a precise match of buffer components. The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the ACBD protein solution (e.g., 10-50 µM), and the injection syringe is filled with the acyl-CoA ligand solution (e.g., 100-500 µM).

  • Titration: A series of small, precise injections of the acyl-CoA ligand into the sample cell is performed. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of ligand to protein, is analyzed using the instrument's software. The data is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography provides detailed atomic-level information about the three-dimensional structure of proteins.[10][11][12][13]

  • Crystallization: The purified ACBD protein is concentrated to a high concentration (e.g., 5-10 mg/mL). Crystallization conditions are screened using various commercially available or in-house prepared screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are carefully harvested and transferred to a cryo-protectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing. An initial electron density map is calculated and a model of the protein is built into the map. The model is then refined against the experimental data to improve its quality and agreement with the observed diffraction pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins in solution, which is closer to their native state.[14][15][16]

  • Isotope Labeling: For structural studies of proteins, uniform labeling with 15N and/or 13C is typically required. The ACBD protein is expressed in minimal media supplemented with 15N-labeled ammonium (B1175870) chloride and/or 13C-labeled glucose as the sole nitrogen and carbon sources, respectively.

  • NMR Sample Preparation: The purified, isotopically labeled ACBD protein is concentrated and exchanged into a suitable NMR buffer (e.g., 20 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, in 90% H2O/10% D2O).

  • NMR Data Acquisition: A series of multi-dimensional NMR experiments (e.g., 2D 1H-15N HSQC, 3D HNCA, 3D HNCACB, 3D CBCA(CO)NH, 3D HCCH-TOCSY, and 3D 15N-edited NOESY-HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment and Structure Calculation: The acquired NMR data is processed and analyzed to assign the chemical shifts of the backbone and side-chain atoms. Distance restraints are derived from the NOESY spectra, and dihedral angle restraints can be obtained from scalar coupling constants. These experimental restraints are then used in structure calculation programs to generate an ensemble of 3D structures of the ACBD protein that are consistent with the NMR data.

Visualizing the Network: ACBDs in Cellular Signaling

The diverse functions of ACBD proteins are often mediated through their participation in complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key signaling roles of ACBD3, ACBD5, and ACBD6.

ACBD3_PKA_Signaling cluster_golgi Golgi Apparatus cluster_er Endoplasmic Reticulum ACBD3 ACBD3 PKA_holoenzyme PKA Holoenzyme (inactive) ACBD3->PKA_holoenzyme anchors KDELR KDEL Receptor ACBD3->KDELR anchors PKA_active Active PKA (Catalytic Subunit) PKA_holoenzyme->PKA_active releases KDELR->PKA_holoenzyme activates ER_chaperone ER Chaperone (e.g., BiP) KDELR->ER_chaperone retrieves cargo Cargo Proteins cargo->KDELR binds PKA_active->KDELR phosphorylates

Caption: ACBD3-mediated PKA signaling at the Golgi apparatus.

ACBD5_ER_Peroxisome_Tethering cluster_er ER Membrane cluster_peroxisome Peroxisome Membrane VAPB VAPB ACBD5 ACBD5 VAPB->ACBD5 interacts with Lipid_Transport Lipid Transport (e.g., VLCFAs) ACBD5->Lipid_Transport facilitates

Caption: ACBD5-VAPB mediated ER-peroxisome membrane tethering.

ACBD6_N_Myristoylation ACBD6 ACBD6 NMT N-Myristoyltransferase (NMT) ACBD6->NMT presents to Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->ACBD6 binds Substrate_Protein Substrate Protein (N-terminal Glycine) NMT->Substrate_Protein transfers myristoyl group to Myristoylated_Protein Myristoylated Protein Substrate_Protein->Myristoylated_Protein Phosphorylation Phosphorylation (Serine residues) Phosphorylation->ACBD6 enhances binding

Caption: Role of ACBD6 in protein N-myristoylation.

This guide provides a foundational understanding of the structural and functional diversity within the ACBD family. Further research into the specific acyl-CoA binding profiles and protein-protein interaction networks of each member will undoubtedly reveal more about their intricate roles in cellular physiology and disease, opening new avenues for therapeutic intervention.

References

A Comparative Guide to the Functional Characterization of Putative Tigloyl-CoA Transferases Identified Through Genomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional nuances of enzymes is paramount. This guide provides a comparative framework for the functional characterization of putative Tigloyl-CoA transferases, a class of enzymes involved in diverse metabolic pathways. By leveraging genomic data to identify candidate enzymes, followed by rigorous experimental validation, researchers can elucidate their specific roles and potential as therapeutic targets.

This compound transferases belong to the large and functionally diverse BAHD family of acyltransferases.[1][2][3][4] These enzymes catalyze the transfer of a tigloyl group from this compound to a variety of acceptor molecules.[5] this compound itself is an intermediate in the metabolism of isoleucine.[6] The identification and characterization of these enzymes are crucial for understanding metabolic pathways and for applications in synthetic biology.

This guide outlines the essential steps for identifying putative this compound transferases from genomic data and presents a comparative analysis of their functional properties through detailed experimental protocols and data interpretation.

I. Identification of Putative this compound Transferases from Genomic Data

The initial step involves a bioinformatics approach to mine genomic databases for candidate this compound transferase genes. This process typically includes:

  • Homology-based Searches: Utilizing the amino acid sequence of a known this compound transferase as a query to perform BLAST (Basic Local Alignment Search Tool) searches against genomic or proteomic databases.

  • Domain Analysis: Identifying proteins that contain the conserved domains characteristic of the BAHD acyltransferase family (e.g., Pfam domain PF02458).[1][4]

  • Phylogenetic Analysis: Constructing phylogenetic trees to establish evolutionary relationships between the candidate sequences and known BAHD acyltransferases. This can help in predicting potential substrate specificities.

II. Comparative Functional Characterization

Once putative candidates are identified and the corresponding genes are cloned and expressed, the functional characterization of the recombinant enzymes is performed. Below is a comparison of key functional parameters for a hypothetical set of putative this compound transferases (TCTs).

Table 1: Comparative Kinetic Analysis of Putative this compound Transferases

EnzymeSource OrganismApparent Km (this compound) (µM)Apparent Km (Acceptor Substrate) (µM)kcat (s-1)kcat/Km (this compound) (M-1s-1)Optimal pHOptimal Temperature (°C)
Putative TCT1Escherichia coli1502510.57.0 x 1047.530
Putative TCT2Saccharomyces cerevisiae210505.22.5 x 1047.025
Putative TCT3Arabidopsis thaliana1201515.81.3 x 1058.035
Lupinus albus TCT (Reference)[5]Lupinus albus14018Not ReportedNot Reported7.0-8.030

Table 2: Substrate Specificity of Putative this compound Transferases

EnzymeAcyl-CoA Donor Specificity (Relative Activity %)Acceptor Substrate Specificity (Relative Activity %)
This compoundBenzoyl-CoA
Putative TCT110085
Putative TCT210070
Putative TCT310095
Lupinus albus TCT (Reference)[5]100High

III. Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

1. Gene Cloning and Recombinant Protein Expression and Purification

  • Cloning: The coding sequences of the putative this compound transferases are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression) with a purification tag (e.g., His-tag).

  • Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

2. Enzyme Assays

  • Coupled Spectrophotometric Assay: The activity of the this compound transferase can be continuously monitored by coupling the release of Coenzyme A (CoA) to a reaction that produces a detectable colorimetric or fluorescent product. For example, the free thiol group of CoA can react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

  • HPLC-based Assay: This method directly measures the formation of the acylated product. The reaction is stopped at specific time points, and the product is separated and quantified by reverse-phase HPLC.

3. Determination of Kinetic Parameters

  • To determine the apparent Km and Vmax for this compound, its concentration is varied while keeping the acceptor substrate at a saturating concentration.

  • To determine the apparent Km and Vmax for the acceptor substrate, its concentration is varied while keeping this compound at a saturating concentration.

  • The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the kinetic parameters.

4. Substrate Specificity Assays

  • To determine the acyl-CoA donor specificity, the enzyme activity is measured with a panel of different acyl-CoA substrates (e.g., benzoyl-CoA, valeroyl-CoA, butyryl-CoA, propionyl-CoA, acetyl-CoA) at the same concentration.

  • To determine the acceptor substrate specificity, the enzyme activity is measured with a panel of potential acceptor molecules.

  • The relative activity with each substrate is calculated as a percentage of the activity observed with the primary substrate (this compound or the preferred acceptor).

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_bioinformatics Bioinformatics cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemical Characterization genomic_data Genomic/Proteomic Databases blast BLAST Search genomic_data->blast domain_analysis Conserved Domain Analysis blast->domain_analysis phylogenetics Phylogenetic Analysis domain_analysis->phylogenetics putative_genes Identify Putative TCT Genes phylogenetics->putative_genes cloning Gene Cloning putative_genes->cloning expression Protein Expression cloning->expression purification Protein Purification expression->purification pure_enzyme Purified Enzyme purification->pure_enzyme enzyme_assays Enzyme Assays pure_enzyme->enzyme_assays kinetics Kinetic Analysis enzyme_assays->kinetics substrate_spec Substrate Specificity enzyme_assays->substrate_spec data_analysis Data Analysis & Comparison kinetics->data_analysis substrate_spec->data_analysis

Caption: Experimental workflow for the identification and functional characterization of putative this compound transferases.

Metabolic Pathway Context

metabolic_pathway isoleucine Isoleucine intermediate1 Metabolic Intermediates isoleucine->intermediate1 Catabolism tigloyl_coa This compound intermediate1->tigloyl_coa tct This compound Transferase (TCT) tigloyl_coa->tct acceptor Acceptor Molecule (e.g., Alkaloid, Alcohol) acceptor->tct product Acylated Product tct->product coa Coenzyme A tct->coa

Caption: Simplified metabolic pathway showing the role of this compound transferase.

References

Comparing the metabolic flux through the Tigloyl-CoA pathway under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Tigloyl-CoA Pathway: A Key Metabolic Junction

The this compound pathway is a critical catabolic route for the branched-chain amino acid isoleucine. Intermediates of this pathway, particularly this compound itself, also serve as precursors for the biosynthesis of a variety of secondary metabolites, including antibiotics and other natural products. Understanding and quantifying the metabolic flux through this pathway is essential for metabolic engineering efforts aimed at enhancing the production of these valuable compounds or for studying diseases related to amino acid metabolism.

The pathway begins with the deamination and decarboxylation of isoleucine to form 2-methylbutyryl-CoA, which is then dehydrogenated to this compound. Subsequent hydration, dehydrogenation, and thiolytic cleavage steps convert this compound into acetyl-CoA and propionyl-CoA, which then enter central carbon metabolism.

Tigloyl_CoA_Pathway Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tigloyl_CoA This compound Methylbutyryl_CoA->Tigloyl_CoA Dehydrogenase Hydroxy_CoA 2-Methyl-3-hydroxybutyryl-CoA Tigloyl_CoA->Hydroxy_CoA Hydratase Secondary_Metabolites Secondary Metabolites (e.g., Antibiotics) Tigloyl_CoA->Secondary_Metabolites Keto_CoA 2-Methylacetoacetyl-CoA Hydroxy_CoA->Keto_CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Keto_CoA->Propionyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Figure 1. The this compound pathway for isoleucine catabolism.

Quantifying Metabolic Flux: Experimental Protocol

¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying intracellular metabolic fluxes.[1] This technique involves feeding cells a substrate labeled with the stable isotope ¹³C and then measuring the incorporation of ¹³C into various intracellular metabolites. By analyzing the isotopic labeling patterns, one can deduce the relative activities of different metabolic pathways.

Below is a detailed, generalized protocol for conducting a ¹³C-MFA experiment to compare flux through the this compound pathway under two different conditions (e.g., Condition A: standard growth medium; Condition B: medium supplemented with a potential pathway inducer).

Experimental Protocol: ¹³C-Metabolic Flux Analysis

Objective: To quantify and compare the metabolic flux through the this compound pathway in a microbial culture under two different conditions.

1. Isotope Labeling Experiment Design:

  • Tracer Selection: The choice of ¹³C-labeled substrate is crucial. For probing the this compound pathway, ¹³C-labeled isoleucine (e.g., uniformly labeled [U-¹³C]-isoleucine) is the most direct tracer. This allows for direct tracking of carbon from isoleucine as it flows through the pathway.

  • Parallel Labeling: To resolve fluxes in connected pathways (like the TCA cycle), parallel experiments using other tracers, such as [1,2-¹³C]-glucose, may be necessary.[2]

  • Experimental Setup: Prepare two sets of cultures for each condition (A and B). One set will be fed the ¹³C-labeled tracer, and a parallel set will be fed the corresponding unlabeled substrate. This allows for the correction of natural isotope abundances.

2. Cell Culturing and Isotopic Labeling:

  • Grow the microbial strain of interest in a defined minimal medium to ensure all carbon sources are known.

  • Cultivate cells in bioreactors with controlled pH, temperature, and aeration to achieve a metabolic steady state.[3]

  • Once cells reach a steady state (typically indicated by a constant optical density and stable substrate uptake/product secretion rates during the exponential growth phase), introduce the ¹³C-labeled substrate.

  • Continue the culture until isotopic steady state is reached, meaning the labeling patterns in intracellular metabolites are stable.

3. Sample Collection and Processing:

  • Metabolite Quenching: Rapidly harvest cell samples and immediately quench metabolic activity to prevent changes in metabolite levels post-harvesting. This is typically done by plunging the sample into a cold solvent like -40°C methanol.

  • Metabolite Extraction: Extract metabolites from the quenched cell pellets using a suitable solvent system (e.g., a chloroform/methanol/water mixture).

  • Biomass Hydrolysis: To analyze the labeling of protein-bound amino acids (which provides a time-integrated measure of intracellular precursor labeling), hydrolyze a portion of the cell pellet using 6 M HCl.

4. Analytical Measurement (GC-MS/LC-MS):

  • Derivatization: Derivatize the extracted metabolites and hydrolyzed amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry: Analyze the derivatized samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[4] For the this compound pathway, it is crucial to measure the MIDs of isoleucine, acetyl-CoA, propionyl-CoA, and related TCA cycle intermediates.

5. Computational Flux Analysis:

  • Metabolic Model Construction: Develop a stoichiometric model of the organism's central metabolism, including the detailed reactions of the this compound pathway.

  • Flux Estimation: Use specialized software (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes.[5] The software fits the experimentally measured MIDs and extracellular rates (substrate uptake, product secretion) to the metabolic model to calculate the most likely flux distribution.

  • Statistical Analysis: Perform statistical analyses to determine the confidence intervals for the estimated fluxes, ensuring the results are robust.

MFA_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Tracer 1. Tracer Selection ([U-13C]-Isoleucine) Culture 2. Cell Culture (Metabolic & Isotopic Steady State) Tracer->Culture Quench 3. Rapid Quenching (-40°C Methanol) Culture->Quench Data_Ext Extracellular Rates Culture->Data_Ext Extract 4. Metabolite Extraction Quench->Extract Analyze 5. MS Analysis (GC-MS or LC-MS) Extract->Analyze Data_MID Mass Isotopomer Distributions (MIDs) Analyze->Data_MID Model 6. Metabolic Model Construction Flux_Fit 7. Flux Fitting (Minimize Residuals) Model->Flux_Fit Results 8. Flux Map & Confidence Intervals Flux_Fit->Results Data_Ext->Flux_Fit Data_MID->Flux_Fit

References

Safety Operating Guide

Personal protective equipment for handling Tigloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Tigloyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar Coenzyme A derivatives and general laboratory biochemicals. These protocols are designed to ensure a safe laboratory environment, proper handling, and waste disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Activity Required PPE Specifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator- Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.- Ensure caps (B75204) on vials and tubes are securely fastened.
Experimental Use (e.g., in vitro assays) - Nitrile Gloves- Lab Coat- Safety Glasses- Conduct all procedures in a certified biological safety cabinet (BSC) if working with cell cultures.- Dispose of all contaminated media and consumables as chemical waste.
Spill Cleanup - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator- Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid creating dust.

II. Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.

Table 2: Handling and Storage Guidelines

Parameter Guideline
Precautions for Safe Handling - Avoid contact with skin and eyes.[1] - Prevent the formation of dust and aerosols.[1]- Use only in areas with appropriate exhaust ventilation.[1]- Do not eat, drink, or smoke when using this product.[1]- Wash hands thoroughly after handling.[2]
Conditions for Safe Storage - Keep container tightly closed in a dry, cool, and well-ventilated place.[3]- Protect from light and moisture.- Store at -20°C for long-term stability.
Incompatible Materials - Strong oxidizing agents, alkalis, and acids.[4]

III. Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard operating procedures for handling this compound, from receiving to disposal, and the appropriate response to an accidental spill.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup and Disposal Receiving Receiving Donning_PPE Don Appropriate PPE Receiving->Donning_PPE 1. Verify Integrity Weighing Weigh Solid this compound Donning_PPE->Weighing 2. Move to Fume Hood Solubilization Dissolve in Buffer Weighing->Solubilization 3. Prepare Solution Experiment Conduct Experiment Solubilization->Experiment 4. Perform Assay Decontamination Decontaminate Work Area Experiment->Decontamination 5. Post-Experiment Waste_Disposal Dispose of Chemical Waste Decontamination->Waste_Disposal 6. Segregate Waste Doffing_PPE Doff PPE Correctly Waste_Disposal->Doffing_PPE 7. Final Step

Safe handling workflow from receipt to disposal.

G This compound Spill Response Protocol Spill_Occurs Spill Detected Alert_Personnel Alert others in the area Spill_Occurs->Alert_Personnel Evacuate Evacuate the immediate area Alert_Personnel->Evacuate Assess_Spill Assess the spill size and nature (Solid or Liquid?) Evacuate->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Small, Contained Major_Spill Major Spill Assess_Spill->Major_Spill Large, Uncontained Don_PPE Don appropriate spill response PPE Minor_Spill->Don_PPE Contact_EHS Contact Environmental Health & Safety (EHS) Major_Spill->Contact_EHS Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Clean_Up Clean up spill using appropriate kit Contain_Spill->Clean_Up Decontaminate Decontaminate the area Clean_Up->Decontaminate Dispose_Waste Dispose of contaminated materials as hazardous waste Decontaminate->Dispose_Waste Report_Incident Report the incident to the lab supervisor Dispose_Waste->Report_Incident Contact_EHS->Don_PPE

Decision-making workflow for spill response.

IV. First Aid and Emergency Procedures

In case of exposure, immediate action is crucial.

Table 3: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[5]
Eye Contact Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Wash out the mouth with water provided the person is conscious. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

V. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed container labeled as hazardous chemical waste.

  • Liquid Waste: Collect in a sealed, properly labeled, and compatible container. Do not pour down the drain.

  • Contaminated PPE: Dispose of all used gloves, gowns, and other disposable PPE in the designated hazardous waste stream.

Follow all local, state, and federal regulations for the disposal of chemical waste. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigloyl-CoA
Reactant of Route 2
Tigloyl-CoA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。